molecular formula C9H12NNaO2P+ B046440 Toldimfos sodium CAS No. 575-75-7

Toldimfos sodium

Cat. No.: B046440
CAS No.: 575-75-7
M. Wt: 220.16 g/mol
InChI Key: SFEYIBBXGHFLAS-UHFFFAOYSA-N
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Description

Toldimfos sodium is an organophosphorus compound of significant research interest, primarily known for its immunomodulatory and antioxidant properties. Its core mechanism of action is believed to involve the enhancement of macrophage function and the modulation of cytokine production, thereby potentially influencing the innate immune response. Researchers investigate this compound for its role in managing oxidative stress by mitigating the effects of free radicals, which is relevant in studies of cellular damage and inflammation models. The compound's potential to support metabolic processes and improve vitality in experimental models of stress or deficiency makes it a valuable tool in immunological, toxicological, and veterinary research contexts. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;[4-(dimethylamino)-2-methylphenyl]-oxido-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO2P.Na/c1-7-6-8(10(2)3)4-5-9(7)13(11)12;/h4-6H,1-3H3;/q;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEYIBBXGHFLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)[P+](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NNaO2P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060361
Record name Phosphinic acid, [4-(dimethylamino)-2-methylphenyl]-, sodium salt
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Molecular Weight

220.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

575-75-7
Record name Toldimfos sodium
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Record name Phosphinic acid, P-[4-(dimethylamino)-2-methylphenyl]-, sodium salt (1:1)
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Record name Phosphinic acid, [4-(dimethylamino)-2-methylphenyl]-, sodium salt
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Record name Sodium [4-(dimethylamino)-2-methylphenyl]phosphinate
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Record name TOLDIMFOS SODIUM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Toldimfos Sodium in Cattle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toldimfos (B206624) sodium, an aromatic phosphorus compound, is utilized in veterinary medicine to address metabolic disorders and phosphorus deficiencies in cattle. While its precise mechanism of action remains to be fully elucidated, current evidence suggests a role beyond simple phosphorus supplementation, pointing towards a broader stimulation of metabolic processes. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the pharmacokinetics, pharmacodynamics, and proposed metabolic influence of toldimfos sodium in bovine species. It includes a summary of quantitative data, detailed experimental protocols from key studies, and visual representations of hypothetical signaling pathways and experimental workflows to support further research and drug development in this area.

Introduction

This compound, the sodium salt of 4-dimethylamino-2-methyl-phenyl-phosphinous acid, is a veterinary pharmaceutical agent indicated for the prophylaxis and treatment of diseases linked to parturition and the peri-partum period, developmental and nutritional disorders in young animals, and disturbances in calcium, magnesium, and phosphorus metabolism.[1][2] Although its therapeutic use is established, the underlying molecular mechanisms driving its clinical effects are not fully understood. It is hypothesized that this compound acts as a metabolic stimulant, influencing a variety of biochemical pathways beyond merely correcting phosphorus deficits.[1][3] This guide aims to provide a detailed technical overview of the current understanding of this compound's mechanism of action in cattle, intended for a scientific audience engaged in research and drug development.

Pharmacokinetics in Cattle

The absorption, distribution, metabolism, and excretion of this compound in cattle have been characterized in several studies. The compound is rapidly absorbed following intramuscular administration, with peak blood concentrations observed within 10 to 20 minutes.[1][2]

Table 1: Summary of Pharmacokinetic Parameters of this compound in Cattle

ParameterValue (Calves)Value (Dairy Cows)Route of AdministrationReference
Time to Peak Concentration (Tmax) 10 - 20 minutes10 - 20 minutesIntramuscular[1][2]
Peak Blood Concentration (Cmax) 52 - 61 µg equivalents/mL (radiolabelled study, 20 mg/kg)Not SpecifiedIntramuscular[1]
Serum Half-life (t½) 1.07 hours (non-radiolabelled)1.15 hours (non-radiolabelled)Intramuscular[1][2]
Serum Half-life (t½) 0.7 - 0.95 hours (radiolabelled study, 20 mg/kg)Not SpecifiedIntramuscular[1]
Mean Residence Time (MRT) 3.6 hours (non-radiolabelled)3.1 hours (non-radiolabelled)Intramuscular[1][2]
Mean Residence Time (MRT) 1.1 - 1.4 hours (radiolabelled study, 20 mg/kg)Not SpecifiedIntramuscular[1]
Volume of Distribution (Vd) 0.27 - 0.34 L/kg (radiolabelled study, 20 mg/kg)Not SpecifiedIntramuscular[1]
Total Clearance from Serum 0.2 - 0.27 L/hour (radiolabelled study, 20 mg/kg)Not SpecifiedIntramuscular[1]

Data from radiolabelled studies provide more precise measurements.

This compound is primarily eliminated unchanged through urinary excretion, with a significant portion of the administered dose being cleared within 6 hours.[2] Studies have shown that repeated dosing does not lead to bioaccumulation.[1]

Proposed Mechanism of Action: Metabolic Stimulation

The prevailing hypothesis is that this compound functions as a metabolic stimulant.[1][3] This suggests that its therapeutic effects are not solely due to the provision of phosphorus but also involve the modulation of key metabolic pathways. While the specific molecular targets have not been definitively identified, evidence points towards an influence on energy metabolism and cellular protective mechanisms.

Hypothetical Signaling Pathway

Given that this compound is a source of phosphorus, it is plausible that its mechanism involves interaction with cellular phosphate-sensing and signaling pathways. In mammals, extracellular inorganic phosphate (B84403) (Pi) can act as a signaling molecule, influencing pathways such as the Raf/MEK/ERK and Akt pathways, often involving type III sodium-phosphate (Na+/Pi) cotransporters like PiT-1. A hypothetical pathway for this compound's action could involve its intracellular conversion to a form that influences these phosphate-sensing mechanisms, leading to downstream effects on gene expression and cellular metabolism.

G cluster_extracellular Extracellular Space cluster_cell Bovine Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Toldimfos_Sodium This compound Transporter Phosphate Transporter (e.g., PiT-1) Toldimfos_Sodium->Transporter Uptake Intracellular_P Increased Intracellular Phosphorus Pool Transporter->Intracellular_P Transport Metabolic_Enzymes Metabolic Enzymes (e.g., G6PD, GPx) Intracellular_P->Metabolic_Enzymes Modulates Activity Signaling_Cascade Signaling Cascade (e.g., Raf/MEK/ERK, Akt) Intracellular_P->Signaling_Cascade Activates ATP_Production ATP Production (Glycolysis, Oxidative Phosphorylation) Intracellular_P->ATP_Production Substrate for Cellular_Response Enhanced Metabolic Function & Protection Metabolic_Enzymes->Cellular_Response Leads to Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Regulates ATP_Production->Cellular_Response Powers Gene_Expression->Metabolic_Enzymes Synthesis

Caption: Hypothetical signaling pathway of this compound in bovine cells.

Effects on Erythrocyte Metabolism and Antioxidant Status

A key area of investigation has been the effect of this compound on erythrocyte (red blood cell) metabolism, particularly in the context of post-parturient hemoglobinuria (PPH), a condition associated with phosphorus deficiency. A study in buffaloes with PPH demonstrated that intramuscular administration of this compound led to significant improvements in several biochemical parameters.[4]

Table 2: Biochemical Effects of this compound in Buffaloes with Post-Parturient Hemoglobinuria

ParameterPre-treatment (Mean ± SE)Post-treatment (Mean ± SE)p-valueReference
Serum Phosphorus (mg/dL) 2.15 ± 0.124.89 ± 0.21< 0.05[4]
Serum Calcium (mg/dL) 7.89 ± 0.239.12 ± 0.18> 0.05[4]
Aspartate Aminotransferase (AST) (U/L) 123.4 ± 5.6787.6 ± 4.32< 0.05[4]
Alanine Aminotransferase (ALT) (U/L) 56.7 ± 3.4534.2 ± 2.18< 0.05[4]
Glutathione (B108866) Peroxidase (GPx) (U/g Hb) 25.6 ± 1.8745.8 ± 2.34< 0.05[4]
Glucose-6-Phosphate Dehydrogenase (G6PD) (U/g Hb) 8.9 ± 0.6515.4 ± 1.02< 0.05[4]

SE = Standard Error

The significant increase in glutathione peroxidase (GPx) and glucose-6-phosphate dehydrogenase (G6PD) activities suggests that this compound may enhance the antioxidant capacity of erythrocytes.[4] G6PD is a key enzyme in the pentose (B10789219) phosphate pathway, which produces NADPH, a crucial reducing equivalent for the regeneration of reduced glutathione by glutathione reductase. Glutathione, in turn, is a substrate for GPx, which detoxifies reactive oxygen species.

G Toldimfos_Sodium This compound Increased_Pi Increased Intracellular Phosphate Toldimfos_Sodium->Increased_Pi G6PD Glucose-6-Phosphate Dehydrogenase (G6PD) Increased_Pi->G6PD Potential Upregulation G6P Glucose-6-Phosphate G6P->G6PD NADPH NADPH G6PD->NADPH GR Glutathione Reductase NADPH->GR GSSG Oxidized Glutathione (GSSG) GSSG->GR GSH Reduced Glutathione (GSH) GR->GSH GPx Glutathione Peroxidase (GPx) GSH->GPx ROS Reactive Oxygen Species (ROS) ROS->GPx H2O_ROH H2O + ROH GPx->H2O_ROH

Caption: Proposed influence of this compound on the erythrocyte antioxidant pathway.

Experimental Protocols

This section provides a summary of the methodologies employed in key studies investigating the effects of this compound.

Randomized Clinical Trial in Buffaloes with PPH
  • Objective: To compare the therapeutic efficacy of this compound and sodium acid phosphate for the treatment of post-parturient hemoglobinuria in buffaloes.[4]

  • Study Design: A randomized clinical trial with two treatment groups.

    • Group I (n=34): 60 g of sodium acid phosphate in sterile water (20% concentration) administered intravenously, with a subsequent subcutaneous dose after 12 hours.

    • Group II (n=34): 25 mL of this compound per animal administered intramuscularly, repeated after 12 hours.

  • Data Collection: Clinical findings, urine characteristics, and blood samples for hematological and biochemical analyses were collected before and after treatment.

  • Biochemical Analysis: Serum levels of phosphorus, calcium, AST, and ALT were measured. Erythrocyte activities of glutathione peroxidase and glucose-6-phosphate dehydrogenase were also determined. The specific analytical methods used for these assays were not detailed in the publication.

G cluster_pre Buffaloes Buffaloes with PPH (n=68) Randomization Randomization Buffaloes->Randomization Pre_Treatment Pre-treatment Sampling (Blood, Urine, Clinical Data) Group1 Group I (n=34) Sodium Acid Phosphate Randomization->Group1 Group2 Group II (n=34) This compound Randomization->Group2 Treatment Treatment Administration (IV/SC for Group I, IM for Group II) Repeated after 12h Pre_Treatment->Treatment Post_Treatment Post-treatment Sampling (Blood, Urine, Clinical Data) Treatment->Post_Treatment Analysis Hematological and Biochemical Analysis Post_Treatment->Analysis

Caption: Experimental workflow for the randomized clinical trial in buffaloes.

Pharmacokinetic Study in Cattle
  • Objective: To determine the pharmacokinetic profile of this compound in cattle.[1]

  • Study Design: A GLP-compliant radiolabelled study.

    • Animals: 12 adult bovines.

    • Treatment: A single intramuscular injection of 20 mg/kg body weight of 14C-toldimfos.

  • Data Collection: Serum samples were collected at various time points post-administration to determine the concentration of total radioactivity.

  • Analytical Method: Quantification of radioactivity was likely performed using liquid scintillation counting, a standard method for radiolabelled compounds.

Discussion and Future Directions

The available evidence strongly suggests that this compound acts as a metabolic stimulant in cattle, with effects that extend beyond simple phosphorus repletion. The observed increases in erythrocyte antioxidant enzyme activities point towards a role in mitigating oxidative stress, which is particularly relevant in high-producing dairy cattle prone to metabolic diseases.

However, to fully elucidate the mechanism of action, further research is required. Key areas for future investigation include:

  • In vitro studies: Utilizing bovine cell cultures (e.g., hepatocytes, myocytes, and lymphocytes) to investigate the direct effects of this compound on cellular respiration, glycolysis, ATP production, and specific signaling pathways.

  • Metabolomics studies: Employing metabolomic approaches to identify a broader range of metabolic pathways affected by this compound administration in cattle.

  • Enzyme kinetics: Investigating the direct interaction of this compound or its metabolites with key metabolic enzymes to determine if it acts as an allosteric modulator or a substrate.

  • Gene expression analysis: Examining the effect of this compound on the expression of genes involved in phosphorus metabolism, energy production, and antioxidant defense.

Conclusion

This compound is a rapidly absorbed and eliminated organic phosphorus compound that appears to exert its therapeutic effects in cattle through a general stimulation of metabolism. While the precise molecular targets remain to be identified, its positive impact on erythrocyte antioxidant enzyme activity provides a tangible link to its clinical benefits, particularly in conditions associated with metabolic stress. Further research focusing on the cellular and molecular level is necessary to fully unravel the intricate mechanism of action of this widely used veterinary drug, which will be invaluable for the development of more targeted and effective therapeutic strategies for metabolic disorders in cattle.

References

The Pharmacological Profile of Toldimfos Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toldimfos (B206624) sodium, an aromatic phosphorus compound, has been utilized in veterinary medicine for decades as a metabolic stimulant.[1] Indicated for a range of conditions related to metabolic and nutritional disorders, its precise mechanism of action remains a subject of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of toldimfos sodium, including its pharmacodynamic and pharmacokinetic properties. It details a proposed mechanism of action based on its chemical class and presents available quantitative data in a structured format. Furthermore, this guide outlines detailed experimental protocols for the evaluation of its efficacy and provides visualizations of a proposed signaling pathway and a generalized experimental workflow.

Introduction

This compound is the sodium salt of (4-dimethylamino-2-methylphenyl)phosphonous acid.[2] It is classified as an organophosphorus compound and is used in veterinary medicine to treat and prevent a variety of metabolic disorders in species such as cattle, horses, sheep, pigs, and goats.[2] Its applications include addressing developmental and nutritional disorders in young animals, bone growth disorders, and conditions arising from calcium, magnesium, and phosphorus metabolism imbalances.[2] While its clinical efficacy in improving metabolic function is recognized, a detailed understanding of its molecular interactions and signaling pathways is not yet fully elucidated.[2][3] This guide aims to synthesize the available scientific information to provide a detailed technical resource for researchers and professionals in drug development.

Physicochemical Properties

PropertyValueReference
Chemical Name Sodium (4-dimethylamino-2-methylphenyl)phosphinate[1]
CAS Number 575-75-7[1]
Molecular Formula C₉H₁₂NNaO₂P[1]
Molecular Weight 220.16 g/mol
Appearance White solid
Solubility Highly soluble in water

Pharmacodynamics: A Proposed Mechanism of Action

The precise pharmacodynamic action of this compound has not been definitively established.[2][3] The prevailing hypothesis is that it functions as a general metabolic stimulant rather than simply correcting a phosphorus deficiency.[2][3] As an organophosphorus compound, a plausible mechanism of action involves the inhibition of acetylcholinesterase (AChE).

Proposed Signaling Pathway: Acetylcholinesterase Inhibition

Organophosphorus compounds are known to act as inhibitors of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at the neuromuscular junction and in the central nervous system, resulting in overstimulation of cholinergic receptors. This overstimulation can have widespread effects on the body, including increased muscle contraction, glandular secretion, and alterations in central nervous system activity, which may collectively contribute to a perceived stimulation of metabolism.

AChE_Inhibition Toldimfos This compound AChE Acetylcholinesterase (AChE) Toldimfos->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down ACh->AChE Substrate CholinergicReceptor Cholinergic Receptors (Muscarinic & Nicotinic) ACh->CholinergicReceptor Activates MetabolicStimulation Metabolic Stimulation CholinergicReceptor->MetabolicStimulation Leads to

Proposed signaling pathway for this compound via Acetylcholinesterase inhibition.

Pharmacokinetics

This compound is rapidly absorbed and distributed in the body following parenteral administration. Elimination occurs primarily through the urine, with the parent compound being the major excreted substance.

Quantitative Pharmacokinetic Data
SpeciesDosageRouteTmax (Time to Peak Concentration)t½ (Half-life)Primary Excretion RouteReference
Cattle 10 mg/kg bwIM10-20 minutes1.15 hours (dairy cows)Urine[2]
Calves 10 mg/kg bwIMNot specified1.07 hoursUrine[2]
Dogs 20 mg/kg bwIMNot specifiedNot specifiedUrine[4]
Sheep 10 mg/kg bwSC, IM, IVNot specifiedNot specifiedUrine[4]
Goats 10 mg/kg bwSC, IM, IVNot specifiedNot specifiedUrine[4]
Pigs Not specifiedNot specifiedNot specifiedNot specifiedNot specified[3]

Note: Data for some species are incomplete in the available literature.

Efficacy and Clinical Applications

This compound is primarily used in veterinary practice to address metabolic and nutritional deficiencies.

Summary of Efficacy Data

A randomized clinical trial in buffaloes with post-parturient hemoglobinuria demonstrated a significantly higher recovery rate in the group treated with this compound (85%) compared to those treated with sodium acid phosphate (B84403) (18%).[5][6] The this compound group also showed significant improvements in serum phosphorus levels and a more pronounced decrease in AST and ALT activities.[6]

SpeciesConditionKey FindingsReference
Buffalo Post-parturient hemoglobinuria85% recovery rate with this compound vs. 18% with sodium acid phosphate. Significant improvement in serum phosphorus.[5][6]

Experimental Protocols

The following outlines a generalized protocol for evaluating the efficacy of a metabolic stimulant like this compound in a clinical setting. This protocol is based on principles of controlled veterinary clinical trials.

Generalized Efficacy Trial Protocol

Experimental_Workflow start Study Initiation animal_selection Animal Selection & Acclimatization start->animal_selection randomization Randomization animal_selection->randomization treatment_group Treatment Group (this compound) randomization->treatment_group control_group Control Group (Placebo/Standard Treatment) randomization->control_group data_collection Data Collection (Clinical signs, blood parameters, performance metrics) treatment_group->data_collection control_group->data_collection analysis Statistical Analysis data_collection->analysis results Results & Interpretation analysis->results conclusion Conclusion results->conclusion

Generalized workflow for an efficacy trial of this compound.

6.1.1. Objective: To evaluate the efficacy of this compound in treating a specific metabolic disorder (e.g., post-parturient hemoglobinuria, ketosis) in a target species.

6.1.2. Study Design: A prospective, randomized, controlled clinical trial.

6.1.3. Animals:

  • Selection Criteria: Animals diagnosed with the target metabolic disorder based on clinical signs and relevant biochemical parameters.

  • Acclimatization: Animals should be acclimatized to the study environment for a specified period before the trial begins.

  • Housing and Diet: All animals should be housed under similar conditions and receive a standardized diet.

6.1.4. Randomization: Animals are randomly assigned to either a treatment or a control group.

6.1.5. Treatment:

  • Treatment Group: Receives this compound at a specified dose and route of administration.

  • Control Group: Receives a placebo (e.g., saline) or the current standard treatment for the condition.

6.1.6. Data Collection:

  • Clinical Observations: Daily monitoring of clinical signs (e.g., appetite, demeanor, body temperature).

  • Blood Sampling: Collection of blood samples at baseline and at specified intervals post-treatment for analysis of relevant biochemical parameters (e.g., serum phosphorus, calcium, glucose, liver enzymes).

  • Performance Metrics: Measurement of production parameters where applicable (e.g., milk yield, weight gain).

6.1.7. Statistical Analysis: Data should be analyzed using appropriate statistical methods to compare the outcomes between the treatment and control groups.

Conclusion

This compound is a widely used veterinary metabolic stimulant with a long history of clinical application. While its precise molecular mechanism of action is not fully understood, the available evidence suggests it acts as a general metabolic stimulant, possibly through the inhibition of acetylcholinesterase, a common mechanism for organophosphorus compounds. Pharmacokinetic studies indicate rapid absorption and elimination. Clinical trials have demonstrated its efficacy in treating specific metabolic disorders. Further research is warranted to fully elucidate its molecular targets and signaling pathways, which will enable a more targeted and optimized therapeutic use of this compound in veterinary medicine.

References

toldimfos sodium chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for toldimfos (B206624) sodium. It is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Identity

Toldimfos sodium is the sodium salt of (4-dimethylamino-2-methylphenyl)phosphinic acid. It is an organophosphorus compound used in veterinary medicine, primarily as a metabolic stimulant and a source of phosphorus.

Chemical Structure:

toldimfos_sodium_structure cluster_toldimfos P P O1 O P->O1 O2 O⁻ P->O2 C1 C P->C1 Na Na⁺ O2->Na C2 C C1->C2 C3 C C2->C3 C_Me_ring CH₃ C2->C_Me_ring C4 C C3->C4 C5 C C4->C5 N N C4->N C6 C C5->C6 C6->C1 C_Me1 CH₃ N->C_Me1 C_Me2 CH₃ N->C_Me2

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
IUPAC Name Sodium (4-(dimethylamino)-2-methylphenyl)phosphinate[1]
Synonyms Toldimphos sodium, Sodium [4-(dimethylamino)-2-methylphenyl]phosphinate, Tonophosphan[2]
CAS Number 575-75-7[3]
Molecular Formula C₉H₁₃NNaO₂P[3][4]
Molecular Weight 221.17 g/mol [1][3]
Appearance White to off-white solid/crystalline powder[5][6]
Melting Point >241 °C (with decomposition)[5][6]
Solubility Soluble in water, slightly soluble in methanol[5][6]
Stability Hygroscopic. Stable at ambient temperature for short-term storage. Recommended long-term storage at -20°C in a dry, dark place.[1][6]
UV Maximum Absorption 270 nm (in HPLC grade water)[7]

Experimental Protocols

Detailed methodologies for key analytical experiments are provided below.

UV-Visible Spectrophotometry for Quantification

This protocol describes a method for the quantification of this compound in a solution.[7]

Objective: To determine the concentration of this compound using UV-visible spectrophotometry.

Instrumentation:

  • Shimadzu UV-2600 Spectrophotometer (or equivalent)

  • Sartorius CP-225D Analytical Balance (or equivalent)

  • Volumetric flasks (50 mL, 100 mL)

  • Pipettes

Reagents:

  • This compound reference standard

  • HPLC grade water (diluent)

Standard Solution Preparation (10 ppm):

  • Accurately weigh approximately 50 mg of the this compound reference standard.

  • Transfer the weighed standard into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with HPLC grade water. Mix thoroughly.

  • Pipette 1.0 mL of the above stock solution into a 100 mL volumetric flask.

  • Dilute to volume with HPLC grade water and mix well to obtain a 10 ppm standard solution.

Procedure:

  • Set the spectrophotometer to scan in spectrum mode from 200-400 nm.

  • Use HPLC grade water as the blank.

  • Record the absorbance of the 10 ppm standard solution. The maximum absorbance should be at approximately 270 nm.

  • Prepare sample solutions by accurately diluting them with HPLC grade water to an expected concentration within the linear range of the assay.

  • Measure the absorbance of the sample solutions at 270 nm.

  • Calculate the concentration of this compound in the samples by comparing their absorbance to that of the standard solution.

Method Validation Parameters:

  • Linearity: The method should be linear in a defined concentration range.

  • Precision: The relative standard deviation (%RSD) of replicate measurements should be within acceptable limits (e.g., < 2%).

  • Accuracy: Recovery studies should demonstrate the accuracy of the method.

LC-MS/MS for Detection in Bovine Milk

This protocol outlines a sensitive and specific method for the detection and quantification of this compound residues in bovine milk using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10]

Objective: To extract and quantify this compound from bovine milk samples.

Instrumentation:

  • Liquid Chromatograph (e.g., UPLC system)

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

  • Analytical column: Phenomenex Luna C18 (2.1 x 100 mm, 3.5 µm) or equivalent

  • Centrifuge

  • Vortex mixer

Reagents and Materials:

Sample Preparation:

  • Pipette 1 mL of milk sample into a centrifuge tube.

  • Add 4 mL of 10 mM ammonium formate in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Add 2 mL of n-hexane for defatting.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the lower acetonitrile layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

LC-MS/MS Conditions:

  • Mobile Phase A: 10 mM ammonium formate in ultrapure water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A suitable gradient program to separate the analyte from matrix components.

  • Flow Rate: As per column specifications.

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for toldimfos.

Method Validation Parameters:

  • Linearity: Established over a concentration range of 0.005-0.03 mg/kg.

  • Limit of Quantification (LOQ): 0.005 mg/kg.

  • Recovery: 75.58–89.74%.

  • Precision (RSD): ≤ 8.87%.

experimental_workflow cluster_sample_prep Sample Preparation (Bovine Milk) cluster_lcms LC-MS/MS Analysis milk 1. Milk Sample (1 mL) extraction 2. Add 10 mM Ammonium Formate in ACN (4 mL) milk->extraction vortex1 3. Vortex (1 min) extraction->vortex1 defatting 4. Add n-Hexane (2 mL) vortex1->defatting vortex2 5. Vortex (30 s) defatting->vortex2 centrifuge 6. Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer 7. Collect Acetonitrile Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute injection 10. Inject Sample (10 µL) reconstitute->injection separation 11. Chromatographic Separation (C18 Column) injection->separation ionization 12. ESI+ Ionization separation->ionization detection 13. MS/MS Detection (MRM) ionization->detection quantification 14. Quantification detection->quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound in bovine milk.

Mechanism of Action and Metabolic Role

The precise mechanism of action of this compound has not been fully elucidated. However, it is understood to act as a source of phosphorus and as a general metabolic stimulant.[11] It is believed that its therapeutic effects are not solely due to phosphorus supplementation but also involve a broader stimulation of metabolic processes.[11]

This compound provides organically bound phosphorus, which is readily available to the body. Phosphorus is a critical element in numerous physiological processes, including:

  • Energy Metabolism: As a key component of adenosine (B11128) triphosphate (ATP), phosphorus is central to cellular energy transfer.

  • Bone Formation: It is a major constituent of hydroxyapatite, the mineral matrix of bone.

  • Cellular Structure: Phospholipids are essential components of cell membranes.

  • Nucleic Acid Synthesis: It forms the backbone of DNA and RNA.

The administration of this compound is intended to support these processes, particularly in times of high metabolic demand or deficiency.

proposed_mechanism cluster_input cluster_body Metabolic Influence cluster_stimulation General Metabolic Stimulation toldimfos This compound (Organic Phosphorus Source) phosphate_pool Inorganic Phosphate Pool toldimfos->phosphate_pool Absorption & Metabolism pon1 Paraoxonase 1 (PON1) Activity (?) toldimfos->pon1 Potential Stimulation other_pathways Other Metabolic Pathways (?) toldimfos->other_pathways General Stimulation atp ATP Synthesis phosphate_pool->atp bone Bone Mineralization phosphate_pool->bone cell_mem Cell Membrane Integrity (Phospholipids) phosphate_pool->cell_mem nucleic_acid Nucleic Acid Synthesis phosphate_pool->nucleic_acid atp->other_pathways

Caption: Proposed mechanism of action for this compound.

Pharmacokinetics

Following intramuscular administration in cattle, this compound is rapidly absorbed, with peak plasma concentrations observed within 10 to 20 minutes.[7][11] It is distributed throughout the body and is primarily eliminated unchanged through the urine.[12] The pharmacokinetic profile in cattle has been described by a one-compartment model.[7][11] The serum half-life in calves and dairy cows is approximately 1.07 and 1.15 hours, respectively.[7] Repeated dosing does not appear to lead to bioaccumulation.[12]

Conclusion

This compound is a well-characterized organophosphorus compound with established physicochemical properties and analytical methods for its detection and quantification. While its precise mechanism of action requires further investigation, its role as a readily available source of phosphorus and a general metabolic stimulant is recognized in veterinary medicine. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals in the field of drug development and analysis.

References

Unraveling the Metabolic Effects of Toldimfos Sodium: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toldimfos (B206624) sodium is an aromatic phosphorus compound utilized in veterinary medicine to address metabolic disorders and nutritional deficiencies. Despite its long history of use, the precise molecular mechanism of action remains largely uncharacterized. It is hypothesized that toldimfos sodium exerts its therapeutic effects by stimulating overall cellular metabolism, rather than by simply acting as a phosphorus supplement. This in-depth technical guide outlines a comprehensive suite of in vitro studies designed to elucidate the effects of this compound on key aspects of cellular metabolism. This document provides detailed experimental protocols, data presentation frameworks, and visualizations of metabolic pathways and experimental workflows to empower researchers in the systematic investigation of this compound.

Introduction

This compound has been employed in veterinary practice for the treatment and prevention of diseases associated with metabolic stress, particularly during periods of high physiological demand such as parturition and rapid growth in young animals. The prevailing hypothesis is that its efficacy stems from a broad stimulation of metabolic processes. However, a detailed understanding of its impact on fundamental cellular energy pathways is currently lacking. This guide proposes a structured in vitro approach to investigate the influence of this compound on cellular glycolysis, mitochondrial respiration, and adenosine (B11128) triphosphate (ATP) synthesis, as well as its potential modulation of key metabolic signaling pathways.

Proposed In Vitro Studies on Cell Metabolism

To systematically investigate the effects of this compound on cellular metabolism, a series of quantitative in vitro assays are proposed. These studies are designed to be conducted using a suitable cell line, such as HepG2 (human liver carcinoma cell line) or C2C12 (mouse myoblast cell line), which are well-established models for metabolic research.

Assessment of Glycolytic Function

Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process. Investigating the impact of this compound on glycolysis is crucial to understanding its metabolic effects.

2.1.1. Glucose Uptake Assay

This assay will determine if this compound affects the initial step of glycolysis: the transport of glucose into the cell.

Table 1: Hypothetical Quantitative Data for Glucose Uptake Assay

Treatment GroupThis compound (µM)Glucose Uptake (pmol/min/mg protein)Fold Change vs. Control
Vehicle Control0150.2 ± 12.51.0
This compound10175.8 ± 15.11.17
This compound50210.4 ± 18.91.40
This compound100255.1 ± 22.31.70
Positive Control (Insulin)100 nM300.5 ± 25.02.00

Experimental Protocol: Glucose Uptake-Glo™ Assay

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control for the desired time (e.g., 1, 6, 24 hours). Include a positive control such as insulin.

  • 2-Deoxyglucose (2DG) Addition: Add 2DG, a glucose analog, to each well and incubate for 10-15 minutes.

  • Assay Termination and Lysis: Add Stop Buffer to halt 2DG uptake and lyse the cells.

  • Neutralization and Detection: Add Neutralization Buffer followed by the 2DG6P Detection Reagent.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of 2-deoxyglucose-6-phosphate (2DG6P) produced, which reflects the glucose uptake rate.[1]

2.1.2. Lactate (B86563) Production Assay

This assay measures the end-product of anaerobic glycolysis, providing an indication of the overall glycolytic flux.

Table 2: Hypothetical Quantitative Data for Lactate Production Assay

Treatment GroupThis compound (µM)Lactate Concentration (mM)Fold Change vs. Control
Vehicle Control02.5 ± 0.31.0
This compound102.9 ± 0.41.16
This compound503.8 ± 0.51.52
This compound1004.5 ± 0.61.80

Experimental Protocol: Lactate Assay Kit

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in the glucose uptake assay.

  • Sample Collection: Collect the cell culture supernatant at the end of the treatment period.

  • Reaction Setup: In a 96-well plate, add the collected supernatant to a reaction mixture containing lactate dehydrogenase and a specific dye.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 565 nm). The absorbance is directly proportional to the lactate concentration.[2][3][4]

Assessment of Mitochondrial Respiration

Mitochondrial respiration, or oxidative phosphorylation, is the primary source of ATP in most cells. The Seahorse XF Analyzer allows for the real-time measurement of the oxygen consumption rate (OCR), a key indicator of mitochondrial function.[5][6][7][8][9][10]

Table 3: Hypothetical Quantitative Data for Mitochondrial Respiration (OCR)

ParameterVehicle Control (pmol/min)This compound (50 µM) (pmol/min)Fold Change
Basal Respiration100 ± 8130 ± 111.30
ATP Production75 ± 698 ± 91.31
Maximal Respiration200 ± 15250 ± 201.25
Spare Respiratory Capacity100 ± 10120 ± 121.20

Experimental Protocol: Seahorse XF Cell Mito Stress Test

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • This compound Treatment: Treat cells with this compound for the desired duration.

  • Assay Medium: Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.

  • Seahorse XF Analysis: Place the cell plate in the Seahorse XF Analyzer and measure the basal OCR. Subsequently, inject a series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and spare respiratory capacity.[6][10]

Quantification of Cellular ATP Levels

Directly measuring the total cellular ATP content provides a crucial readout of the overall energetic state of the cell.

Table 4: Hypothetical Quantitative Data for Cellular ATP Levels

Treatment GroupThis compound (µM)ATP Concentration (µM)Fold Change vs. Control
Vehicle Control05.2 ± 0.41.0
This compound106.1 ± 0.51.17
This compound507.8 ± 0.61.50
This compound1009.1 ± 0.81.75

Experimental Protocol: ATP Bioluminescence Assay

  • Cell Culture and Treatment: Culture and treat cells with this compound as previously described.

  • Cell Lysis: Lyse the cells to release the intracellular ATP.

  • Luciferase Reaction: Add a reagent containing luciferase and its substrate, luciferin, to the cell lysate.

  • Luminescence Measurement: Measure the resulting bioluminescence. The light output is directly proportional to the ATP concentration.[11][12][13][14][15]

Investigation of Metabolic Signaling Pathways

To explore the molecular mechanisms by which this compound may influence cell metabolism, the activation of key regulatory signaling pathways will be assessed using Western blotting.[16][17][18][19][20]

PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell growth, proliferation, and anabolic metabolism.[21][22][23][24][25]

AMPK Pathway

AMP-activated protein kinase (AMPK) is a critical energy sensor that is activated in response to low cellular energy levels, promoting catabolic processes to restore ATP levels.[26][27][28][29][30]

Table 5: Hypothetical Quantitative Data for Western Blot Analysis

Target ProteinVehicle Control (Relative Density)This compound (50 µM) (Relative Density)Fold Change
p-Akt (Ser473)1.0 ± 0.11.8 ± 0.21.80
Total Akt1.0 ± 0.11.0 ± 0.11.00
p-mTOR (Ser2448)1.0 ± 0.11.6 ± 0.21.60
Total mTOR1.0 ± 0.11.0 ± 0.11.00
p-AMPK (Thr172)1.0 ± 0.10.6 ± 0.10.60
Total AMPK1.0 ± 0.11.0 ± 0.11.00

Experimental Protocol: Western Blotting

  • Protein Extraction: Following treatment with this compound, lyse the cells and extract the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of key signaling proteins (e.g., Akt, mTOR, AMPK).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.[16][17][18][19][20]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_assays In Vitro Metabolic Assays cluster_glycolysis Glycolysis Assessment cluster_oxphos Mitochondrial Respiration cluster_atp Cellular Energy Status cluster_signaling Mechanistic Studies A Cell Culture & Treatment (e.g., HepG2, C2C12) + this compound B Glucose Uptake Assay A->B C Lactate Production Assay A->C D Seahorse XF Mito Stress Test (OCR Measurement) A->D E ATP Bioluminescence Assay A->E F Protein Extraction A->F G Western Blotting F->G H Analysis of Signaling Pathways (PI3K/Akt/mTOR, AMPK) G->H

Caption: Proposed experimental workflow for investigating the in vitro metabolic effects of this compound.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Metabolism Increased Glycolysis & Anabolic Processes mTORC1->Metabolism AMPK_pathway cluster_cytoplasm Cytoplasm AMP_ATP_ratio Increased AMP/ATP Ratio (Low Energy State) AMPK AMPK AMP_ATP_ratio->AMPK Catabolism Increased Glycolysis & Fatty Acid Oxidation AMPK->Catabolism Anabolism Decreased Protein & Lipid Synthesis AMPK->Anabolism mTORC1 mTORC1 AMPK->mTORC1

References

The Discovery, Development, and Scientific Profile of Toldimfos Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toldimfos (B206624) sodium, an aromatic phosphorus compound, has a long history of use in veterinary medicine as a metabolic stimulant and a source of phosphorus. This technical guide provides an in-depth overview of the discovery, history, and development of toldimfos sodium. It details the chemical synthesis, including the historical context of its initial patent, and presents available pharmacokinetic and clinical data in key animal species. The guide also explores the current understanding of its mechanism of action, which, while not fully elucidated, is believed to involve the general stimulation of metabolic processes. Quantitative data are summarized in structured tables for ease of comparison, and key experimental methodologies are described. Visualizations of the synthesis workflow, a proposed mechanism of action, and an experimental workflow for clinical evaluation are provided using Graphviz diagrams to facilitate a deeper understanding of this veterinary drug.

Introduction and Historical Overview

This compound, the sodium salt of 4-dimethylamino-2-methyl-phenyl-phosphinous acid, is an organophosphorus compound that has been used in medicine since the 1920s. Initially developed by Hoechst AG, it was used in human medicine to treat conditions of physical weakness, chronic stress, and depression. While its use in humans has since been discontinued, this compound has become a significant therapeutic agent in veterinary medicine. It is indicated for the treatment and prevention of diseases related to parturition and the peri-partum period, developmental and nutritional disorders in young animals, and disorders of bone growth, tetany, or paresis caused by imbalances in calcium, magnesium, and phosphorus metabolism.

The drug is used in a variety of food-producing and companion animals, including horses, cattle, sheep, pigs, goats, and dogs, and is typically administered via intravenous, intramuscular, or subcutaneous injection. Its enduring presence in the veterinary pharmacopeia is attributed to its high water solubility, rapid excretion, and lack of accumulation in tissues.

Chemical Synthesis

The foundational synthesis of this compound was first described in a German patent, DE397813, granted to Benda and Schmidt of Cassella & Co. in 1924. The patent outlines a method for producing organic phosphorus compounds, including the precursor to toldimfos.

A general representation of the synthesis involves a multi-step chemical process. It begins with the preparation of 4-dimethylamino-2-methylphenyl phosphinic acid. This intermediate is typically synthesized by reacting N,N-dimethyl-m-toluidine with phosphorus trichloride. The resulting phosphinic acid is then neutralized with sodium hydroxide (B78521) to form the sodium salt, this compound.

A simplified, modern laboratory-scale synthesis can be described as follows:

  • Dissolving 4-dimethylamine-2-methylphenylphosphonic acid in water.

  • Gradual addition of sodium hydroxide until the solution reaches a neutral pH.

  • Evaporation of the solvent to yield the solid sodium salt.

Optimization of this process for yield and purity can be achieved through techniques such as crystallization or chromatography.

G cluster_synthesis This compound Synthesis Workflow start Starting Materials: N,N-dimethyl-m-toluidine Phosphorus trichloride intermediate Reaction to form 4-dimethylamino-2-methylphenyl phosphinic acid start->intermediate neutralization Neutralization with Sodium Hydroxide intermediate->neutralization product This compound neutralization->product purification Purification (Crystallization/Chromatography) product->purification

A simplified workflow for the synthesis of this compound.

Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated. It is generally accepted that its therapeutic effects are not solely due to the substitution of deficient phosphorus. Instead, it is believed to act as a general metabolic stimulant.

This compound provides a source of organically combined phosphorus. In the body, it is thought that the phosphorus supplied by this compound is oxidized to phosphate (B84403), the form in which phosphorus exerts its metabolic effects. Organic phosphates are integral to numerous cellular processes, including energy transfer (as part of ATP), cell membrane structure, and various metabolic pathways.

A study on the treatment of post-parturient hemoglobinuria (PPH) in buffalo found that this compound led to a significant improvement in serum phosphorus levels.[1] The study also observed improvements in the activities of antioxidant enzymes like glutathione (B108866) peroxidase (GPx) and glucose 6-phosphate dehydrogenase (G6PD), suggesting a role in mitigating oxidative stress.[1] The restoration of normal phosphorus levels is crucial for maintaining the integrity of red blood cells and preventing hemolysis, a key feature of PPH.

G cluster_moa Proposed Mechanism of Action of this compound toldimfos This compound (Organic Phosphorus) oxidation Oxidation in the body toldimfos->oxidation phosphate Phosphate (PO4) oxidation->phosphate atp ATP Production (Energy Metabolism) phosphate->atp rbc Red Blood Cell Membrane Integrity phosphate->rbc antioxidant Antioxidant Enzyme Activity (e.g., GPx) phosphate->antioxidant

A diagram illustrating the proposed mechanism of action of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in several animal species, with the most detailed data available for cattle. The drug is characterized by rapid absorption and elimination.

ParameterCattle (Calves)Cattle (Dairy Cows)
Dose 10 mg/kg bw (IM)10 mg/kg bw (IM)
Time to Peak Concentration (Tmax) 10-20 minutes10-20 minutes
Mean Half-life (t1/2) 1.07 hours1.15 hours
Mean Residence Time (MRT) 3.6 hours3.1 hours

Data from a non-radiolabeled study.

A GLP-compliant radiolabeled study in adult bovines provided further insights:

ParameterAdult Bovines
Dose 20 mg/kg bw (IM) of 14C-toldimfos
Peak Serum Concentration 52 to 61 µg equivalents/ml at 10 minutes
Serum Half-life (t1/2) 0.7 to 0.95 hours
Mean Residence Time (MRT) 1.1 to 1.4 hours
Total Clearance from Serum 0.2 to 0.27 l/hour
Volume of Distribution 0.27 to 0.34 l/kg

The primary route of excretion is through the urine, with the parent compound being the major fraction found. Repeated dosing has not been shown to lead to bioaccumulation.

Key Experimental Protocols

Quantification of this compound in Biological Matrices (LC-MS/MS)

A sensitive and specific method for the detection and quantification of this compound residues in porcine muscle and bovine milk has been developed using liquid chromatography-triple quadrupole tandem mass spectrometry (LC-MS/MS).[2][3][4][5]

  • Sample Preparation:

    • A homogenized sample (e.g., 5g of muscle or milk) is placed in a 50 mL centrifuge tube.

    • The sample is spiked with a standard solution of this compound dissolved in methanol (B129727) and left for 10 minutes.

    • 10 mM ammonium (B1175870) formate (B1220265) in acetonitrile (B52724) (20 mL) is added, and the mixture is vortexed for 5 minutes.

    • The mixture is centrifuged at 3,500 rpm for 15 minutes at 4°C.

    • The supernatant is transferred to a new tube, and n-hexane (20 mL) is added for purification.

    • The mixture is vortexed for 5 minutes and centrifuged at 3,500 rpm for 15 minutes at 4°C.

    • The resulting supernatant is filtered through a 0.22 µm syringe filter into an autosampler vial.[2]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: A C18 column (e.g., Phenomenex Luna C18, 2.1 x 100 mm, 3.5 µm) is used. The mobile phase consists of a gradient of 10 mM ammonium formate in ultrapure water and acetonitrile.[2]

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for quantification and confirmation.[2]

    • Linearity: The method has shown good linearity over a concentration range of 0.005-0.03 mg/kg.[2]

Clinical Trial in Buffalo with Post-Parturient Hemoglobinuria (PPH)

A randomized clinical trial was conducted to compare the efficacy of this compound with sodium acid phosphate for the treatment of PPH in buffalo.[1]

  • Study Animals: Sixty-eight buffalo diagnosed with PPH based on clinical findings, serum biochemistry, and urinalysis were included in the study.[1]

  • Experimental Design: The animals were randomly allocated into two equal groups (n=34).[1]

    • Group I (Control): Treated with sodium acid phosphate (60 g in 300 mL of sterile water) administered intravenously, with a similar dose given subcutaneously. This was repeated after 12 hours.[1]

    • Group II (this compound): Treated with this compound at a dose of 25 cc per animal, administered intramuscularly. This was repeated after 12 hours.[1]

  • Data Collection and Analysis: Blood samples were collected before treatment and on day 3 post-treatment. Clinical, hematological, and biochemical parameters were evaluated.[6]

  • Key Findings: this compound showed a significant improvement in serum phosphorus levels compared to sodium acid phosphate. It also demonstrated better results in reducing AST and ALT activities and improving antioxidant enzyme levels.[1]

G cluster_workflow Experimental Workflow: Clinical Trial of this compound in Buffalo with PPH screening Screening and Diagnosis of Buffalo with PPH (n=68) randomization Randomization screening->randomization sampling_pre Pre-treatment Sampling (Blood and Urine) group1 Group I (n=34) Sodium Acid Phosphate randomization->group1 Control group2 Group II (n=34) This compound randomization->group2 Test treatment1 Treatment Administration (IV and SC, repeated at 12h) group1->treatment1 treatment2 Treatment Administration (IM, repeated at 12h) group2->treatment2 sampling_post Post-treatment Sampling (Day 3) treatment1->sampling_post treatment2->sampling_post analysis Analysis: - Clinical Signs - Hematology - Serum Biochemistry sampling_pre->analysis sampling_post->analysis results Comparative Efficacy Results analysis->results

An overview of the experimental workflow for a randomized clinical trial.

Conclusion

This compound has a well-established history as a veterinary therapeutic agent, with its origins tracing back to early 20th-century pharmaceutical research. While its precise molecular mechanism of action remains an area for further investigation, its role as a metabolic stimulant and a readily available source of phosphorus is supported by clinical observations and pharmacokinetic data. The development of modern analytical techniques, such as LC-MS/MS, has enabled the sensitive and specific quantification of this compound in biological matrices, which is crucial for both research and regulatory purposes. The available data from clinical trials, particularly in the context of metabolic disorders like post-parturient hemoglobinuria, suggest its continued relevance and efficacy in veterinary practice. Future research focusing on in vitro metabolic studies and molecular docking could provide a more detailed understanding of its interaction with specific cellular pathways and further solidify its scientific foundation.

References

Toldimfos Sodium (CAS 575-75-7): A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toldimfos (B206624) sodium, an aromatic organophosphorus compound, has been utilized in veterinary medicine for decades as a metabolic stimulant and a source of phosphorus. While its precise mechanism of action is not fully elucidated, it is understood to participate in phosphorus metabolism, ultimately being oxidized to phosphate (B84403) to exert its biological effects. This technical guide synthesizes the available research on toldimfos sodium, focusing on its applications, quantifiable biochemical effects, and established analytical protocols. The document addresses the current understanding of its metabolic influence and provides a framework for its use in a research context, while also highlighting areas where further investigation is warranted, particularly concerning its molecular and cellular mechanisms.

Introduction

This compound (Sodium (4-(dimethylamino)-2-methylphenyl)phosphinate), with the CAS number 575-75-7, is a water-soluble organophosphorus compound.[1] Historically used in human medicine, its primary application is now in veterinary practice for the treatment and prevention of metabolic disorders and nutritional deficiencies in livestock and companion animals.[2][3] It is often employed to address conditions related to phosphorus metabolism, such as post-parturient hemoglobinuria (PPH), rickets, and osteomalacia, and as a general tonic for debility and exhaustion.[3][4]

The prevailing understanding is that this compound acts as a phosphorus donor, with its effects arising from the multiple stimulations of metabolism within the body rather than simple phosphorus substitution.[2][5][6] It is believed to have immunomodulatory and antioxidant properties, potentially through the enhancement of macrophage function and modulation of cytokine production.[7]

Biochemical and Metabolic Effects

Research in veterinary species, particularly ruminants, has provided quantitative data on the biochemical effects of this compound administration. A key study compared its efficacy to sodium acid phosphate in treating post-parturient hemoglobinuria in buffaloes, demonstrating a superior effect on several biochemical parameters.

Quantitative Data from Comparative Studies

The following table summarizes the key findings from a randomized clinical trial in buffaloes with post-parturient hemoglobinuria, comparing treatment with this compound versus sodium acid phosphate.

ParameterPre-treatment (Mean ± SD)Post-treatment with this compound (Mean ± SD)Post-treatment with Sodium Acid Phosphate (Mean ± SD)
Serum Phosphorus (mg/dl) 2.1 ± 0.34.8 ± 0.53.9 ± 0.4
Aspartate Aminotransferase (AST) (U/L) 125.4 ± 10.285.2 ± 7.198.6 ± 8.5
Alanine Aminotransferase (ALT) (U/L) 60.8 ± 5.342.1 ± 3.951.3 ± 4.7
Glutathione (B108866) Peroxidase (GPx) (U/ml) 18.2 ± 2.128.5 ± 2.923.1 ± 2.5
Glucose-6-Phosphate Dehydrogenase (G6PD) (U/g Hb) 7.9 ± 0.912.4 ± 1.3*10.2 ± 1.1

*Indicates a statistically significant improvement compared to sodium acid phosphate treatment.[4]

These results suggest that this compound is more effective at restoring phosphorus levels and mitigating liver damage and oxidative stress associated with PPH in buffaloes.[4]

Mechanism of Action: Current Understanding and Hypothesized Pathways

The precise molecular mechanisms by which this compound exerts its effects remain largely uninvestigated. It is established that as an organophosphorus compound, it participates in phosphorus metabolism.[7] The compound is oxidized within the body to phosphate, which is the biologically active form essential for numerous cellular processes.[7]

Role in Cellular Energy Metabolism

Phosphorus is a fundamental component of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. It is hypothesized that by providing a readily available source of organic phosphorus, this compound supports the synthesis of ATP, thereby stimulating overall cellular metabolism. This is particularly relevant in states of metabolic stress or deficiency.

Below is a diagram illustrating the central role of phosphorus in the ATP synthesis pathway.

ATP_Synthesis Toldimfos This compound Oxidation In-vivo Oxidation Toldimfos->Oxidation Metabolized Phosphate Inorganic Phosphate (Pi) Oxidation->Phosphate ATP_Synthase ATP Synthase Phosphate->ATP_Synthase ADP ADP ADP->ATP_Synthase ATP ATP ATP_Synthase->ATP Phosphorylation Metabolism Cellular Metabolism (Energy for cellular processes) ATP->Metabolism Provides Energy

Figure 1. Hypothesized role of this compound in ATP synthesis.

Immunomodulatory and Antioxidant Effects

Some evidence suggests that this compound possesses immunomodulatory and antioxidant properties.[7] The enhanced activity of glutathione peroxidase and glucose-6-phosphate dehydrogenase observed in the comparative study supports its role in mitigating oxidative stress.[4] The mechanism is thought to involve the enhancement of macrophage function and modulation of cytokine production, though specific signaling pathways have not been identified.[7]

Research Applications in Proteomics: An Unexplored Frontier

While some suppliers of this compound list "proteomics research" as a potential application, a thorough review of the scientific literature reveals no specific, published studies detailing its use in this field. Proteomics, the large-scale study of proteins, could potentially be employed to elucidate the molecular mechanism of this compound by analyzing changes in protein expression and post-translational modifications in response to its administration. However, at present, this remains a speculative application without established protocols or documented findings.

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the analysis and veterinary application of this compound.

Analytical Method for Quantification in Biological Matrices

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of toldimfos in porcine muscle and bovine milk.

5.1.1. Sample Preparation and Extraction

  • Homogenize 5 g of porcine muscle or 5 ml of bovine milk.

  • Add 20 ml of 10 mM ammonium (B1175870) formate (B1220265) in acetonitrile (B52724).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Add 10 ml of n-hexane for purification.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Discard the upper n-hexane layer.

  • Evaporate the remaining acetonitrile layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 ml of the mobile phase for LC-MS/MS analysis.

5.1.2. LC-MS/MS Conditions

  • Column: Luna C18 (or equivalent)

  • Mobile Phase A: 10 mM ammonium formate in ultrapure water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to achieve separation.

  • Detection: Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Veterinary Treatment Protocol for Post-Parturient Hemoglobinuria in Buffalo

This protocol is based on a successful clinical trial.

5.2.1. Dosage and Administration

  • Administer 25 cc of a this compound solution per animal via intramuscular (I/M) injection.

  • Repeat the injection after 12 hours.

  • Monitor clinical signs and biochemical parameters to assess recovery.

The following diagram outlines the experimental workflow for evaluating the therapeutic efficacy of this compound in a clinical setting.

Clinical_Trial_Workflow Start Diseased Animals (e.g., PPH in Buffaloes) Pre_Treatment Pre-Treatment Sampling: Blood and Urine Collection Start->Pre_Treatment Randomization Random Allocation Group_T Treatment Group: This compound Randomization->Group_T Group_C Control Group: (e.g., Sodium Acid Phosphate) Randomization->Group_C Treatment_T Administer this compound (e.g., 25cc I/M, repeat at 12h) Group_T->Treatment_T Treatment_C Administer Control Treatment Group_C->Treatment_C Pre_Treatment->Randomization Post_Treatment Post-Treatment Sampling: Blood and Urine Collection Treatment_T->Post_Treatment Treatment_C->Post_Treatment Analysis Biochemical and Hematological Analysis Post_Treatment->Analysis Results Comparative Efficacy Analysis Analysis->Results

Figure 2. Workflow for a comparative clinical trial of this compound.

Conclusion and Future Directions

This compound is an effective therapeutic agent in veterinary medicine for managing metabolic disorders related to phosphorus deficiency. Its superiority over inorganic phosphorus sources in clinical settings highlights its potential as a potent metabolic stimulant. However, there is a significant gap in the understanding of its molecular mechanisms of action. Future research should focus on:

  • In vitro studies: Utilizing cell culture models to investigate the direct effects of this compound on cellular metabolism, protein expression, and signaling pathways.

  • Proteomics and Metabolomics: Employing these technologies to identify specific proteins, metabolites, and pathways that are modulated by this compound administration. This would provide a more comprehensive understanding of its "multiple stimulation of metabolism."

  • Elucidation of Immunomodulatory Pathways: Investigating the specific signaling cascades (e.g., NF-κB, MAPK pathways) involved in its purported immunomodulatory effects.

A deeper understanding of the molecular pharmacology of this compound will not only optimize its current veterinary applications but also potentially uncover new therapeutic uses.

References

The Intricate Dance of Organophosphorus Compounds and Animal Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organophosphorus (OP) compounds, a diverse class of chemicals encompassing insecticides, nerve agents, and industrial chemicals, exert profound effects on animal metabolism. Their primary mechanism of toxicity, the inhibition of acetylcholinesterase (AChE), is well-documented, leading to a cascade of neurological and physiological disruptions. However, the metabolic fate of these compounds within the animal body is a complex interplay of bioactivation and detoxification pathways, influencing their potency and duration of action. This technical guide provides an in-depth exploration of the role of organophosphorus compounds in animal metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to support research and development in toxicology and pharmacology.

Core Mechanisms of Action and Metabolic Transformation

The biological activity of organophosphorus compounds is intrinsically linked to their metabolic conversion. Many OPs are administered in a relatively inactive form (pro-toxicants) and require metabolic activation to exert their toxic effects, primarily through the inhibition of AChE.[1][2] Conversely, the animal body possesses a suite of enzymes capable of detoxifying these compounds, mitigating their harmful potential.

Bioactivation: The Role of Cytochrome P450 Monooxygenases

The bioactivation of many phosphorothioate (B77711) OPs (containing a P=S bond) to their highly toxic oxon (P=O) analogs is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver.[3][4] This oxidative desulfuration is a critical step in the toxication process, as the oxon forms are significantly more potent inhibitors of AChE.[4] Key CYP isozymes involved in this process include CYP2B6 and CYP2C19.[3][5]

Detoxification: A Multi-Enzymatic Defense

Animals have evolved several enzymatic pathways to detoxify organophosphorus compounds and their active metabolites. These include:

  • A-Esterases (Phosphotriesterases): This group of enzymes, including paraoxonase-1 (PON1), can hydrolyze the ester bonds in OPs, rendering them inactive.[6][7] High A-esterase activity in mammals is a major reason for their lower susceptibility to some OPs compared to insects and birds.[6]

  • Carboxylesterases (B-Esterases): These enzymes can stoichiometrically bind to and detoxify OPs, acting as sacrificial targets.[7]

  • Glutathione (B108866) S-Transferases (GSTs): This enzyme family facilitates the conjugation of glutathione to OPs, leading to their excretion.[4]

  • Cytochrome P450-mediated Dearylation: In addition to activation, CYPs can also detoxify OPs by cleaving the aryl group from the phosphorus atom.[3]

The balance between bioactivation and detoxification pathways is a key determinant of the overall toxicity of an organophosphorus compound in a particular species and individual.[8]

Quantitative Insights into Organophosphate Metabolism and Toxicity

To facilitate a comparative understanding of the interactions between various OPs and key metabolic enzymes, the following tables summarize critical quantitative data from the literature.

Table 1: Cytochrome P450 Kinetic Parameters for Organophosphate Metabolism

OrganophosphateAnimal SpeciesP450 IsozymeMetabolic PathwayKm (µM)Vmax (nmol/min/nmol P450)Reference(s)
Methyl ParathionHumanCYP2B6Desulfuration (Activation)1.259.78[3]
Methyl ParathionHumanCYP2C19Desulfuration (Activation)1.034.67[3]
Methyl ParathionHumanCYP1A2Desulfuration (Activation)1.965.14[3]
Methyl ParathionHumanCYP1A2Dearylation (Detoxification)16.81.38[3]
Methyl ParathionHumanCYP3A4Dearylation (Detoxification)1045.15[3]
DiazinonHumanCYP1A1Desulfuration (Activation)3.052.35[3]
DiazinonHumanCYP2C19Desulfuration (Activation)7.744.14[3]
DiazinonHumanCYP2B6Desulfuration (Activation)14.835.44[3]
DiazinonHumanCYP2C19Dearylation (Detoxification)5.045.58[3]
ChlorpyrifosHumanCYP2B6Desulfuration (Activation)0.8112.54[3]
ParathionHumanCYP2B6Desulfuration (Activation)0.614.827[5]
ParathionHumanCYP2C19Dearylation (Detoxification)0.602.338[5]

Table 2: Acetylcholinesterase Inhibition Kinetics for Organophosphates

OrganophosphateAnimal SpeciesEnzyme SourceIC50Ki (M⁻¹min⁻¹)kp (min⁻¹)Reference(s)
ParaoxonHumanRecombinant AChE---[9][10]
ParaoxonRatErythrocyte Ghosts---[11]
Chlorpyrifos-oxonHumanRecombinant AChE---[10]
MalaoxonMultiple-Varies by speciesVaries by species-[12]
DichlorvosRatBrain1.1 x 10⁻⁷ M--[13]
ParathionRatBrain2.5 x 10⁻⁶ M--[13]
MalathionRatBrain1.0 x 10⁻⁵ M--[13]

Note: A comprehensive list of IC50, Ki, and kp values for 16 OPs in human and rat erythrocytes can be found in Ross et al., 2021.[11]

Table 3: In Vivo Urinary Excretion of Organophosphate Metabolites in Rats

OrganophosphateDoseMajor Metabolites% of Dose Excreted in Urine (Time)Reference(s)
Chlorpyrifos10 mg/kg3,5,6-trichloro-2-pyridinol (TCPy), Diethyl phosphate (B84403) (DEP), Diethyl thiophosphate (DETP)~60% (48h)[14]
Malathion100 mg/kgMalathion monocarboxylic acid, Malathion dicarboxylic acid, Dimethyl phosphate (DMP)>80% (24h)[14]
ParathionSingle oral dosep-Nitrophenol, Diethyl phosphate (DEP), Diethyl thiophosphate (DETP)-[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the interaction of organophosphorus compounds with animal metabolism.

Acetylcholinesterase (AChE) Activity Assay

This protocol is based on the Ellman method, which measures the product of AChE activity, thiocholine, through its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Materials:

  • Tissue homogenate (e.g., brain, muscle) or erythrocyte ghosts

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution (Substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare tissue homogenates in cold phosphate buffer and centrifuge to obtain a clear supernatant.

  • Add 50 µL of sample (or buffer for blank) to each well of a 96-well plate.

  • Add 50 µL of DTNB solution to all wells.

  • To initiate the reaction, add 50 µL of ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 5-10 minutes.

  • Calculate the rate of change in absorbance (ΔA/min).

  • AChE activity is calculated using the molar extinction coefficient of the product (13,600 M⁻¹cm⁻¹).

For detailed instructions and troubleshooting, refer to commercially available kits and established protocols.[9][15][16][17]

Cytochrome P450-Mediated Metabolism Assay in Liver Microsomes

This protocol outlines the procedure for determining the kinetic parameters (Km and Vmax) of OP metabolism by liver microsomes.

Materials:

  • Liver microsomes (from the species of interest)

  • Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

  • Organophosphorus compound stock solution

  • NADPH-generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, MgCl₂)

  • Quenching solution (e.g., cold acetonitrile (B52724) or methanol)

  • LC-MS/MS or GC-MS for metabolite analysis

Procedure:

  • Pre-incubate liver microsomes, phosphate buffer, and the OP compound at 37°C.

  • Initiate the reaction by adding the NADPH-generating system.

  • Incubate for a specific time course (e.g., 0, 5, 10, 20, 30 minutes) at 37°C with shaking.

  • Terminate the reaction by adding a cold quenching solution.

  • Centrifuge to pellet the protein and collect the supernatant.

  • Analyze the supernatant for the parent compound and its metabolites using LC-MS/MS or GC-MS.

  • Determine the initial velocity of metabolite formation at various substrate concentrations.

  • Calculate Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression software.[18][19][20][21]

For a detailed protocol on targeted metabolomics of OPs in human liver microsomes, see Croteau et al., 2023.[22][23][24]

Paraoxonase-1 (PON1) Activity Assay

This fluorometric assay measures the arylesterase activity of PON1.

Materials:

  • Serum or plasma sample

  • Assay Buffer (e.g., Tris-HCl with CaCl₂)

  • Fluorogenic substrate (e.g., a proprietary substrate from a commercial kit)

  • PON1 inhibitor (for specificity control)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Add samples and standards to the wells of a 96-well plate.

  • For specificity control, add the PON1 inhibitor to a separate set of sample wells.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence in kinetic mode (e.g., Ex/Em = 368/460 nm) for a set period.

  • Calculate the rate of fluorescence increase.

  • Determine PON1 activity based on a standard curve.

Commercially available kits provide detailed instructions and reagents for this assay.[5][25][26][27][28]

Visualizing the Metabolic and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic and signaling pathways affected by organophosphorus compounds.

Organophosphate_Metabolism cluster_activation Bioactivation cluster_detoxification Detoxification cluster_toxicity Toxicity OP (P=S) Organophosphorothioate (e.g., Parathion) Oxon (P=O) Oxon Analogue (e.g., Paraoxon) OP (P=S)->Oxon (P=O) CYP450 (Oxidative Desulfuration) Inactive_Metabolites2 Inactive Metabolites (e.g., DETP) OP (P=S)->Inactive_Metabolites2 CYP450 (Dearylation) OP (P=S)->Inactive_Metabolites2 GSTs (Conjugation) Inactive_Metabolites1 Inactive Metabolites (e.g., p-Nitrophenol, DEP) Oxon (P=O)->Inactive_Metabolites1 A-Esterases (PON1) (Hydrolysis) Inhibited_AChE Inhibited AChE Oxon (P=O)->Inhibited_AChE Phosphorylation AChE Acetylcholinesterase (AChE)

Caption: Metabolic activation and detoxification of organophosphorus compounds.

AChE_Inhibition Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Synaptic_Cleft Synaptic Cleft Acetylcholine->Synaptic_Cleft Accumulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE OP_Oxon Organophosphate Oxon OP_Oxon->AChE Inhibition (Phosphorylation) Cholinergic_Crisis Cholinergic Crisis Synaptic_Cleft->Cholinergic_Crisis

Caption: Mechanism of acetylcholinesterase inhibition by organophosphates.

MAPK_Signaling OPs Organophosphorus Compounds ROS Reactive Oxygen Species (ROS) OPs->ROS Induction MAPK_Pathway MAPK Signaling Pathways (ERK, JNK, p38) ROS->MAPK_Pathway Activation Apoptosis Apoptosis MAPK_Pathway->Apoptosis Inflammation Inflammation MAPK_Pathway->Inflammation Oxidative_Stress Oxidative Stress MAPK_Pathway->Oxidative_Stress

Caption: Organophosphate-induced activation of MAPK signaling pathways.

Beyond Acetylcholinesterase: Broader Metabolic Consequences

While AChE inhibition is the hallmark of acute OP toxicity, chronic exposure can lead to a wider range of metabolic disturbances.

Organophosphate-Induced Delayed Neuropathy (OPIDN)

Certain OPs can cause a delayed neurotoxicity characterized by the degeneration of long axons in the central and peripheral nervous systems, appearing weeks after exposure.[12][15][29] This is initiated by the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE).[12][25]

Impact on Lipid Metabolism

Recent studies have highlighted the impact of OPs on lipid metabolism.[1][6][30] Exposure has been associated with alterations in serum cholesterol and total lipid levels.[30] The proposed mechanisms involve the impairment of enzymatic pathways in lipid metabolism and the induction of oxidative stress.[1][6] Some OPs have been shown to interact with the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of lipid homeostasis.[30]

Modulation of Signaling Pathways

Organophosphorus compounds can induce oxidative stress, leading to the activation of mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[19][31][32][33][34] This can trigger downstream cellular responses such as inflammation and apoptosis.[19][31]

Conclusion

The interaction of organophosphorus compounds with animal metabolism is a multifaceted process with significant implications for toxicology, drug development, and environmental science. A thorough understanding of the enzymatic pathways involved in their bioactivation and detoxification, supported by robust quantitative data and standardized experimental protocols, is essential for predicting their toxicity, developing effective countermeasures, and designing safer alternatives. The visualization of these complex pathways provides a valuable tool for researchers to conceptualize and further investigate the intricate dance between these potent chemicals and biological systems. This guide serves as a foundational resource for professionals dedicated to unraveling the complexities of organophosphate metabolism and its consequences for animal health.

References

Toldimfos Sodium: A Technical Guide on its Immunomodulatory and Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toldimfos (B206624) sodium, the sodium salt of 4-dimethylamino-2-methyl-phenyl-phosphinous acid, is an organic phosphorus compound utilized in veterinary medicine.[1][2] It is primarily indicated for the treatment and prophylaxis of metabolic disorders, particularly those related to phosphorus deficiency, developmental and nutritional disorders in young animals, and diseases associated with parturition.[1][3] While its role as a readily available source of phosphorus is well-established, emerging evidence suggests that toldimfos sodium may also possess significant antioxidant and potential immunomodulatory properties. This technical guide provides an in-depth analysis of the current scientific understanding of these properties, focusing on underlying mechanisms, quantitative data, and experimental methodologies.

Antioxidant Properties of this compound

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is implicated in the pathophysiology of numerous diseases.[4] this compound has demonstrated notable antioxidant effects, particularly in studies related to post-parturient hemoglobinuria (PPH) in buffaloes, a condition associated with significant oxidative stress.[5]

Mechanism of Action

The antioxidant action of this compound appears to be mediated through the enhancement of endogenous antioxidant enzyme systems. Key enzymes influenced by this compound include Glutathione (B108866) Peroxidase (GPx) and Glucose-6-Phosphate Dehydrogenase (G6PD).[5]

  • Glucose-6-Phosphate Dehydrogenase (G6PD): This enzyme is the rate-limiting step of the pentose (B10789219) phosphate (B84403) pathway, a crucial metabolic pathway that produces NADPH (nicotinamide adenine (B156593) dinucleotide phosphate). NADPH is essential for regenerating the reduced form of glutathione (GSH) from its oxidized state (GSSG).

  • Glutathione Peroxidase (GPx): This selenoenzyme plays a pivotal role in cellular protection against oxidative damage.[3] It catalyzes the reduction of harmful hydrogen peroxide (H₂O₂) and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.[4]

By enhancing the activity of G6PD and GPx, this compound supports the glutathione redox cycle, a primary mechanism for neutralizing ROS and mitigating oxidative damage, including lipid peroxidation. Evidence from studies on PPH in buffaloes shows that treatment with this compound leads to a significant improvement in the activity of these enzymes.[5] This is further supported by observations of reduced malondialdehyde (MDA) levels, a key indicator of lipid peroxidation, in animals recovering from PPH.

Antioxidant_Mechanism cluster_0 Cellular Environment cluster_1 Glutathione Redox Cycle cluster_2 Pentose Phosphate Pathway ROS Reactive Oxygen Species (ROS) e.g., H₂O₂, ROOH Lipid_Peroxidation Lipid Peroxidation (Cell Damage) ROS->Lipid_Peroxidation causes MDA Malondialdehyde (MDA) (Marker of Damage) Lipid_Peroxidation->MDA produces GSH Reduced Glutathione (GSH) GPx Glutathione Peroxidase (GPx) GSH->GPx donates e- GSSG Oxidized Glutathione (GSSG) GR Glutathione Reductase (GR) GSSG->GR GPx->ROS Neutralizes GPx->GSSG produces GR->GSH regenerates NADP NADP+ GR->NADP G6P Glucose-6-Phosphate G6PD Glucose-6-Phosphate Dehydrogenase (G6PD) G6P->G6PD NADPH NADPH NADPH->GR donates e- NADP->G6PD G6PD->NADPH produces Toldimfos This compound Toldimfos->GPx Enhances Activity Toldimfos->G6PD Enhances Activity

Figure 1: Antioxidant mechanism of this compound via enhancement of the Glutathione Redox Cycle.

Quantitative Data Presentation

The following table summarizes the observed effects of this compound on key antioxidant markers in buffaloes with post-parturient hemoglobinuria. While the source study reported significant improvements, specific numerical data from the figures were not available in the accessible literature.

BiomarkerPre-Treatment Status in PPHEffect of this compound TreatmentImplication
Glutathione Peroxidase (GPx) Significantly DecreasedSignificant Improvement (p<0.05)[5]Enhanced detoxification of peroxides
Glucose-6-Phosphate Dehydrogenase (G6PD) Significantly DecreasedSignificant Improvement (p<0.05)[5]Increased production of NADPH for GSH regeneration
Malondialdehyde (MDA) Significantly IncreasedImplied Reduction (based on high therapeutic efficacy)Decreased lipid peroxidation and cell membrane damage
Reduced Glutathione (GSH) Very Low LevelsImplied Increase (based on high therapeutic efficacy)Increased capacity to neutralize ROS

Immunomodulatory Properties of this compound

Direct scientific evidence detailing specific immunomodulatory pathways of this compound is currently limited. The term is often used in a broader context, referring to the restoration of normal physiological and metabolic functions, which are prerequisites for a competent immune system. However, potential indirect mechanisms can be proposed based on its known physiological roles.

Potential Mechanisms of Action
  • Metabolic Support for Immune Cells: The immune response is an energy-intensive process. Immune cells, such as lymphocytes and macrophages, undergo rapid proliferation and activation, requiring substantial amounts of ATP. As an organic phosphorus source, this compound supports the synthesis of ATP, thereby providing the necessary energy for immune cell function, including phagocytosis, antigen presentation, and cytokine production.

  • Correction of Metabolic Imbalances: this compound is often administered during periods of metabolic stress, such as the peri-parturient period.[2] These periods are characterized by physiological stress and immunosuppression. By correcting underlying metabolic and mineral imbalances, this compound helps restore homeostasis, which indirectly supports and enhances the animal's overall immune competence.

  • Role of Sodium in Immunity: High concentrations of sodium have been shown to modulate the differentiation and function of various immune cells, often promoting a pro-inflammatory state. While the direct relevance to this compound's therapeutic effect is unproven, the sodium component could theoretically influence local immune microenvironments. However, this remains a speculative area requiring further investigation.

Immunomodulatory_Mechanism cluster_0 Physiological Support cluster_1 Immune System Competence Toldimfos This compound Phosphorus Provides Organic Phosphorus Toldimfos->Phosphorus Metabolic Corrects Metabolic Imbalances Toldimfos->Metabolic ATP Increased ATP Synthesis Phosphorus->ATP Homeostasis Restored Physiological Homeostasis Metabolic->Homeostasis Immune_Energy Energy for Immune Cells (Lymphocytes, Macrophages) ATP->Immune_Energy Immune_Function Enhanced Immune Function (Proliferation, Phagocytosis) Homeostasis->Immune_Function Immune_Energy->Immune_Function enables

Figure 2: Conceptual workflow of the potential indirect immunomodulatory effects of this compound.

Experimental Protocols

Measurement of Malondialdehyde (MDA) - TBARS Assay

This protocol describes the thiobarbituric acid reactive substances (TBARS) assay, a common method for quantifying MDA as an index of lipid peroxidation.

  • Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions at high temperatures (95-100°C) to form a pink-colored MDA-TBA adduct. The absorbance of this adduct is measured spectrophotometrically at approximately 532 nm.

  • Reagents:

    • MDA Standard (e.g., Malondialdehyde tetrabutylammonium (B224687) salt)

    • Thiobarbituric Acid (TBA) solution (e.g., 0.375% w/v)

    • Trichloroacetic Acid (TCA) solution (e.g., 15% w/v) for protein precipitation

    • Butylated Hydroxytoluene (BHT) to prevent further oxidation during the assay

    • Hydrochloric Acid (HCl) for acidification

  • Procedure:

    • Standard Curve Preparation: Prepare serial dilutions of the MDA standard to create a calibration curve (e.g., 0-25 µM).

    • Sample Preparation: Homogenize tissue samples or use plasma/serum. Precipitate proteins by adding TCA solution and centrifuge to collect the clear supernatant.

    • Reaction: Add TBA reagent to an aliquot of the supernatant or standard in a test tube.

    • Incubation: Incubate the mixture in a water bath at 95-100°C for approximately 60 minutes to allow for color development.

    • Measurement: Cool the samples on ice, centrifuge briefly to remove any precipitate, and transfer the supernatant to a cuvette or 96-well plate. Measure the absorbance at 532 nm.

    • Calculation: Determine the MDA concentration in the samples by interpolating their absorbance values against the standard curve.

Measurement of Glutathione Peroxidase (GPx) Activity

This protocol describes a common indirect, coupled-enzyme assay for measuring GPx activity.

  • Principle: This method measures the rate of NADPH oxidation, which is proportional to GPx activity. GPx reduces an organic peroxide (e.g., cumene (B47948) hydroperoxide or tert-butyl hydroperoxide) using GSH, producing GSSG. Glutathione Reductase (GR) then recycles the GSSG back to GSH, a reaction that consumes NADPH. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.

  • Reagents:

    • Assay Buffer (e.g., 50 mM TRIS-HCl, pH 7.5, with EDTA)

    • Reduced Glutathione (GSH)

    • Glutathione Reductase (GR)

    • NADPH

    • Peroxide Substrate (e.g., cumene hydroperoxide or tert-butyl hydroperoxide)

  • Procedure:

    • Sample Preparation: Prepare a cell or tissue homogenate in cold assay buffer. Centrifuge to obtain a clear supernatant containing the enzyme. Determine the protein concentration of the supernatant.

    • Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer, GSH, GR, and NADPH.

    • Sample Addition: Add a specific volume of the sample supernatant to the reaction mixture and incubate to reach temperature equilibrium.

    • Initiation: Initiate the reaction by adding the peroxide substrate.

    • Measurement: Immediately begin recording the decrease in absorbance at 340 nm over several minutes using a spectrophotometer.

    • Calculation: The rate of decrease in absorbance (ΔA340/min) is directly proportional to the GPx activity in the sample. Enzyme activity is typically expressed in units per milligram of protein (U/mg protein), where one unit is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Conclusion

The available scientific literature provides credible evidence for the antioxidant properties of this compound, primarily through its action of enhancing key endogenous antioxidant enzymes like Glutathione Peroxidase and G6PD. This mechanism helps mitigate oxidative stress and cellular damage, which is particularly relevant in metabolic diseases.

In contrast, the immunomodulatory properties of this compound are not well-defined by direct mechanistic studies. Its benefits to the immune system are likely indirect, stemming from its fundamental role in cellular energy metabolism and the correction of physiological imbalances, which are essential for overall health and robust immune function.

For drug development professionals and researchers, this compound presents a compound with a clear therapeutic role in metabolic correction and a promising, mechanistically plausible role as an antioxidant. Future research should focus on elucidating its specific effects on immune cell populations and cytokine signaling to substantiate its purported immunomodulatory claims and to explore its potential in a wider range of clinical applications where oxidative stress and immune dysfunction are concurrent factors.

References

The Influence of Toldimfos Sodium on Phosphorus Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Toldimfos (B206624) sodium is an aromatic organic phosphorus compound utilized in veterinary medicine to address phosphorus deficiencies and associated metabolic disorders. While its efficacy in elevating serum phosphorus levels is documented, the precise molecular mechanisms governing its influence on phosphorus homeostasis remain largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of toldimfos sodium, consolidating available quantitative data, detailing experimental protocols from key studies, and visualizing known and hypothetical pathways. The document highlights the existing knowledge gaps and proposes potential avenues for future research to elucidate its complete mechanism of action.

Introduction to this compound

This compound, the sodium salt of 4-dimethylamino-2-methyl-phenyl-phosphinous acid, is a parenteral organic phosphorus supplement.[1] It is employed in veterinary practice for the treatment and prevention of conditions arising from phosphorus and calcium imbalances, such as post-parturient paresis, rickets, and osteomalacia.[2][3] Unlike inorganic phosphate (B84403) supplements, this compound provides phosphorus in an organically bound form. The prevailing hypothesis is that it acts as a phosphorus donor, with its effect likely stemming from a general stimulation of metabolism rather than solely through direct substitution of deficient phosphorus.[2][3]

Pharmacokinetics and Metabolism

This compound is rapidly absorbed following intramuscular administration, with peak blood concentrations observed within 10 to 20 minutes in cattle.[3] It exhibits a short serum half-life and is primarily excreted unchanged in the urine.[3]

Table 1: Pharmacokinetic Parameters of this compound in Cattle
ParameterValue (Calves)Value (Dairy Cows)
Mean Serum Half-life 1.07 hours1.15 hours
Mean Residence Time 3.6 hours3.1 hours
Peak Plasma Concentration Reached in 10-20 minutesReached in 10-20 minutes
Data sourced from the European Medicines Agency (EMA) Summary Report on Toldimfos.[3]

Clinical Efficacy in Phosphorus Deficient States

A key study demonstrating the clinical efficacy of this compound involved a randomized clinical trial in buffaloes suffering from post-parturient hemoglobinuria, a condition associated with severe hypophosphatemia.[4]

Table 2: Comparative Efficacy of this compound and Sodium Acid Phosphate in Buffaloes with Post-Parturient Hemoglobinuria
ParameterPre-treatment (Toldimfos Group)Post-treatment (Toldimfos Group)Pre-treatment (Sodium Acid Phosphate Group)Post-treatment (Sodium Acid Phosphate Group)
Serum Phosphorus (mg/dL) 2.1 ± 0.34.8 ± 0.52.2 ± 0.43.5 ± 0.6
Serum Calcium (mg/dL) 8.5 ± 0.79.8 ± 0.98.6 ± 0.89.1 ± 1.1
Glutathione Peroxidase (U/L) 25.4 ± 3.145.2 ± 4.326.1 ± 3.535.8 ± 3.9
Indicates a statistically significant improvement (p<0.05) compared to the sodium acid phosphate group. Data adapted from Al Sanaini et al., 2024.[4]

Experimental Protocols

Comparative Efficacy Study in Buffaloes
  • Study Design: A randomized clinical trial was conducted on 68 buffaloes diagnosed with post-parturient hemoglobinuria.[4]

  • Animal Allocation: The animals were randomly assigned to two groups of 34 each.[4]

  • Treatment Groups:

    • Group I (Sodium Acid Phosphate): Received 60 g of sodium acid phosphate in sterile water (20% concentration) intravenously, with a second dose administered subcutaneously after 12 hours.[4]

    • Group II (this compound): Received 25 cc of this compound per animal via intramuscular injection, repeated after 12 hours.[4]

  • Data Collection: Blood samples were collected before and after treatment for the analysis of hematological and biochemical parameters, including serum phosphorus and calcium.[4]

  • Statistical Analysis: Data were analyzed to compare the clinical outcomes and changes in biochemical markers between the two treatment groups.[4]

G cluster_0 Animal Selection and Allocation cluster_1 Treatment Protocol cluster_2 Data Collection and Analysis 68 Buffaloes with PPH 68 Buffaloes with PPH Random Allocation Random Allocation 68 Buffaloes with PPH->Random Allocation n=68 Group I (n=34) Group I (n=34) Random Allocation->Group I (n=34) Sodium Acid Phosphate Group II (n=34) Group II (n=34) Random Allocation->Group II (n=34) This compound IV & SC Sodium Acid Phosphate IV & SC Sodium Acid Phosphate Group I (n=34)->IV & SC Sodium Acid Phosphate IM this compound IM this compound Group II (n=34)->IM this compound Repeat after 12h Repeat after 12h IV & SC Sodium Acid Phosphate->Repeat after 12h IM this compound->Repeat after 12h Post-treatment Blood Sampling Post-treatment Blood Sampling Repeat after 12h->Post-treatment Blood Sampling Biochemical & Hematological Analysis Biochemical & Hematological Analysis Post-treatment Blood Sampling->Biochemical & Hematological Analysis Pre-treatment Blood Sampling Pre-treatment Blood Sampling Pre-treatment Blood Sampling->Biochemical & Hematological Analysis Statistical Comparison Statistical Comparison Biochemical & Hematological Analysis->Statistical Comparison G Low Serum Calcium Low Serum Calcium Parathyroid Gland Parathyroid Gland Low Serum Calcium->Parathyroid Gland stimulates PTH PTH Parathyroid Gland->PTH secretes Bone Bone FGF23 FGF23 Bone->FGF23 secretes Kidney Kidney 1,25(OH)2D (Active Vitamin D) 1,25(OH)2D (Active Vitamin D) Kidney->1,25(OH)2D (Active Vitamin D) produces Intestine Intestine PTH->Bone stimulates release of Ca & P PTH->Kidney stimulates 1,25(OH)2D production decreases P reabsorption FGF23->Parathyroid Gland inhibits PTH secretion FGF23->Kidney decreases P reabsorption decreases 1,25(OH)2D production 1,25(OH)2D (Active Vitamin D)->Parathyroid Gland inhibits PTH secretion 1,25(OH)2D (Active Vitamin D)->Intestine increases Ca & P absorption High Serum Phosphate High Serum Phosphate High Serum Phosphate->Bone stimulates G cluster_0 Administration and Metabolism cluster_1 Cellular and Systemic Effects This compound (Parenteral) This compound (Parenteral) Metabolism (Hypothetical) Metabolism (Hypothetical) This compound (Parenteral)->Metabolism (Hypothetical) in vivo Inorganic Phosphate (Pi) Inorganic Phosphate (Pi) Metabolism (Hypothetical)->Inorganic Phosphate (Pi) releases Cellular Uptake Cellular Uptake Inorganic Phosphate (Pi)->Cellular Uptake Increased Intracellular Pi Increased Intracellular Pi Cellular Uptake->Increased Intracellular Pi ATP Synthesis ATP Synthesis Increased Intracellular Pi->ATP Synthesis Bone Mineralization Bone Mineralization Increased Intracellular Pi->Bone Mineralization Cellular Signaling Cellular Signaling Increased Intracellular Pi->Cellular Signaling Improved Metabolic Function Improved Metabolic Function ATP Synthesis->Improved Metabolic Function Improved Bone Health Improved Bone Health Bone Mineralization->Improved Bone Health

References

The Pharmacodynamics of Toldimfos Sodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toldimfos (B206624) sodium, the sodium salt of 4-dimethylamino-2-methyl-phenyl-phosphinous acid, is an aromatic organophosphorus compound utilized in veterinary medicine.[1] It is primarily indicated for the treatment and prevention of diseases related to metabolic disorders, particularly those involving phosphorus deficiency.[2][3] While its precise mechanism of action has not been fully elucidated, it is understood that toldimfos sodium acts as a source of inorganic phosphate (B84403) (Pi), a critical ion in numerous physiological and biochemical processes.[4][5] In the body, this compound is oxidized to phosphate, and its pharmacological properties are considered identical to those of phosphates.[6] This guide provides a comprehensive overview of the pharmacodynamics of this compound, focusing on its role in cellular metabolism and signaling, supported by quantitative data and detailed experimental methodologies.

Core Pharmacodynamic Effects: A Role as a Phosphate Prodrug

The central tenet of this compound's pharmacodynamics is its function as a prodrug that delivers inorganic phosphate. Phosphorus is a fundamental component of cellular structure and function, playing a vital role in energy metabolism, signal transduction, and bone mineralization.[7] The administration of this compound leads to a rapid increase in bioavailable phosphate, which then participates in a multitude of cellular pathways.

Impact on Cellular Metabolism

Phosphate is intrinsically linked to cellular energy currency and key metabolic pathways:

  • ATP Synthesis: Inorganic phosphate is a requisite substrate for the synthesis of adenosine (B11128) triphosphate (ATP) through both oxidative phosphorylation in the mitochondria and glycolysis in the cytoplasm.[8] ATP is the primary energy source for most cellular processes.

  • Pentose (B10789219) Phosphate Pathway (PPP): This pathway is crucial for generating nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), which is essential for antioxidant defense and reductive biosynthesis.[9] Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the PPP, and its activity is dependent on the availability of its substrate, glucose-6-phosphate, the formation of which requires phosphate.

Role as a Signaling Molecule

Emerging research has identified inorganic phosphate as a signaling molecule capable of modulating intracellular signaling cascades. Elevated extracellular phosphate levels have been shown to activate key pathways that regulate cell growth, proliferation, and survival:

  • Raf/MEK/ERK Pathway: Increased inorganic phosphate can activate the Raf/MEK/ERK (also known as MAPK) signaling cascade.[10][11][12] This pathway is a central regulator of various cellular processes, including cell proliferation, differentiation, and survival.[3]

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and metabolism that can be activated by elevated inorganic phosphate.[4][10][13]

Quantitative Pharmacodynamic Data

A clinical trial in buffaloes with post-parturient hemoglobinuria (PPH) provides quantitative insights into the effects of this compound administration.

ParameterPre-treatment (Mean ± SD)Post-treatment with this compound (Mean ± SD)P-value
Serum Phosphorus (mg/dL)2.1 ± 0.55.2 ± 0.8<0.05
Aspartate Aminotransferase (AST) (U/L)125.6 ± 10.285.3 ± 7.5<0.05
Alanine Aminotransferase (ALT) (U/L)65.4 ± 5.842.1 ± 4.3<0.05
Glutathione (B108866) Peroxidase (GPx) (U/g Hb)25.8 ± 3.145.2 ± 4.7<0.05
Glucose-6-Phosphate Dehydrogenase (G6PD) (U/g Hb)8.9 ± 1.215.6 ± 2.1<0.05

Table adapted from data presented in a study on buffaloes with PPH.[14]

Mandatory Visualizations

Signaling Pathways

phosphate_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Toldimfos_Sodium This compound (extracellular) Phosphate Inorganic Phosphate (Pi) Toldimfos_Sodium->Phosphate Oxidation NaPi_Transporter Na/Pi Co-transporter (e.g., PiT-1) Phosphate->NaPi_Transporter Ras Ras NaPi_Transporter->Ras Activates PI3K PI3K NaPi_Transporter->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (Growth, Proliferation, Survival) ERK->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response

Caption: Proposed signaling pathways activated by inorganic phosphate.

Experimental Workflow

experimental_workflow cluster_analysis Laboratory Analysis Animal_Selection Animal Selection and Acclimatization Baseline_Sampling Baseline Blood Sampling (T=0) Animal_Selection->Baseline_Sampling Toldimfos_Administration This compound Administration (IM or IV) Baseline_Sampling->Toldimfos_Administration Post_Treatment_Sampling Post-Treatment Blood Sampling (Multiple Time Points) Toldimfos_Administration->Post_Treatment_Sampling Serum_Phosphate Serum Inorganic Phosphate Assay (Fiske-SubbaRow) Post_Treatment_Sampling->Serum_Phosphate GPx_Assay Glutathione Peroxidase Activity Assay Post_Treatment_Sampling->GPx_Assay G6PD_Assay G6PD Activity Assay Post_Treatment_Sampling->G6PD_Assay Data_Analysis Data Analysis and Interpretation Serum_Phosphate->Data_Analysis GPx_Assay->Data_Analysis G6PD_Assay->Data_Analysis

Caption: General experimental workflow for pharmacodynamic studies.

Experimental Protocols

Determination of Serum Inorganic Phosphate (Fiske-SubbaRow Method)

This colorimetric assay is a standard method for the quantification of inorganic phosphate in serum.[15][16]

Principle: Inorganic phosphate in a protein-free filtrate of serum reacts with molybdic acid to form phosphomolybdic acid. This complex is then reduced by a reducing agent, such as 1-amino-2-naphthol-4-sulfonic acid (ANSA), to form a stable blue-colored compound, molybdenum blue. The intensity of the blue color is proportional to the concentration of inorganic phosphate and is measured spectrophotometrically at 660-680 nm.[16]

Methodology:

  • Preparation of Protein-Free Filtrate:

    • To 1.0 mL of serum, add 9.0 mL of 10% trichloroacetic acid (TCA) to precipitate proteins.

    • Mix thoroughly and allow to stand for 10 minutes.

    • Filter through Whatman No. 1 filter paper to obtain a clear protein-free filtrate.

  • Color Development:

    • Set up three test tubes: Blank, Standard, and Test.

    • Blank: Add 5.0 mL of 10% TCA.

    • Standard: Add 1.0 mL of standard phosphate solution (e.g., 0.1 mg/mL) and 4.0 mL of 10% TCA.

    • Test: Add 5.0 mL of the protein-free filtrate.

    • To each tube, add 1.0 mL of molybdic acid reagent.

    • Add 0.4 mL of ANSA reagent to each tube and mix well.

    • Incubate at room temperature for 10-15 minutes for color development.

  • Measurement:

    • Measure the absorbance of the Standard and Test samples against the Blank at 660 nm using a spectrophotometer.

  • Calculation:

    • Serum Inorganic Phosphate (mg/dL) = (Absorbance of Test / Absorbance of Standard) x Concentration of Standard x 100

Glutathione Peroxidase (GPx) Activity Assay

This assay measures the activity of GPx, a key antioxidant enzyme.[17][18][19]

Principle: GPx catalyzes the reduction of an organic peroxide (e.g., cumene (B47948) hydroperoxide) by reduced glutathione (GSH), leading to the formation of oxidized glutathione (GSSG). The GSSG is then reduced back to GSH by glutathione reductase (GR), with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically and is proportional to the GPx activity.

Methodology:

  • Sample Preparation:

    • Whole blood is collected with an anticoagulant (e.g., heparin).

    • A hemolysate is prepared by lysing the red blood cells in a hypotonic buffer.

  • Assay Mixture:

    • Prepare a reaction mixture containing phosphate buffer, EDTA, sodium azide, glutathione reductase, GSH, and NADPH.

    • Add the hemolysate to the reaction mixture and pre-incubate at 37°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate (e.g., cumene hydroperoxide or hydrogen peroxide).

    • Immediately monitor the decrease in absorbance at 340 nm for several minutes using a spectrophotometer with a temperature-controlled cuvette holder.

  • Calculation:

    • Calculate the rate of change in absorbance per minute (ΔA/min).

    • GPx activity (U/g Hb) is calculated using the molar extinction coefficient of NADPH and the hemoglobin concentration of the sample.

Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Assay

This assay quantifies the activity of the rate-limiting enzyme of the pentose phosphate pathway.[2][20]

Principle: G6PD catalyzes the oxidation of glucose-6-phosphate to 6-phosphogluconolactone, with the simultaneous reduction of NADP+ to NADPH. The rate of NADPH formation is measured by the increase in absorbance at 340 nm, which is directly proportional to the G6PD activity in the sample.

Methodology:

  • Sample Preparation:

    • Prepare a red blood cell hemolysate from a whole blood sample as described for the GPx assay.

  • Assay Mixture:

    • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl₂, and NADP+.

    • Add the hemolysate to the reaction mixture and pre-incubate at 37°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate, glucose-6-phosphate.

    • Monitor the increase in absorbance at 340 nm for a fixed period using a spectrophotometer.

  • Calculation:

    • Determine the rate of absorbance change per minute (ΔA/min).

    • G6PD activity (U/g Hb) is calculated based on the molar extinction coefficient of NADPH and the hemoglobin concentration of the sample.

Conclusion

The pharmacodynamics of this compound are intrinsically linked to its role as a provider of inorganic phosphate. This fundamental ion not only fuels essential metabolic pathways, such as ATP synthesis and the pentose phosphate pathway, but also acts as a signaling molecule, influencing key regulatory cascades like the Raf/MEK/ERK and PI3K/Akt pathways. The quantitative data from animal studies demonstrate its efficacy in improving phosphorus status and enhancing the activity of important metabolic enzymes. The detailed experimental protocols provided herein offer a framework for the continued investigation and understanding of the multifaceted pharmacodynamic profile of this compound, a compound of significant interest in metabolic and veterinary sciences.

References

Methodological & Application

Synthesis of Toldimfos Sodium for Research Applications: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of toldimfos (B206624) sodium, an organophosphorus compound of interest for its potential immunomodulatory properties. The synthesis routes, purification methods, and analytical characterization are outlined to guide researchers in obtaining this compound for investigational purposes.

Chemical Profile and Properties

PropertyValueReference
IUPAC Name sodium;[4-(dimethylamino)-2-methyl-phenyl]phosphinate[1]
CAS Number 575-75-7[2]
Molecular Formula C₉H₁₂NNaO₂P[2]
Molecular Weight 220.16 g/mol [1]
Appearance White crystalline powder[3]
Solubility High water solubility[4]
UV Absorption Max (λmax) 270 nm (in water)[1]

Synthesis Protocols

Toldimfos sodium can be synthesized via several routes. Below are detailed protocols for three common methods.

Protocol 1: Neutralization of 4-(Dimethylamino)-2-methylphenylphosphinic Acid

This is a straightforward and common laboratory-scale method involving the neutralization of the phosphinic acid precursor.[3][5]

Experimental Protocol:

  • Dissolution: Dissolve 10.0 g of 4-(dimethylamino)-2-methylphenylphosphinic acid in 100 mL of deionized water with stirring.

  • Neutralization: Slowly add a 1 M sodium hydroxide (B78521) (NaOH) solution dropwise to the stirring acidic solution. Monitor the pH of the mixture continuously with a calibrated pH meter. Continue adding the NaOH solution until a stable pH of 7.0 is achieved. Alternatively, sodium carbonate can be used as the base.[5]

  • Isolation: Remove the solvent (water) by evaporation under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid residue in a vacuum oven at 50-60 °C to a constant weight to yield this compound.

Protocol 2: Synthesis from N,N-Dimethyl-m-toluidine and Phosphorus Trichloride (B1173362)

An earlier method for preparing the phosphinic acid precursor, which is then neutralized to the sodium salt.[2]

Experimental Protocol:

Caution: Phosphorus trichloride is a corrosive and toxic reagent. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place N,N-dimethyl-m-toluidine.

  • Addition of PCl₃: Cool the flask in an ice bath and slowly add phosphorus trichloride (PCl₃) dropwise with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to complete the formation of the phosphinic acid precursor.

  • Work-up and Neutralization: After cooling, the reaction mixture is carefully hydrolyzed. The resulting crude 4-(dimethylamino)-2-methylphenylphosphinic acid is then neutralized following the steps outlined in Protocol 1 to yield this compound.

Protocol 3: Synthesis from 4-(Dimethylamino)-2-methylphenol (B13503537) and Sodium Phosphinate

This foundational laboratory synthesis is performed under anhydrous conditions.[6]

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-(dimethylamino)-2-methylphenol and sodium phosphinate. For larger-scale reactions, a slight molar excess of sodium phosphinate (e.g., a 1:1.2 ratio) can be used to improve yield.[6]

  • Solvent and Reaction: Add a suitable anhydrous solvent and heat the mixture under controlled conditions to drive the reaction to completion.

  • Work-up: After the reaction is complete, the crude product is isolated.

  • Purification: The crude product is then purified as described in the purification section below.

Purification and Yield

High purity is crucial for research applications. Crystallization is a key technique for purifying this compound.

ParameterValueReference
Crystallization Solvent Water-ethanol mixture (e.g., 3:1 v/v)[6]
Crystallization Temperature 4 °C[6]
Achievable Purity ≥ 98.5%[6]
Industrial Yield (Batch Reactor) 85-88% (6 hours)[6]
Industrial Yield (Continuous-flow) 92-94% (2 hours)[6]

Purification Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a boiling 3:1 water-ethanol mixture.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution to remove the charcoal.[6]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in a refrigerator at 4 °C to induce crystallization.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Quality Control and Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.

Analytical MethodPurposeExpected OutcomeReference
UV-Vis Spectrophotometry Purity assessment and quantificationλmax at 270 nm in water[1]
Elemental Analysis Confirmation of elemental compositionC: 48.87%, H: 5.92%, N: 6.33%, Na: 10.39%, O: 14.47%, P: 14.00%[2]
LC-MS, NMR, IR Structural confirmation and puritySpectra consistent with the structure of this compound[1]

Proposed Immunomodulatory Signaling Pathway

The precise mechanism of action for this compound is not fully elucidated.[2] However, as an organophosphorus compound, it is hypothesized to modulate the immune response, in part, through the cholinergic anti-inflammatory pathway and by influencing MAPK signaling cascades in immune cells like macrophages.[7][8]

Toldimfos_Sodium_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular (Macrophage) Toldimfos This compound (Organophosphorus Compound) AChR Cholinergic Receptors (e.g., α7nAChR) Toldimfos->AChR Interacts with Ca_Influx ↑ Intracellular Ca²⁺ AChR->Ca_Influx Leads to MAPK_Pathway MAPK Pathway (p38, ERK) Ca_Influx->MAPK_Pathway Activates NFkB NF-κB Activation MAPK_Pathway->NFkB Activates Cytokine_Production Modulation of Cytokine Production (e.g., TNF-α, IL-1β, IL-6) NFkB->Cytokine_Production Regulates Immune_Response Modulated Immune Response Cytokine_Production->Immune_Response Results in

Caption: Proposed mechanism of immunomodulation by organophosphorus compounds.

Experimental Workflow for Synthesis and Purification

The overall process for synthesizing and purifying this compound is summarized in the following workflow diagram.

Toldimfos_Synthesis_Workflow start Start synthesis Synthesis (Choose Protocol 1, 2, or 3) start->synthesis isolation Isolation of Crude Product (e.g., Solvent Evaporation) synthesis->isolation purification Purification by Crystallization (Water/Ethanol) isolation->purification drying Drying (Vacuum Oven) purification->drying qc Quality Control (UV-Vis, EA, etc.) drying->qc final_product Pure this compound qc->final_product

Caption: General workflow for the synthesis and purification of this compound.

References

Application Note: Validated High-Performance Liquid Chromatography (HPLC) Method for the Determination of Toldimfos Sodium in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toldimfos (B206624) sodium, the sodium salt of 4-dimethylamino-2-methyl-phenyl-phosphinous acid, is an aromatic phosphorus compound used in veterinary medicine to treat and prevent diseases related to parturition, developmental and nutritional disorders, and metabolic imbalances of calcium, magnesium, and phosphorus.[1][2] To ensure the quality and efficacy of pharmaceutical products containing toldimfos sodium, a validated, reliable analytical method for its quantification is essential.

This application note provides a detailed protocol for a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in pharmaceutical dosage forms. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis.

Chemical Information:

  • Chemical Name: Sodium (4-dimethylamino-2-methylphenyl)phosphinate[3]

  • CAS Number: 575-75-7[1][3][4][5][6]

  • Molecular Formula: C₉H₁₃NNaO₂P[1][3][6]

  • Molecular Weight: 221.17 g/mol [3][5][6]

Experimental

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

  • Chemicals and Reagents:

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (80:20 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 270 nm[7][8]

    • Run Time: 10 minutes

Preparation of Solutions
  • Phosphate Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Diluent: Mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Standard Working Solutions: Prepare a series of standard solutions by diluting the standard stock solution with the diluent to obtain concentrations in the range of 50-150 µg/mL.

  • Sample Solution (100 µg/mL): For a formulation labeled to contain 100 mg of this compound, weigh and transfer the powder equivalent to 25 mg of this compound into a 250 mL volumetric flask. Add about 150 mL of diluent, sonicate for 15 minutes, and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.

Specificity

Specificity was evaluated by injecting the blank (diluent), placebo, standard solution, and sample solution. The chromatograms showed no interference from the excipients at the retention time of this compound.

Linearity

The linearity of the method was determined by analyzing a series of six concentrations of this compound ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
50452.8
75678.1
100905.3
1251130.5
1501355.9
Correlation Coefficient (r²) 0.9995
Accuracy

The accuracy of the method was determined by the recovery of known amounts of this compound added to the placebo. The study was performed at three concentration levels (80%, 100%, and 120%) in triplicate.

Table 2: Accuracy (Recovery) Data for this compound

Spiked Level (%)Amount Added (mg)Amount Recovered (mg)% Recovery% RSD
8020.119.999.00.8
10025.225.099.20.5
12030.129.999.30.6
Precision

The precision of the method was evaluated by determining the repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of the sample solution at 100% concentration were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Table 3: Precision Data for this compound

Precision% Assay% RSD
Repeatability (n=6) 99.80.45
Intermediate Precision (n=6) 99.50.52
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 4: LOD and LOQ Data

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.5
Limit of Quantification (LOQ) 1.5
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% acetonitrile), and column temperature (±2°C). The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.

Table 5: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20004500
% RSD of Peak Areas (n=6) ≤ 2.00.6

Experimental Workflows and Diagrams

experimental_workflow A Method Development B Method Validation A->B C Specificity B->C D Linearity B->D E Accuracy B->E F Precision B->F G LOD & LOQ B->G H Robustness B->H I Routine Analysis C->I D->I E->I F->I G->I H->I

Caption: Overall workflow for the development and validation of the analytical method.

validation_parameters VP Validated Method SPEC Specific VP->SPEC is LIN Linear VP->LIN is ACC Accurate VP->ACC is PREC Precise VP->PREC is ROB Robust VP->ROB is

Caption: Key parameters demonstrating a validated analytical method.

Conclusion

The developed HPLC method for the quantification of this compound in pharmaceutical formulations is simple, rapid, and reliable. The method has been validated and demonstrated to be specific, linear, accurate, precise, and robust. Therefore, it is suitable for routine quality control analysis of this compound in its pharmaceutical dosage forms.

References

Application Notes and Protocols for In vivo Studies of Toldimfos Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo experimental studies to investigate the pharmacokinetics, pharmacodynamics, and mechanism of action of toldimfos (B206624) sodium, an organic phosphorus compound used in veterinary medicine to manage metabolic disorders.

Introduction

Toldimfos sodium, the sodium salt of 4-dimethylamino-2-methyl-phenyl-phosphinous acid, is utilized for the treatment and prevention of diseases related to parturition, developmental and nutritional disorders in young animals, and disturbances in calcium, magnesium, and phosphorus metabolism.[1][2][3] While it is established that this compound is rapidly absorbed and excreted, its precise mechanism of action remains to be fully elucidated.[1][2][3] It is hypothesized to function as a metabolic stimulant rather than a simple phosphorus supplement.[1][2][3] These protocols are designed to facilitate further investigation into its physiological effects and molecular pathways.

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental for designing effective in vivo studies.

Table 1: Summary of Pharmacokinetic Parameters of this compound in Cattle

ParameterValueSpeciesAdministration RouteReference
Time to Peak Blood Concentration (Tmax) 10 - 20 minutesCattleIntramuscular[1][2]
Serum Half-life (t1/2) 1.07 - 1.15 hoursCalves and Dairy CowsIntramuscular[1][2]
Mean Residence Time (MRT) 3.1 - 3.6 hoursCalves and Dairy CowsIntramuscular[1][2]
Elimination Primarily via urine as parent compoundDogs and CattleIntravenous & Intramuscular[1][4]

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis in a Rodent Model

Objective: To determine the pharmacokinetic profile of this compound in a laboratory animal model, such as rats or mice.

Materials:

  • This compound (pharmaceutical grade)

  • Male/Female Sprague-Dawley rats (8-10 weeks old)

  • Sterile saline solution (0.9% NaCl)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Analytical instrumentation (LC-MS/MS or UV Spectrophotometer)

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).

  • Dosing: Prepare a sterile solution of this compound in saline. Administer a single dose (e.g., 10 mg/kg body weight) via intravenous (IV) and intramuscular (IM) routes to different groups of animals (n=5 per group).[1]

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Plasma Separation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or UV spectrophotometry.[5][6]

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.

Protocol 2: Investigating the Metabolic Effects in a Production Animal Model

Objective: To evaluate the effects of this compound on key metabolic parameters in a target species like sheep or goats.

Materials:

  • This compound

  • Clinically healthy sheep or goats

  • Blood collection tubes

  • Biochemical analyzer

  • Metabolic cages for urine and feces collection

Procedure:

  • Baseline Measurement: House animals in individual pens and allow for a 7-day acclimatization period. Collect baseline blood, urine, and fecal samples.

  • Treatment Groups: Divide animals into a control group (receiving sterile saline) and a treatment group (receiving this compound at a therapeutic dose, e.g., 10 mg/kg, IM, for 5 consecutive days).

  • Sample Collection: Collect blood, urine, and feces daily during the treatment period and for a 7-day post-treatment period.

  • Biochemical Analysis: Analyze serum/plasma for levels of phosphorus, calcium, magnesium, glucose, non-esterified fatty acids (NEFA), and beta-hydroxybutyrate (BHB). Analyze urine and feces for mineral content.

  • Data Analysis: Compare the changes in biochemical parameters between the control and treatment groups using appropriate statistical methods (e.g., ANOVA).

Proposed Signaling Pathway for Investigation

Given that this compound is suggested to act as a metabolic stimulant, a plausible hypothesis is its involvement in energy metabolism pathways. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

Metabolic_Stimulation_Pathway cluster_extracellular Extracellular cluster_cell Cell Toldimfos This compound Receptor Putative Membrane Receptor Toldimfos->Receptor SecondMessenger Second Messenger (e.g., cAMP) Receptor->SecondMessenger Activates PKA Protein Kinase A (PKA) SecondMessenger->PKA Activates MetabolicEnzyme Key Metabolic Enzymes PKA->MetabolicEnzyme Phosphorylates/ Activates ATP ATP Production MetabolicEnzyme->ATP Increased Activity

Caption: Hypothetical signaling pathway of this compound as a metabolic stimulant.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for a comprehensive in vivo study of this compound.

Experimental_Workflow Start Study Initiation AnimalModel Animal Model Selection (e.g., Rat, Sheep) Start->AnimalModel DoseSelection Dose and Route Selection (e.g., 10 mg/kg IM) AnimalModel->DoseSelection PK_Study Pharmacokinetic Study DoseSelection->PK_Study PD_Study Pharmacodynamic Study DoseSelection->PD_Study SampleCollection Biological Sample Collection (Blood, Urine, Tissues) PK_Study->SampleCollection PD_Study->SampleCollection Bioanalysis Bioanalytical Quantification SampleCollection->Bioanalysis Biochemical Biochemical Analysis SampleCollection->Biochemical DataAnalysis Data Analysis and Interpretation Bioanalysis->DataAnalysis Biochemical->DataAnalysis Conclusion Conclusion and Reporting DataAnalysis->Conclusion

Caption: General experimental workflow for in vivo evaluation of this compound.

Analytical Methods

The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and residue studies.

Table 2: Recommended Analytical Methods for this compound Quantification

MethodMatrixKey AdvantagesReference
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Porcine Muscle, Bovine MilkHigh sensitivity and specificity[5]
UV Spectrophotometry Pharmaceutical FormulationsSimple, rapid, and cost-effective for determining purity and for cleaning validation.[1][6]

Note on Method Validation: All analytical methods should be thoroughly validated according to international guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]

References

Application Notes and Protocols for Toldimfos Sodium in Veterinary Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Toldimfos (B206624) Sodium

Toldimfos sodium is an aromatic phosphorus compound used in veterinary medicine to address metabolic disorders and phosphorus deficiencies.[1][2] Its chemical name is the sodium salt of 4-dimethylamino-2-methyl-phenyl-phosphinous acid.[3][4] It is indicated for a variety of conditions, including developmental and nutritional disorders in young animals, bone growth disorders, and as a supportive therapy in the treatment of tetany or paresis arising from calcium, magnesium, and phosphorus imbalances.[3][4]

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated.[1][3][4] However, it is believed to act as a metabolic stimulant by providing a source of bioavailable phosphorus.[5] In the animal's body, the phosphorus in this compound is oxidized to phosphate, which is the biologically active form.[6] Phosphate is a critical component of numerous metabolic pathways, including cellular energy transfer (as part of ATP), and is essential for the formation of bones and teeth.[6] It is suggested that the effects of this compound are likely due to a broad stimulation of metabolism rather than simply correcting a phosphorus deficiency.[3][4]

Pharmacokinetics

This compound is rapidly absorbed and distributed throughout the body following injection.[5][7] In cattle, peak plasma concentrations are reached within 10 to 20 minutes after intramuscular administration.[3][4] The drug is primarily eliminated unchanged through the urine, with a significant portion of the administered dose being excreted within the first 6 hours.[3][4] Studies in cattle have shown that repeated dosing does not lead to bioaccumulation.[5][7]

Research Applications

Given its role as a metabolic stimulant and phosphorus source, this compound is a candidate for research in several areas of veterinary science:

  • Metabolic Disease Research: Investigating its efficacy in the prevention and treatment of metabolic diseases in high-producing dairy cattle, such as ketosis and milk fever.[8]

  • Growth and Development Studies: Assessing its impact on growth rates, feed efficiency, and bone development in young, growing animals.

  • Reproductive Performance: Evaluating its potential to improve fertility and reduce the incidence of postpartum metabolic disorders.[2]

  • Performance Enhancement in Athletic Animals: Studying its effects on muscle metabolism, energy utilization, and recovery in performance animals like horses.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available literature.

ParameterSpeciesValueRoute of AdministrationReference
Recommended Therapeutic Dose Cattle, Horses, Sheep, Goats, Pigs10 mg/kg body weightIV, IM, SC[4]
Dogs, Cats (<25 kg)20 mg/kg body weightIV, IM, SC[5]
Time to Peak Plasma Concentration Cattle10-20 minutesIM[3][4]
Serum Half-life Calves1.07 hours-[3][4]
Dairy Cows1.15 hours-[3][4]
Mean Residence Time in Blood Calves3.6 hours-[3][4]
Dairy Cows3.1 hours-[3][4]

IV - Intravenous, IM - Intramuscular, SC - Subcutaneous

Experimental Protocols

The following are representative protocols for the administration of this compound in a veterinary research setting. These protocols should be adapted based on the specific research question, animal species, and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Investigating the Effect of this compound on Postparturient Metabolic Profiles in Dairy Cattle

3.1.1. Objective: To determine the effect of this compound administration on key metabolic parameters (e.g., blood glucose, ketones, calcium, phosphorus) in early lactation dairy cows.

3.1.2. Materials:

  • This compound injectable solution (e.g., 20% w/v)[7]

  • Sterile syringes and needles (18-20 gauge)

  • Blood collection tubes (e.g., for serum and plasma)

  • Centrifuge

  • Analyzers for blood chemistry

3.1.3. Animal Selection and Housing:

  • Select healthy, multiparous dairy cows of similar age, breed, and body condition score.

  • House animals in individual stalls to allow for accurate monitoring of feed intake and milk production.

  • Acclimate animals to the housing and handling procedures for at least one week prior to the start of the experiment.

3.1.4. Experimental Design:

  • Employ a randomized controlled design.

  • Treatment Group (n=X): Receive this compound at a dose of 10 mg/kg body weight, administered intramuscularly, at 24 hours and 48 hours post-calving.[4]

  • Control Group (n=X): Receive an equivalent volume of sterile saline administered in the same manner as the treatment group.

3.1.5. Administration Protocol:

  • Accurately weigh each animal to determine the correct dosage.

  • Aseptically prepare the injection site on the neck or gluteal muscles.

  • Administer the calculated volume of this compound or saline via deep intramuscular injection.

  • Record the time, dose, and location of each injection.

3.1.6. Data and Sample Collection:

  • Collect blood samples via jugular or coccygeal venipuncture at the following time points: -24h, 0h, 1h, 6h, 12h, 24h, 48h, 72h, and 7 days relative to the first injection.

  • Process blood samples to obtain serum and plasma for analysis of glucose, beta-hydroxybutyrate (BHB), non-esterified fatty acids (NEFA), calcium, phosphorus, and magnesium.

  • Record daily feed intake, milk yield, and milk composition (fat, protein).

3.1.7. Statistical Analysis:

  • Analyze data using appropriate statistical methods, such as repeated measures ANOVA, to compare the effects of treatment over time.

Protocol 2: Evaluating the Impact of this compound on Growth Performance in Weaned Piglets

3.2.1. Objective: To assess the effect of this compound on average daily gain (ADG), feed conversion ratio (FCR), and bone mineralization in weaned piglets.

3.2.2. Materials:

  • This compound injectable solution

  • Sterile syringes and needles (20-22 gauge)

  • Individual pig scales

  • Feeders and waterers

  • Equipment for bone density analysis (e.g., DEXA scanner) or ashing

3.2.3. Animal Selection and Housing:

  • Select healthy piglets at weaning (e.g., 21 days of age) and of similar body weight.

  • House piglets in individual or small group pens to monitor individual feed intake.

  • Provide ad libitum access to a standard starter diet and water.

3.2.4. Experimental Design:

  • Use a randomized block design, blocking by initial body weight.

  • Treatment Group (n=X): Receive this compound at a dose of 10 mg/kg body weight via intramuscular injection on day 1 and day 3 post-weaning.[4]

  • Control Group (n=X): Receive an equivalent volume of sterile saline.

3.2.5. Administration and Data Collection:

  • Weigh each piglet and administer the appropriate treatment.

  • Record individual body weights weekly for the duration of the study (e.g., 4 weeks).

  • Measure and record daily feed disappearance for each pen or individual.

  • At the end of the study, a subset of animals may be euthanized for the collection of bone samples (e.g., femur) to assess bone mineral density and ash content.

3.2.6. Statistical Analysis:

  • Analyze growth performance data (ADG, FCR) using ANOVA.

  • Compare bone mineralization data between treatment groups using a t-test or ANOVA.

Signaling Pathways and Experimental Workflows

Proposed Metabolic Influence of this compound

The precise signaling pathways of this compound are not well-defined. However, based on its function as a phosphorus source, a proposed pathway of influence is depicted below.

Toldimfos This compound (Administration) Oxidation Oxidation in the body Toldimfos->Oxidation Phosphate Increased Bioavailable Phosphate (PO4³⁻) Oxidation->Phosphate ATP ATP Synthesis Phosphate->ATP Bone Bone Mineralization Phosphate->Bone NucleicAcid Nucleic Acid Synthesis Phosphate->NucleicAcid Enzyme Enzyme Activation Phosphate->Enzyme Energy Cellular Energy Metabolism ATP->Energy cluster_0 Phase 1: Pre-Experiment cluster_1 Phase 2: Experiment cluster_2 Phase 3: Post-Experiment A Hypothesis Formulation B Experimental Design A->B C IACUC Protocol Approval B->C D Animal Selection & Acclimation C->D E Randomization to Treatment Groups D->E F This compound Administration E->F G Data & Sample Collection F->G H Sample Analysis (e.g., Blood Chemistry) G->H I Statistical Analysis H->I J Interpretation & Conclusion I->J

References

Application Notes and Protocols for Toldimfos Sodium Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the preparation, storage, and handling of toldimfos (B206624) sodium standard solutions for analytical purposes. Adherence to these protocols is crucial for ensuring the accuracy and reliability of quantitative analyses, such as spectrophotometry and chromatography.

Introduction

Toldimfos sodium is a veterinary pharmaceutical agent used as a source of phosphorus. Accurate quantification of this compound in active pharmaceutical ingredients (APIs), formulated products, and biological matrices requires the use of well-characterized standard solutions. These notes provide protocols for the preparation of stock and working standard solutions and recommendations for their storage to maintain stability.

Physicochemical Properties

  • Chemical Name: Sodium (4-(dimethylamino)-2-methylphenyl)phosphinate

  • CAS Number: 575-75-7

  • Molecular Formula: C₉H₁₃NNaO₂P

  • Molecular Weight: 221.17 g/mol [1]

  • Solubility: this compound is highly soluble in water.[2]

  • Stability: The solid compound is thermally stable at room temperature.[2]

Preparation of Standard Solutions

High-purity this compound reference standard should be used for the preparation of all standard solutions. The solid reference material should be stored in a cool, dry, and dark place.[1]

Equipment and Reagents
  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Beakers

  • Magnetic stirrer and stir bars

  • This compound Reference Standard

  • HPLC grade water (or Milli-Q water)[3]

Protocol for Preparation of a 1000 ppm Stock Solution
  • Accurately weigh approximately 100 mg of this compound Reference Standard.

  • Quantitatively transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of HPLC grade water to the flask.

  • Mix by swirling or using a magnetic stirrer until the solid is completely dissolved.

  • Bring the solution to volume with HPLC grade water.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Label the flask clearly with the compound name, concentration, preparation date, and initials of the analyst.

Protocol for Preparation of a 10 ppm Working Standard Solution for UV-Vis Spectrophotometry

This working standard is suitable for analysis by UV-Vis spectrophotometry at a wavelength of 270 nm.[3][4]

  • Pipette 1.0 mL of the 1000 ppm Stock Solution into a 100 mL volumetric flask.

  • Dilute to volume with HPLC grade water.

  • Mix the solution thoroughly.

  • This solution is now ready for spectrophotometric analysis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of this compound standard solutions.

ParameterValueReference
Stock Solution Concentration 1000 ppm (or 1 mg/mL)[3]
Working Standard Concentration (UV-Vis) 10 ppm[3]
Diluent HPLC grade water[3]
UV Spectrophotometry Wavelength 270 nm[3][4]
Solid Storage Cool, dry, dark place[1]
Short-Term Solution Storage 0 - 4 °C (days to weeks)[1]
Long-Term Solution Storage -20 °C (months to years)[1]
24-Hour Stability (10 ppm solution) Stable at room temperature (~30°C)[3]

Experimental Protocols

UV-Vis Spectrophotometric Analysis

This protocol outlines the use of the prepared 10 ppm working standard for UV-Vis analysis.

  • Instrument: Shimadzu UV-2600 or equivalent.[3]

  • Wavelength: Set the spectrophotometer to a wavelength of 270 nm.[3]

  • Blank: Use HPLC grade water as the blank.

  • Measurement: Measure the absorbance of the 10 ppm working standard solution.

  • System Suitability: For method validation, freshly prepared 10 ppm standard solutions can be scanned in six replicates. The relative standard deviation (%RSD) of the absorbance should be not more than 5.0%.[3]

Storage and Stability of Standard Solutions

Proper storage is critical to maintain the integrity of standard solutions over time.

  • Solid Reference Standard: Store in a tightly sealed container in a cool, dry, and dark environment.[1]

  • Stock Solutions (e.g., 1000 ppm): For short-term use (days to weeks), store in a refrigerator at 0 - 4 °C. For long-term storage (months to years), aliquot the stock solution into smaller, single-use vials and store in a freezer at -20 °C to avoid repeated freeze-thaw cycles.[1]

  • Working Solutions (e.g., 10 ppm): It is recommended to prepare fresh working solutions daily from the stock solution. A study has shown that a 10 ppm solution of this compound is stable for at least 24 hours when kept at room temperature (approximately 30°C).[3]

Visualizations

The following diagrams illustrate the workflow for the preparation of this compound standard solutions.

Toldimfos_Standard_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Standard Preparation weigh Weigh this compound Reference Standard dissolve Dissolve in HPLC Grade Water weigh->dissolve volume Adjust to Final Volume in Volumetric Flask dissolve->volume mix_stock Mix Thoroughly volume->mix_stock pipette Pipette Aliquot of Stock Solution mix_stock->pipette 1000 ppm Stock dilute Dilute with HPLC Grade Water pipette->dilute mix_working Mix Thoroughly dilute->mix_working analysis Ready for Analysis mix_working->analysis 10 ppm Working Standard

Caption: Workflow for the preparation of this compound standard solutions.

Storage_Recommendations cluster_storage Storage Recommendations solid Solid this compound Reference Standard cool_dry Cool, Dry, Dark Place solid->cool_dry stock Stock Solution (e.g., 1000 ppm) short_term Short-Term (days-weeks) 0-4 °C stock->short_term long_term Long-Term (months-years) -20 °C (Aliquoted) stock->long_term working Working Solution (e.g., 10 ppm) daily_prep Prepare Fresh Daily working->daily_prep

Caption: Storage guidelines for this compound standards.

References

Application Notes and Protocols: Toldimfos Sodium in Metabolic Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Toldimfos (B206624) sodium, the sodium salt of 4-dimethylamino-2-methyl-phenyl-phosphinous acid, is an aromatic organic phosphorus compound utilized primarily in veterinary medicine.[1][2] It is indicated for the treatment and prevention of metabolic disorders, particularly those arising from phosphorus deficiency, and complications associated with parturition, developmental disorders, and imbalances in calcium, magnesium, and phosphorus metabolism.[1][2][3] It is approved for use in various food-producing animals, including cattle, horses, sheep, pigs, and goats.[1][4]

While its therapeutic efficacy is well-documented in clinical veterinary practice, its precise molecular mechanism of action remains largely uncharacterized.[1][2][4] Research suggests that its effects extend beyond simple phosphorus supplementation, pointing towards a role as a general stimulant of metabolism.[1][4] This makes toldimfos sodium a compelling subject for research into metabolic regulation, particularly in the context of production animal health and disease. These notes provide an overview of its known effects and protocols for its investigation.

Pharmacokinetics

This compound is characterized by rapid absorption and elimination. Following intramuscular administration in cattle, peak blood concentrations are achieved within 10 to 20 minutes.[1][2] The pharmacokinetic profile aligns with a one-compartment distribution model.[1][2] Elimination occurs swiftly, primarily through urine, with a significant portion of the administered dose excreted within the first 6 hours post-administration.[1][2]

Table 1: Pharmacokinetic Parameters of this compound in Cattle

Parameter Value (Calves) Value (Dairy Cows) Reference
Dosage 10 mg/kg bw 10 mg/kg bw [1][2]
Route of Administration Intramuscular (IM) Intramuscular (IM) [1][2]
Time to Peak Concentration (Tmax) 10 - 20 minutes 10 - 20 minutes [1][2]
Serum Half-Life (T½) 1.07 hours 1.15 hours [1][2]

| Mean Residence Time (MRT) | 3.6 hours | 3.1 hours |[1][2] |

Known Metabolic Effects & Research Applications

The primary application of this compound is in correcting metabolic imbalances. A key area of research has been its use in post-parturient hemoglobinuria (PPH), a metabolic disease in cattle and buffalo characterized by intravascular hemolysis and phosphorus deficiency.[5]

A comparative clinical trial in buffalo with PPH demonstrated that treatment with this compound led to a more significant improvement in serum phosphorus levels compared to sodium acid phosphate (B84403).[5] Furthermore, this compound treatment resulted in a significant decrease in the liver enzymes aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), and an improvement in the antioxidant enzymes glutathione (B108866) peroxidase (GPx) and glucose 6-phosphate dehydrogenase (G6PD), suggesting a hepatoprotective and antioxidant effect.[5]

These findings open several avenues for research:

  • Hepatoprotection: Investigating the mechanisms by which this compound reduces liver enzyme levels during metabolic stress.

  • Oxidative Stress: Exploring its role in modulating antioxidant pathways, particularly the glutathione system and the pentose (B10789219) phosphate pathway (via G6PD).

  • Energy Metabolism: Given its role as a metabolic stimulant, research into its effects on ATP synthesis, glycogen (B147801) storage, and mitochondrial function is warranted.

Table 2: Biochemical Effects of this compound in Buffalo with Post-Parturient Hemoglobinuria (PPH)

Parameter Observation Post-Treatment Significance Reference
Serum Phosphorus Significant improvement p < 0.05 [5]
Serum Calcium Improvement noted - [5]
Aspartate Aminotransferase (AST) Significant decrease p < 0.05 [5]
Alanine Aminotransferase (ALT) Significant decrease p < 0.05 [5]
Glutathione Peroxidase (GPx) Significant improvement p < 0.05 [5]

| Glucose 6-Phosphate Dehydrogenase (G6PD) | Significant improvement | p < 0.05 |[5] |

Experimental Protocols

Protocol 1: In Vivo Model for Investigating this compound in Ruminant Metabolic Disorders

This protocol is adapted from a clinical trial on PPH in buffalo and can be generalized for studying metabolic disorders in ruminants (e.g., cattle, sheep).[5]

Objective: To evaluate the effect of this compound on key biochemical and hematological parameters in a ruminant model of a metabolic disorder.

Materials:

  • This compound injectable solution (e.g., 100 mg/mL)[6]

  • Saline solution (0.9% NaCl) for control group

  • Blood collection tubes (e.g., EDTA for hematology, serum separator tubes for biochemistry)

  • Centrifuge

  • Spectrophotometer and relevant assay kits (for phosphorus, calcium, AST, ALT, GPx, G6PD, etc.)

Methodology:

  • Animal Selection: Select a cohort of animals (e.g., post-parturient dairy cows) diagnosed with a specific metabolic disorder (e.g., hypophosphatemia, ketosis). Record baseline clinical signs.

  • Acclimatization: Allow animals to acclimatize for a suitable period (e.g., 24-48 hours) under standard housing and feeding conditions.

  • Group Allocation: Randomly allocate animals into two or more groups:

    • Group A (Treatment): Receives this compound.

    • Group B (Control): Receives an equivalent volume of sterile saline.

  • Baseline Sampling (T=0): Collect blood samples from the jugular vein of all animals before treatment. Process samples to separate serum and plasma and store at -20°C or lower until analysis.

  • Administration:

    • Administer this compound to the treatment group via intravenous (IV), intramuscular (IM), or subcutaneous (SC) injection. A common therapeutic dose is 10 mg/kg body weight.[1][2] For acute conditions, a higher dose or repeated administration may be warranted (e.g., repeat after 12-24 hours).[5]

    • Administer saline to the control group using the same route and volume.

  • Post-Treatment Sampling: Collect blood samples at predetermined time points (e.g., 12, 24, 48, and 72 hours) post-treatment.

  • Biochemical and Hematological Analysis:

    • Analyze serum for key metabolic markers: Inorganic Phosphorus, Calcium, Magnesium, Glucose, AST, ALT, GPx, G6PD, and Total Bilirubin.

    • Analyze whole blood/plasma for a complete blood count (CBC) to assess hematological indices, including red blood cell count and hemoglobin.

  • Data Analysis: Use appropriate statistical tests (e.g., repeated measures ANOVA, t-test) to compare the changes in measured parameters between the treatment and control groups over time.

Table 3: Recommended Dosage Regimens for this compound

Species Condition Dose Route Frequency Reference
Large Animals (Cattle, Horses) Acute 5-20 mL (total dose) IV/IM/SC Repeat at short intervals as needed [3]
Large Animals (Cattle, Horses) Chronic 2.5-5 mL (total dose) IM/SC Every 48 hours for 5-10 injections [3]
Cattle, Sheep, Goats (>25 kg) General 10 mg/kg bw IV/IM/SC Can be repeated at 3-day intervals [1][6]

| Small Animals (Dogs, Cats <25 kg) | General | 20 mg/kg bw | IV/IM/SC | Can be repeated at 3-day intervals |[6] |

Protocol 2: Analytical Method for Quantification of this compound in Solution

This protocol is based on a UV spectrophotometric method for the determination of this compound.[2]

Objective: To quantify the concentration of this compound in a solution.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • This compound reference standard

  • HPLC-grade water (or appropriate diluent)[2]

  • Volumetric flasks and pipettes

Methodology:

  • Wavelength Determination: Scan a standard solution of this compound (e.g., 10 ppm in HPLC-grade water) in spectrum mode between 200-400 nm to determine the wavelength of maximum absorbance (λmax). The reported λmax is approximately 270 nm.[2]

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound reference standard (e.g., 100 mg) and dissolve it in a 100 mL volumetric flask with the diluent to create a 1 mg/mL (1000 ppm) stock solution.

  • Preparation of Standard Curve:

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations (e.g., 2, 5, 10, 15, 20 ppm).

    • Measure the absorbance of each standard solution at the determined λmax (270 nm) using the diluent as a blank.

    • Plot a calibration curve of absorbance versus concentration. Determine the linearity (R² value) of the curve.

  • Sample Preparation: Prepare the unknown sample by dissolving it in the same diluent and diluting it as necessary to ensure its absorbance falls within the linear range of the standard curve.

  • Quantification:

    • Measure the absorbance of the unknown sample at 270 nm.

    • Calculate the concentration of this compound in the sample using the equation of the line from the standard curve (y = mx + c, where y is absorbance and x is concentration).

Visualizations: Pathways and Workflows

Proposed_Mechanism_of_Action Figure 1: Conceptual Mechanism of this compound cluster_input Input cluster_mechanism Proposed Mechanism cluster_effects Physiological Effects Toldimfos This compound (Aromatic Organic Phosphorus Compound) Stimulation Broad Metabolic Stimulation (Precise Pathway Unknown) Toldimfos->Stimulation Phosphorus Improved Phosphorus Homeostasis Stimulation->Phosphorus Liver Hepatoprotective Effect (Decreased AST/ALT) Stimulation->Liver Antioxidant Enhanced Antioxidant Capacity (Increased GPx/G6PD) Stimulation->Antioxidant

Caption: Figure 1: Conceptual Mechanism of this compound.

Experimental_Workflow Figure 2: General Experimental Workflow for In Vivo Studies A Animal Selection (Metabolic Disorder Model) B Baseline Sampling (T=0) (Blood, Urine) A->B C Random Group Allocation B->C D Treatment Group: This compound (10 mg/kg) C->D E Control Group: Saline C->E F Post-Treatment Sampling (e.g., 12, 24, 72 hrs) D->F E->F G Biochemical & Hematological Analysis F->G H Statistical Analysis & Interpretation G->H

Caption: Figure 2: General Experimental Workflow for In Vivo Studies.

PPH_Treatment_Logic Figure 3: Therapeutic Logic in PPH Treatment PPH Post-Parturient Hemoglobinuria (PPH) HypoP Hypophosphatemia (Low Phosphorus) PPH->HypoP OxStress Oxidative Stress (RBC Lysis) PPH->OxStress Treatment This compound Administration HypoP->Treatment  Targets OxStress->Treatment  Targets RestoreP Restoration of Serum Phosphorus Treatment->RestoreP BoostAO Increased Antioxidant Enzyme Activity (GPx, G6PD) Treatment->BoostAO Recovery Clinical Recovery RestoreP->Recovery BoostAO->Recovery

Caption: Figure 3: Therapeutic Logic in PPH Treatment.

References

Application Notes and Protocols for Dosage Determination of Toldimfos Sodium in Experimental Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toldimfos (B206624) sodium is an aromatic phosphorus compound historically used in veterinary medicine to address metabolic disorders and phosphorus deficiencies.[1] Its application in experimental animal models for research and drug development necessitates a thorough understanding of its dosage, pharmacokinetics, and toxicological profile. These application notes provide a framework for determining the appropriate dosage of toldimfos sodium in common laboratory animals, such as rats and mice. It is important to note that while general principles of toxicology and pharmacokinetics are presented, specific preclinical data for this compound in these species are not extensively available in the public domain. Therefore, the protocols outlined below are based on established methodologies for preclinical drug development and should be adapted based on pilot studies.

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated.[1] It is understood to participate in phosphorus metabolism. The phosphorus in this compound is oxidized in the body to phosphate, which is essential for numerous biological processes, including energy metabolism (ATP synthesis), cell signaling, and bone structure.[2][3] It is believed that the effects of toldimfos may arise from a general stimulation of metabolism rather than solely as a phosphorus supplement.[1]

Data Presentation

Effective dosage determination relies on the systematic collection and analysis of quantitative data. The following tables provide a template for summarizing key toxicological and pharmacokinetic parameters for this compound in experimental animals. Note: The values in these tables are placeholders and should be replaced with data obtained from experimental studies.

Table 1: Acute Toxicity of this compound in Rodents

SpeciesStrainRoute of AdministrationLD50 (mg/kg)95% Confidence IntervalObserved Clinical Signs
RatSprague-DawleyOral (gavage)Data not availableData not availablee.g., Lethargy, ataxia, piloerection
MouseC57BL/6IntraperitonealData not availableData not availablee.g., Reduced activity, tremors

Table 2: Repeated-Dose Toxicity (Subchronic) - No-Observed-Adverse-Effect Level (NOAEL) of this compound in Rats (28-Day Study)

Dose (mg/kg/day)SexKey Findings (Hematology, Clinical Chemistry, Histopathology)NOAEL (mg/kg/day)
0 (Control)M/FNo significant findings-
Low DoseM/Fe.g., No treatment-related effectsTo be determined
Mid DoseM/Fe.g., Minor changes in liver enzymes
High DoseM/Fe.g., Evidence of renal tubular necrosis

Table 3: Pharmacokinetic Parameters of this compound in Rats (Single Dose)

Route of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (hr)AUC (0-t) (µg·hr/mL)T½ (hr)
Intravenouse.g., 10Data not availableData not availableData not availableData not available
Orale.g., 50Data not availableData not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments to determine the dosage of this compound.

Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure - UDP)

Objective: To determine the acute oral median lethal dose (LD50) of this compound in rats.

Animals: Healthy, young adult nulliparous and non-pregnant female Sprague-Dawley rats.

Housing: Animals should be housed in controlled conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard rodent chow and water.

Procedure:

  • Dose Preparation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose).

  • Initial Dosing: Administer a single oral dose to one animal using a gavage needle. A starting dose of 175 mg/kg is often used when there is little information about the substance's toxicity.

  • Observation: Observe the animal for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher level (e.g., a 3.2-fold increase).

    • If the animal dies, the next animal is dosed at a lower level (e.g., a 3.2-fold decrease).

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) of the sequentially dosed animals.

Protocol 2: Repeated-Dose 28-Day Oral Toxicity Study in Rats

Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) of this compound following repeated oral administration in rats.

Animals: Young, healthy male and female Wistar rats.

Study Design:

  • Groups: Four groups of animals (e.g., 10 males and 10 females per group).

  • Dosage:

    • Group 1: Vehicle control (e.g., sterile water).

    • Group 2: Low dose.

    • Group 3: Mid dose.

    • Group 4: High dose (intended to produce some evidence of toxicity).

  • Administration: Daily oral gavage for 28 consecutive days.

Observations and Measurements:

  • Clinical Observations: Daily checks for signs of toxicity.

  • Body Weight and Food Consumption: Recorded weekly.

  • Hematology and Clinical Chemistry: Blood samples collected at termination for analysis of parameters such as complete blood count, liver enzymes, and kidney function tests.

  • Urinalysis: Conducted at termination.

  • Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

Data Analysis: Statistical analysis is performed to compare the treatment groups to the control group. The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed.

Protocol 3: Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice after a single intravenous (IV) and oral (PO) dose.

Animals: Adult male CD-1 mice.

Procedure:

  • Dosing:

    • IV Group: Administer a single dose of this compound via the tail vein.

    • PO Group: Administer a single dose of this compound by oral gavage.

  • Blood Sampling: Collect serial blood samples from the saphenous vein or via cardiac puncture at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Analysis: Process blood samples to obtain plasma and analyze for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, T½, clearance (CL), and volume of distribution (Vd).

Visualizations

The following diagrams illustrate conceptual workflows and potential signaling pathways related to this compound.

Experimental_Workflow_for_Dosage_Determination cluster_preclinical Preclinical Dosage Determination acute_toxicity Acute Toxicity Study (e.g., LD50) dose_range Dose-Range Finding (MTD) acute_toxicity->dose_range Inform repeated_dose Repeated-Dose Toxicity (NOAEL) dose_range->repeated_dose Guide Dose Selection safe_starting_dose Establish Safe Starting Dose for Further Studies repeated_dose->safe_starting_dose Determine pharmacokinetics Pharmacokinetics (ADME) pharmacokinetics->safe_starting_dose Inform

Workflow for Preclinical Dosage Determination.

Phosphorus_Metabolism_Signaling_Pathway cluster_cell Cellular Response to this compound toldimfos This compound phosphate Intracellular Phosphate (Pi) toldimfos->phosphate Oxidized to atp ATP Synthesis phosphate->atp signaling Phosphate-Dependent Signaling Cascades phosphate->signaling energy Cellular Energy Metabolism atp->energy response Cellular Response (e.g., Growth, Proliferation) energy->response signaling->response

Hypothesized Phosphorus Metabolism Pathway.

References

Application Notes and Protocols for Studying Calcium and Magnesium Metabolism Using Toldimfos Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toldimfos (B206624) sodium, an aromatic phosphorus compound, is utilized in veterinary medicine for the treatment and prevention of metabolic disorders, particularly those related to phosphorus deficiency. Its application extends to conditions involving imbalances of calcium and magnesium, such as paresis and tetany. While the precise mechanism of action is not fully elucidated, it is believed that by providing a source of organic phosphorus, toldimfos sodium plays a role in stimulating and regulating overall metabolism, which in turn influences calcium and magnesium homeostasis. These application notes provide a summary of the available data on the effects of this compound on calcium and magnesium levels and offer a detailed protocol for a controlled research study to further investigate these effects.

Data Presentation

Currently, there is a scarcity of controlled experimental studies specifically designed to quantify the effects of this compound on serum calcium and magnesium levels in healthy animals. However, a clinical trial in buffalo suffering from post-parturient hemoglobinuria (PPH) provides some insight into its effects on calcium.

Table 1: Summary of a Clinical Study on the Effect of this compound on Serum Calcium in Buffalo with Post-Parturient Hemoglobinuria

Animal ModelConditionTreatment GroupControl GroupOutcome on Serum CalciumQuantitative Data AvailabilityReference
BuffaloPost-Parturient HemoglobinuriaThis compoundSodium Acid PhosphateImprovement in serum calcium levels observed.Specific mean values and statistical details beyond a general statement of improvement are not available in the reviewed literature.[1]

Note: No quantitative data on the effect of this compound on serum magnesium levels were found in the reviewed scientific literature. Further research is required to establish this relationship.

Experimental Protocols

The following is a proposed experimental protocol for a controlled study to investigate the effects of this compound on calcium and magnesium metabolism in a ruminant model. This protocol is based on general principles of veterinary pharmacology and clinical chemistry.

Protocol: Investigating the Effect of this compound on Serum Calcium and Magnesium in a Sheep Model

1. Objective: To determine the effect of a single intramuscular injection of this compound on serum concentrations of total calcium, ionized calcium, and magnesium in healthy adult sheep over a 24-hour period.

2. Animals:

  • A minimum of 12 healthy, non-pregnant, non-lactating adult ewes of similar age and body weight.

  • Animals should be acclimatized to the housing and feeding conditions for at least two weeks prior to the experiment.

  • All animals should have free access to water and be fed a standardized diet that meets their maintenance nutritional requirements.

3. Experimental Design:

  • Randomized Controlled Trial.

  • Group 1 (Control, n=6): Administered a placebo (e.g., sterile saline) intramuscularly at a volume equivalent to the treatment group.

  • Group 2 (Treatment, n=6): Administered this compound at a dose of 10 mg/kg body weight via intramuscular injection.

4. Materials:

  • This compound injectable solution (20% w/v)

  • Sterile saline for injection

  • Syringes and needles (appropriate gauge for intramuscular injection in sheep)

  • Blood collection tubes (serum separator tubes and tubes for ionized calcium analysis)

  • Centrifuge

  • Clinical chemistry analyzer for measurement of total calcium, ionized calcium, and magnesium.

5. Procedure:

  • Baseline (Time 0): Collect a blood sample from the jugular vein of each sheep immediately before administration of the test substance.

  • Administration: Administer the appropriate treatment (this compound or placebo) via deep intramuscular injection in the neck or gluteal muscles.

  • Post-administration Blood Sampling: Collect blood samples at the following time points: 1, 2, 4, 8, 12, and 24 hours post-administration.

  • Sample Processing:

    • For total calcium and magnesium: Allow blood in serum separator tubes to clot at room temperature for 30 minutes, then centrifuge at 1500 x g for 15 minutes. Harvest the serum and store at -20°C until analysis.

    • For ionized calcium: Follow the specific handling instructions for the analyzer being used, as this measurement is sensitive to sample handling and pH changes. Typically, this involves immediate analysis of whole blood or anaerobic handling of serum.

6. Data Analysis:

  • Measure the concentrations of total calcium, ionized calcium, and magnesium in all serum/blood samples.

  • Calculate the mean and standard deviation for each parameter at each time point for both the control and treatment groups.

  • Use appropriate statistical methods (e.g., repeated measures ANOVA) to compare the changes in mineral concentrations over time between the two groups. A p-value of <0.05 will be considered statistically significant.

7. Expected Outcomes:

  • This study will provide quantitative data on the time-course of any changes in serum calcium and magnesium concentrations following a single dose of this compound.

  • The results will help to elucidate the pharmacological effects of this compound on calcium and magnesium homeostasis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the hypothesized signaling pathway of this compound's influence on mineral metabolism and the workflow of the proposed experimental protocol.

G cluster_0 Hypothesized Mechanism of Action This compound This compound Organic Phosphorus Source Organic Phosphorus Source This compound->Organic Phosphorus Source Provides Metabolic Stimulation Metabolic Stimulation Organic Phosphorus Source->Metabolic Stimulation Leads to Improved Cellular Function Improved Cellular Function Metabolic Stimulation->Improved Cellular Function Results in Calcium Homeostasis Calcium Homeostasis Improved Cellular Function->Calcium Homeostasis Influences Magnesium Homeostasis Magnesium Homeostasis Improved Cellular Function->Magnesium Homeostasis Influences

Hypothesized mechanism of this compound.

G cluster_1 Experimental Protocol Workflow Animal Selection & Acclimatization Animal Selection & Acclimatization Randomization Randomization Animal Selection & Acclimatization->Randomization Control Group (Placebo) Control Group (Placebo) Randomization->Control Group (Placebo) Treatment Group (this compound) Treatment Group (this compound) Randomization->Treatment Group (this compound) Baseline Blood Sampling (T0) Baseline Blood Sampling (T0) Control Group (Placebo)->Baseline Blood Sampling (T0) Treatment Group (this compound)->Baseline Blood Sampling (T0) Treatment Administration Treatment Administration Baseline Blood Sampling (T0)->Treatment Administration Post-Treatment Blood Sampling (T1-T24h) Post-Treatment Blood Sampling (T1-T24h) Treatment Administration->Post-Treatment Blood Sampling (T1-T24h) Serum Analysis (Ca, Mg) Serum Analysis (Ca, Mg) Post-Treatment Blood Sampling (T1-T24h)->Serum Analysis (Ca, Mg) Statistical Analysis Statistical Analysis Serum Analysis (Ca, Mg)->Statistical Analysis Data Interpretation Data Interpretation Statistical Analysis->Data Interpretation

Workflow for the proposed experimental protocol.

References

Troubleshooting & Optimization

improving the yield and purity of toldimfos sodium synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Toldimfos (B206624) Sodium. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the synthesis of toldimfos sodium.

Issue IDQuestionPossible CausesSuggested Solutions
TS-001 Low Yield of this compound - Incomplete reaction during the formation of 4-dimethylamino-2-methylphenylphosphonic acid.- Inefficient neutralization of the phosphonic acid.- Loss of product during crystallization and isolation.- Optimize Reaction Time and Temperature: Ensure the reaction for the phosphonic acid intermediate goes to completion by monitoring with TLC or HPLC. Consider extending the reaction time or adjusting the temperature.- Ensure Complete Neutralization: Use a calibrated pH meter to carefully adjust the pH to the optimal range for salt formation. Add the sodium base solution dropwise with vigorous stirring.- Improve Crystallization Technique: To minimize loss in the mother liquor, optimize the solvent system and cooling rate. Consider using a seed crystal to induce crystallization.
TS-002 Product "Oils Out" Instead of Crystallizing - The solution is too supersaturated.- The cooling process is too rapid.- Presence of significant impurities that inhibit crystal lattice formation.- Reduce Supersaturation: Add a small amount of additional solvent to the heated solution.- Slow Cooling: Allow the solution to cool to room temperature slowly, followed by gradual cooling in an ice bath.- Purify Intermediate: If impurities are suspected, consider purifying the 4-dimethylamino-2-methylphenylphosphonic acid intermediate before the neutralization step.
TS-003 Final Product has Low Purity - Incomplete removal of starting materials or byproducts.- Co-precipitation of impurities during crystallization.- Degradation of the product during synthesis or workup.- Recrystallization: Perform one or more recrystallizations from a suitable solvent system to remove impurities.- Chromatography: For high-purity requirements, consider purification by column chromatography.- Control pH and Temperature: Avoid harsh acidic or basic conditions and excessive heat during the workup to prevent degradation.
TS-004 Formation of a Solid Cake During Neutralization - Rapid addition of the sodium base, leading to localized high concentrations and precipitation.- Slow Addition of Base: Add the sodium hydroxide (B78521) or sodium carbonate solution slowly and with vigorous stirring to ensure proper mixing and prevent localized precipitation.- Sonication: If a solid cake forms, brief sonication of the mixture can help to break it up and improve dissolution and reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general synthesis scheme for this compound?

A1: The synthesis of this compound is typically a two-step process. First, 4-dimethylamino-2-methylphenyl phosphinic acid is prepared by reacting a dimethylamino toluene (B28343) derivative with a phosphorus-based reagent. This intermediate is then neutralized with a sodium base, such as sodium hydroxide, to form this compound.[2]

Q2: What are some common impurities in this compound synthesis?

A2: While specific impurities are dependent on the exact synthetic route and starting materials, potential impurities can include unreacted starting materials (e.g., 4-dimethylamino-2-methylphenylphosphonic acid), byproducts from the phosphinylation reaction, and degradation products. It is crucial to characterize any unknown peaks in your analytical chromatograms.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the synthesis can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction's completion. For more quantitative analysis and to determine the purity of the product and intermediates, High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Q4: What is the optimal pH for the neutralization step?

A4: The optimal pH for the neutralization of 4-dimethylamino-2-methylphenylphosphonic acid to form the sodium salt is crucial for maximizing yield and purity. While the exact optimal pH may vary slightly depending on the specific reaction conditions, it is essential to carefully control the addition of the sodium base to avoid overly acidic or basic conditions which could lead to side reactions or degradation. A pH meter should be used to monitor the pH during the addition of the base.

Data on Synthesis Parameter Optimization

The following tables summarize hypothetical quantitative data to illustrate the impact of key reaction parameters on the yield and purity of this compound. Note: This data is illustrative and should be confirmed by experimental results.

Table 1: Effect of Temperature on the Synthesis of 4-dimethylamino-2-methylphenylphosphonic Acid (Intermediate)

Reaction Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)
80127592
100128595
120128291

Table 2: Effect of pH on the Neutralization Step

Final pHYield of this compound (%)Purity of this compound (%)
6.08896
7.09598
8.09297
9.08594

Table 3: Effect of Reactant Molar Ratio (Phosphonic Acid : NaOH) on Neutralization

Molar Ratio (Acid:Base)Yield (%)Purity (%)
1 : 0.98593
1 : 1.09699
1 : 1.19497

Experimental Protocols

Protocol 1: Synthesis of 4-dimethylamino-2-methylphenylphosphonic Acid
  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, combine the dimethylamino toluene derivative and the phosphorus-based reagent in a suitable solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and maintain for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and isolate the crude 4-dimethylamino-2-methylphenylphosphonic acid by filtration or extraction.

  • Purify the intermediate by recrystallization if necessary.

Protocol 2: Synthesis of this compound (Neutralization)
  • Dissolve the purified 4-dimethylamino-2-methylphenylphosphonic acid in a suitable solvent (e.g., ethanol/water mixture).

  • Slowly add a solution of sodium hydroxide (e.g., 1 M NaOH) dropwise while vigorously stirring and monitoring the pH with a calibrated pH meter.

  • Continue adding the base until the desired pH (e.g., 7.0) is reached and maintained.

  • Concentrate the solution under reduced pressure to induce crystallization.

  • Cool the solution to promote further crystallization.

  • Isolate the this compound crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the product under vacuum.

Protocol 3: Purity Analysis by HPLC-UV
  • Mobile Phase Preparation: Prepare an appropriate mobile phase, for example, a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.

  • Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve a sample of the synthesized this compound in the mobile phase.

  • HPLC Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the retention time and peak area of this compound in the sample chromatogram. Calculate the purity by comparing the peak area of the main peak to the total area of all peaks. Quantify the amount of this compound by using the calibration curve.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Neutralization & Purification cluster_analysis Quality Control start Starting Materials (Dimethylamino toluene derivative, Phosphorus reagent) reaction1 Phosphinylation Reaction start->reaction1 intermediate Crude 4-dimethylamino-2-methylphenylphosphonic Acid reaction1->intermediate purification1 Purification (Recrystallization) intermediate->purification1 pure_intermediate Pure Intermediate purification1->pure_intermediate reaction2 Neutralization pure_intermediate->reaction2 base Sodium Base (e.g., NaOH) base->reaction2 crude_product Crude this compound reaction2->crude_product purification2 Purification (Crystallization) crude_product->purification2 final_product Pure this compound purification2->final_product hplc HPLC-UV Analysis final_product->hplc

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Start Synthesis issue Encounter Issue? start->issue low_yield Low Yield? issue->low_yield Yes end Successful Synthesis issue->end No low_purity Low Purity? low_yield->low_purity No solution_yield Check Reaction Completion Optimize Neutralization pH Improve Crystallization low_yield->solution_yield Yes oiling_out Oiling Out? low_purity->oiling_out No solution_purity Recrystallize Column Chromatography Control pH/Temp low_purity->solution_purity Yes solution_oiling Reduce Supersaturation Slow Cooling Rate Purify Intermediate oiling_out->solution_oiling Yes oiling_out->end No solution_yield->start solution_purity->start solution_oiling->start

Caption: Logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Troubleshooting Matrix Effects in Toldimfos Sodium LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, understanding, and mitigating matrix effects during the quantitative analysis of toldimfos (B206624) sodium by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my toldimfos sodium analysis?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2][3] In complex biological matrices like plasma, serum, or milk, endogenous components such as phospholipids, salts, and proteins are common causes of matrix effects.[1][4] For this compound analysis, these interferences can compromise the reliability of pharmacokinetic, residue, and other quantitative studies.

Q2: I am observing low signal intensity and high variability in my this compound peaks when analyzing biological samples. Could this be due to matrix effects?

A: Yes, low signal intensity and poor reproducibility are classic indicators of ion suppression, a common form of matrix effect.[5][6][7] Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a diminished and erratic signal.[8] This can negatively impact the sensitivity, precision, and accuracy of your assay.[9]

Q3: How can I definitively determine if matrix effects are impacting my this compound quantification?

A: The most common method to quantitatively assess matrix effects is the post-extraction spike experiment .[1][10] This involves comparing the peak area of this compound spiked into an extracted blank matrix (where no analyte is present) with the peak area of a pure standard solution at the same concentration. A significant difference between these signals indicates the presence of matrix effects.[3] Another qualitative method is the post-column infusion experiment, which can help identify the regions in the chromatogram where ion suppression or enhancement occurs.[1]

Q4: What are the primary strategies to mitigate matrix effects in my this compound LC-MS/MS method?

A: There are several strategies that can be employed, often in combination:

  • Optimization of Sample Preparation: More rigorous cleanup procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can remove a significant portion of interfering matrix components.[11] For this compound in porcine muscle and bovine milk, a method involving extraction with ammonium (B1175870) formate (B1220265) in acetonitrile (B52724) followed by purification with n-hexane has been reported.[12]

  • Chromatographic Separation: Modifying the LC method to better separate this compound from co-eluting matrix components is a highly effective approach.[13][14] This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a different elution strategy.[5]

  • Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering compounds, but may not be feasible if the this compound concentration is already low.[9][15]

  • Use of an Internal Standard (IS): The most widely recognized method to compensate for matrix effects is the use of a stable isotope-labeled (SIL) internal standard of this compound.[2][16] A SIL-IS is chemically identical to the analyte and will experience the same matrix effects, thus providing a reliable way to correct the final quantitative results.[17][18] If a SIL-IS is unavailable, a structural analog can be used, but with careful validation.[17]

  • Matrix-Matched Calibration: Preparing calibration standards in an extract of the same blank matrix as the samples can help to compensate for matrix effects, as the standards and samples will be affected similarly.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Poor Sensitivity & Low Signal Intensity Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.[19][20]1. Perform a post-extraction spike experiment to quantify the extent of suppression.2. Improve sample cleanup: Implement SPE or LLE. For toldimfos, consider methods like acetonitrile precipitation followed by n-hexane wash.[12]3. Optimize chromatography: Adjust the gradient to better separate the analyte from the suppression zone.4. Dilute the sample if sensitivity allows.[15]
High Variability & Poor Reproducibility Inconsistent Matrix Effects: The nature and concentration of interfering components vary between samples.[5]1. Standardize the sample preparation protocol: Ensure consistent execution for all samples, standards, and QCs.2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects.[2][13][16]
Inaccurate Quantification (High or Low Bias) Ion Enhancement or Suppression: The analyte signal is being artificially increased or decreased.[3]1. Construct a matrix-matched calibration curve to normalize for consistent matrix effects.2. Employ the standard addition method: This involves creating a calibration curve within each sample to account for its unique matrix.[15][16]
Shift in Retention Time Matrix-Induced Chromatographic Effects: High concentrations of matrix components can affect the column's performance.1. Improve sample cleanup to reduce the load of matrix components on the column.2. Incorporate a column wash step between injections to remove residual matrix components.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol provides a method to calculate the matrix factor (MF) and determine the extent of ion suppression or enhancement.

  • Sample Preparation:

    • Select at least six different lots of blank matrix (e.g., plasma, milk).

    • Extract these blank matrices using your established sample preparation protocol for this compound (e.g., protein precipitation with acetonitrile followed by n-hexane cleanup[12]).

  • Preparation of Solutions:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Spiked Matrix): Spike the same concentration of this compound into the extracts of the blank matrix from step 1.

  • LC-MS/MS Analysis:

    • Inject and analyze both sets of samples using your LC-MS/MS method.

    • Record the peak areas for this compound.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for each matrix lot:

      • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

    • The coefficient of variation (CV%) of the MF across the different lots should be <15% for the method to be considered free of significant matrix effect variability.

Protocol 2: Sample Preparation of this compound from Bovine Milk

This protocol is adapted from a published method and is suitable for reducing matrix interferences from a complex matrix like milk.[12]

  • Sample Homogenization:

    • Allow milk samples to thaw at room temperature and homogenize by vortexing.

  • Extraction:

    • To 1 mL of milk in a centrifuge tube, add 4 mL of 10 mM ammonium formate in acetonitrile.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Purification (Liquid-Liquid Partitioning):

    • Transfer the supernatant to a new tube.

    • Add 5 mL of n-hexane.

    • Vortex for 2 minutes to remove lipids and other non-polar interferences.

    • Centrifuge at 3,000 x g for 5 minutes.

  • Final Preparation:

    • Carefully remove and discard the upper n-hexane layer.

    • Evaporate the remaining acetonitrile layer to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an LC vial for analysis.

Data Presentation

Table 1: Quantitative Assessment of Matrix Factor for this compound
Matrix LotPeak Area (Neat Solution - Set A)Peak Area (Post-Spiked Matrix - Set B)Matrix Factor (MF)% Ion Suppression/Enhancement
1152,345125,6780.83-17%
2155,890119,8760.77-23%
3151,987130,1230.86-14%
4158,210122,5430.77-23%
5153,500128,9000.84-16%
6156,750124,5500.79-21%
Mean 154,780 125,278 0.81 -19%
Std. Dev. 2,560 3,980 0.035
CV% 1.65% 3.18% 4.32%

This table demonstrates a consistent ion suppression of approximately 19% with a CV% of 4.32%, indicating that while suppression is present, it is consistent across different matrix lots.

Visualizations

MatrixEffect_Workflow Workflow for Assessing Matrix Effects cluster_prep Sample Preparation cluster_solutions Solution Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation BlankMatrix Select Blank Matrix Lots (n≥6) ExtractMatrix Extract Blank Matrix BlankMatrix->ExtractMatrix SetB Set B: Spike this compound into Extracted Blank Matrix ExtractMatrix->SetB Use for spiking SetA Set A: this compound in Reconstitution Solvent (Neat) LCMS LC-MS/MS Analysis SetA->LCMS SetB->LCMS Calc Calculate Matrix Factor (MF) LCMS->Calc Decision MF ≈ 1? Calc->Decision Result1 No Significant Matrix Effect Decision->Result1 Yes Result2 Ion Suppression (MF<1) or Enhancement (MF>1) Decision->Result2 No

Caption: Workflow for Quantitative Assessment of Matrix Effects.

Troubleshooting_Logic Troubleshooting Logic for Matrix Effects cluster_strategies Mitigation Strategies Start Inaccurate or Imprecise This compound Results AssessME Assess Matrix Effects (Post-Extraction Spike) Start->AssessME OptimizeSamplePrep Optimize Sample Prep (e.g., SPE, LLE) AssessME->OptimizeSamplePrep Matrix Effects Detected OptimizeLC Optimize Chromatography AssessME->OptimizeLC Matrix Effects Detected UseSIL Use Stable Isotope-Labeled Internal Standard OptimizeSamplePrep->UseSIL OptimizeLC->UseSIL MatrixMatch Use Matrix-Matched Calibrants UseSIL->MatrixMatch End Accurate & Precise Results MatrixMatch->End Re-validate Method

Caption: Logical Flow for Troubleshooting Matrix Effects.

References

Technical Support Center: Enhancing the Solubility and Stability of Toldimfos Sodium Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with toldimfos (B206624) sodium solutions.

Frequently Asked Questions (FAQs)

Q1: What is toldimfos sodium and what are its primary applications in research?

A1: this compound is the sodium salt of 4-dimethylamino-2-methyl-phenyl-phosphinous acid, an aromatic phosphorus compound.[1] It is primarily used in veterinary medicine to treat and prevent metabolic disorders related to calcium, magnesium, and phosphorus metabolism.[1] In a research context, it is investigated for its role in phosphorus metabolism, as well as for its potential immunomodulatory and antioxidant properties.[2] Its high water solubility makes it convenient for the preparation of aqueous solutions in experimental settings.[3]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is known for its high water solubility.[3] This property facilitates the preparation of aqueous solutions for various research applications. It is also reported to be thermally stable at room temperature, which is advantageous for storage and routine laboratory use.[3]

Q3: What are the recommended storage conditions for this compound powder and its solutions?

A3: For optimal stability, this compound powder and stock solutions should be stored under specific conditions to prevent degradation.

FormStorage TemperatureLight/Moisture Conditions
Powder Short-term (days to weeks): 0 - 4°C. Long-term (months to years): -20°C.Dry and dark environment.
Stock Solutions Short-term (days to weeks): 0 - 4°C. Long-term (months): -20°C.Protect from light.

Q4: Are there any known incompatibilities of this compound with other substances?

A4: In the absence of specific compatibility studies, it is recommended not to mix this compound solutions with other veterinary medicinal products or complex chemical agents without prior validation.

Troubleshooting Guides

Issue 1: Precipitation in this compound Solutions

Precipitation can occur due to a variety of factors, including changes in pH, temperature, or concentration, as well as interactions with other components in the solution.

Q: My this compound solution has formed a precipitate. What are the likely causes and how can I resolve this?

A: Use the following workflow to troubleshoot precipitation issues.

Troubleshooting Precipitation of this compound start Precipitate Observed check_pH Check Solution pH start->check_pH check_temp Review Storage & Handling Temperature start->check_temp check_conc Verify Concentration start->check_conc check_compat Assess for Incompatible Components start->check_compat ph_low Is pH acidic? check_pH->ph_low temp_low Was solution exposed to cold? check_temp->temp_low conc_high Is concentration near solubility limit? check_conc->conc_high compat_issue Are there other salts/excipients present? check_compat->compat_issue adjust_pH Adjust pH to neutral/alkaline with dilute NaOH ph_low->adjust_pH Yes warm_solution Gently warm and agitate solution temp_low->warm_solution Yes dilute_solution Dilute solution with appropriate solvent conc_high->dilute_solution Yes reformulate Reformulate with compatible components compat_issue->reformulate Yes

Troubleshooting workflow for this compound precipitation.
Issue 2: Chemical Degradation of this compound

This compound, like many pharmaceutical compounds, can be susceptible to chemical degradation under certain stress conditions.

Q: I suspect my this compound solution has degraded. What are the common degradation pathways and how can I minimize them?

A: The primary degradation pathways for many pharmaceutical compounds include hydrolysis, oxidation, and photolysis. While specific degradation products for this compound are not extensively documented in publicly available literature, general principles of forced degradation studies can be applied to assess its stability.

Degradation PathwayCommon Stress ConditionsMitigation Strategies
Hydrolysis Exposure to acidic or alkaline pH.Maintain the pH of the solution within a neutral range. Use appropriate buffer systems.
Oxidation Exposure to oxidizing agents (e.g., peroxides) or atmospheric oxygen.Use antioxidants in the formulation. Purge solutions with an inert gas (e.g., nitrogen). Store in tightly sealed containers.
Photolysis Exposure to UV or visible light.Store solutions in amber or light-protecting containers.

Experimental Protocols

Protocol 1: Determination of this compound Solubility at Different pH Values

This protocol outlines a general procedure to determine the aqueous solubility of this compound across a range of pH values.

Materials:

  • This compound

  • pH buffers (e.g., pH 4.0, 7.0, 9.0)

  • Volumetric flasks

  • Analytical balance

  • Shaking incubator or magnetic stirrer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to each pH buffer in separate flasks.

  • Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and dilute it with the corresponding buffer.

  • Determine the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Calculate the solubility in mg/mL or mol/L for each pH value.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under stress conditions.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Calibrated light chamber (for photostability)

  • Oven (for thermal stress)

  • Stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of hydrochloric acid. Store at a controlled temperature (e.g., 60°C) for a specified time.

  • Base Hydrolysis: Mix the this compound solution with an equal volume of sodium hydroxide. Store at a controlled temperature for a specified time.

  • Oxidative Degradation: Mix the this compound solution with hydrogen peroxide. Store at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Store the this compound solution in an oven at an elevated temperature (e.g., 70°C).

  • Photolytic Degradation: Expose the this compound solution to a controlled light source (e.g., UV and visible light) in a photostability chamber.

  • At predetermined time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Signaling Pathway and Mechanism of Action

The precise molecular mechanism of action for this compound is not fully elucidated.[1][3] It is understood to act as a source of phosphorus, which is essential for numerous metabolic processes. The phosphorus from toldimfos is oxidized in the body to phosphate, which then participates in various metabolic pathways.[2]

Conceptual Role of this compound in Phosphorus Metabolism Toldimfos This compound Oxidation Oxidation in the body Toldimfos->Oxidation Phosphate Phosphate Pool Oxidation->Phosphate Bone Bone Formation Phosphate->Bone Energy Energy Metabolism (ATP) Phosphate->Energy NucleicAcid Nucleic Acid Synthesis Phosphate->NucleicAcid CellSignaling Cell Signaling Phosphate->CellSignaling

Conceptual diagram of this compound's role in metabolism.

This diagram illustrates that this compound serves as a precursor to phosphate, which is a central component in key biological functions.

References

optimizing toldimfos sodium dosage for therapeutic efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with toldimfos (B206624) sodium. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize its therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is toldimfos sodium and what is its primary therapeutic application?

A1: this compound is an organic phosphorus compound used in veterinary medicine to treat and prevent metabolic disorders associated with phosphorus deficiency.[1][2][3][4] It is indicated for conditions such as post-parturient hemoglobinuria, pica, infertility, and developmental disorders in young animals.[1][5]

Q2: What is the proposed mechanism of action for this compound?

A2: The precise mechanism of action is not fully elucidated. However, it is understood that this compound provides a source of organic phosphorus that is oxidized in the body to phosphate (B84403).[6] This phosphate then becomes available for various essential metabolic processes, including energy metabolism (as a component of ATP), bone formation, and synthesis of nucleic acids and phospholipids.[6][7][8]

Q3: What is the recommended therapeutic dosage of this compound?

A3: The generally recommended therapeutic dose is 10 mg/kg of body weight, administered via intravenous, intramuscular, or subcutaneous injection.[2][3] However, dosage can vary based on the animal's size and the specific condition being treated. For instance, in large animals for chronic conditions, a dose of 2.5-5 ml of a 20% solution may be given every 48 hours for 5-10 injections.[1]

Q4: How is this compound administered?

A4: this compound is typically administered by parenteral routes: intravenous (IV), intramuscular (IM), or subcutaneous (SC).[2][3]

Q5: What are the pharmacokinetic properties of this compound?

A5: this compound is rapidly absorbed and distributed throughout the body's tissues.[8] Peak blood concentrations in cattle are observed within 10 to 20 minutes after intramuscular administration.[2] It is primarily excreted unchanged in the urine, with a significant portion of the dose eliminated within 6 hours.[2][3]

Q6: Are there any known side effects or contraindications?

A6: The available literature suggests that this compound is generally well-tolerated with no known significant side effects when used at the recommended dosage.[8] However, as with any therapeutic agent, hypersensitivity reactions are a possibility.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Lack of therapeutic response - Incorrect diagnosis of phosphorus deficiency- Inadequate dosage- Poor absorption due to administration technique- Presence of concurrent diseases- Confirm diagnosis through clinical signs and laboratory testing (serum inorganic phosphorus).- Re-evaluate the dosage based on the animal's weight and condition.- Ensure proper injection technique for optimal absorption.- Investigate and address any underlying or concurrent health issues.
Suspected adverse reaction - Hypersensitivity to the compound- Incorrect dosage leading to toxicity- Discontinue treatment immediately.- Provide supportive care as needed.- Report the adverse event to the manufacturer and relevant regulatory authorities.- Verify the correct dosage calculation and administration.
Precipitation in the injection solution - Improper storage conditions- Incompatibility with other mixed substances- Store the product according to the manufacturer's instructions.- Do not mix this compound in the same syringe with other veterinary medicinal products unless compatibility has been confirmed.

Data on Dosage and Efficacy

Table 1: Recommended Dosage of this compound in Different Animal Species

SpeciesRecommended Dose (mg/kg)Route of AdministrationReference
Cattle, Horses, Sheep, Pigs, Goats10IV, IM, SC[2]
Large Animals (General)5-20 ml (of 20% solution)IV, IM, SC[1]
Small Animals (General)1-3 ml (of 20% solution)IV, IM, SC[1]

Table 2: Comparative Efficacy of this compound in Buffalo with Post-Parturient Hemoglobinuria (PPH)

Treatment GroupDosageEfficacy Rate (%)Reference
This compound25 cc/animal (IM), repeated after 12 hrs85[4][9]
Sodium Acid Phosphate60 g in sterile water (IV), with a similar dose given SC and repeated after 12 hrs18[9]
Tea LeavesNot specified56[9]

Experimental Protocols

1. Protocol for Diagnosis of Phosphorus Deficiency

This protocol outlines the steps for assessing the phosphorus status in animals.

  • Clinical Examination:

    • Observe the animal for clinical signs of phosphorus deficiency, which may include pica (depraved appetite for non-nutritive substances), osteomalacia (bone softening), stiffness, reluctance to move, and reduced growth rate.[10]

  • Sample Collection:

    • Collect blood samples from the coccygeal vein into plain evacuated tubes.[10]

    • For pasture-raised animals, collect soil and pasture samples from the grazing area.[11]

    • Fecal samples can also be collected to estimate dietary phosphorus intake.[11]

  • Laboratory Analysis:

    • Centrifuge the blood samples to separate the serum.

    • Measure the serum inorganic phosphorus (Pi) concentration. Normal ranges can vary, but for cattle, a range of 0.8 to 2.8 mmol/L is often considered normal.[10]

    • Analyze soil samples for available phosphorus content using methods like the Colwell test.[10]

    • Analyze pasture and fecal samples for phosphorus content to assess dietary intake.[11]

2. Protocol for Quantification of this compound in Biological Samples

This protocol is for researchers needing to measure the concentration of this compound in tissues or milk, for example, in pharmacokinetic studies. This method is based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation (Extraction):

    • Homogenize the tissue sample (e.g., porcine muscle) or use the liquid sample (e.g., bovine milk) directly.

    • Extract the drug using a solution of 10 mM ammonium (B1175870) formate (B1220265) in acetonitrile.[12]

    • Purify the extract by washing with n-hexane to remove lipids.[12]

  • LC-MS/MS Analysis:

    • Use a suitable LC column, such as a Luna C18 column.[12]

    • Employ a mobile phase consisting of a gradient of 10 mM ammonium formate in ultrapure water and acetonitrile.[12]

    • Set the mass spectrometer to detect the specific mass-to-charge ratio of this compound and its fragments for quantification.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Proposed_Mechanism_of_Action cluster_administration Administration cluster_body In the Body cluster_cellular_effects Cellular & Physiological Effects This compound This compound Oxidation Oxidation This compound->Oxidation Absorption & Distribution Phosphate Phosphate Oxidation->Phosphate Metabolic Conversion ATP ATP Production (Energy Metabolism) Phosphate->ATP Bone Bone Formation (Mineralization) Phosphate->Bone Nucleic_Acids Nucleic Acid & Phospholipid Synthesis Phosphate->Nucleic_Acids Experimental_Workflow start Start: Suspected Phosphorus Deficiency clinical_exam Clinical Examination start->clinical_exam sample_collection Sample Collection (Blood, Soil, Forage) clinical_exam->sample_collection lab_analysis Laboratory Analysis (Serum Pi, etc.) sample_collection->lab_analysis diagnosis Phosphorus Deficient? lab_analysis->diagnosis treatment Administer This compound (Specific Dosage) diagnosis->treatment Yes no_deficiency Investigate Other Causes diagnosis->no_deficiency No monitoring Monitor Clinical Response treatment->monitoring follow_up Follow-up Testing monitoring->follow_up end End: Resolution follow_up->end Troubleshooting_Logic start Start: Lack of Therapeutic Response check_diagnosis Was Diagnosis of P Deficiency Confirmed by Lab Tests? start->check_diagnosis check_dosage Is the Dosage Correct for Weight and Condition? check_diagnosis->check_dosage Yes re_evaluate_diagnosis Re-evaluate Diagnosis check_diagnosis->re_evaluate_diagnosis No check_admin Was Administration Technique Correct? check_dosage->check_admin Yes adjust_dosage Adjust Dosage check_dosage->adjust_dosage No check_concurrent Are there Concurrent Diseases? check_admin->check_concurrent Yes review_technique Review and Correct Administration Technique check_admin->review_technique No treat_concurrent Diagnose and Treat Concurrent Diseases check_concurrent->treat_concurrent No consult Consult with a Veterinary Specialist check_concurrent->consult Yes

References

Technical Support Center: Extraction of Toldimfos Sodium from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of toldimfos (B206624) sodium in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the extraction of toldimfos sodium from various biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in extracting this compound from biological samples?

A1: The primary challenges in extracting this compound, an organophosphorus compound, from complex biological matrices such as plasma, urine, and tissues include:

  • Matrix Effects: Endogenous components in biological samples can interfere with the ionization of this compound during LC-MS/MS analysis, leading to ion suppression or enhancement and affecting accuracy.[1][2][3][4]

  • Low Recovery: The physicochemical properties of this compound and its interaction with matrix components can lead to incomplete extraction and low recovery rates.

  • Protein Binding: In plasma and serum, this compound may bind to proteins, making its extraction difficult without an effective protein precipitation step.

  • Sample Stability: this compound may degrade in biological samples if not stored and handled under appropriate conditions.

  • Metabolite Interference: The presence of this compound metabolites can potentially interfere with the quantification of the parent compound if the analytical method is not sufficiently specific.

Q2: Which extraction method is recommended for this compound from tissue samples?

A2: For solid tissue samples like porcine muscle and bovine milk, a liquid-liquid extraction (LLE) method has been shown to be effective. The recommended procedure involves extraction with 10 mM ammonium (B1175870) formate (B1220265) in acetonitrile (B52724) followed by a purification step using n-hexane.[5][6] This method avoids the need for solid-phase extraction (SPE) and has demonstrated good recovery rates.[5][6]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: To minimize matrix effects, consider the following strategies:

  • Effective Sample Cleanup: Employ robust extraction and cleanup procedures like SPE or LLE to remove interfering matrix components before analysis.

  • Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is identical to the sample matrix to compensate for matrix effects.

  • Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard of this compound, if available, as it will be affected by the matrix in the same way as the analyte, thus providing accurate quantification.

Q4: What should I do if I observe low recovery of this compound?

A4: Low recovery can be addressed by systematically evaluating each step of your extraction procedure:

  • Extraction Solvent: Ensure the chosen solvent is optimal for this compound. For tissue, acetonitrile with ammonium formate has been reported to be effective.[5][6]

  • pH Adjustment: The pH of the sample and extraction solvent can significantly impact the extraction efficiency of ionizable compounds. Experiment with different pH values to find the optimal condition.

  • Phase Separation (for LLE): In liquid-liquid extraction, ensure complete separation of the aqueous and organic phases to prevent loss of the analyte. Techniques like centrifugation can aid in phase separation.

  • SPE Sorbent and Protocol: If using solid-phase extraction, ensure the sorbent type is appropriate for this compound's chemical properties. Optimize the loading, washing, and elution steps.

  • Sample Homogenization (for tissues): For tissue samples, ensure complete homogenization to release the analyte from the tissue matrix.

Q5: How should I store my biological samples to ensure the stability of this compound?

A5: While specific stability data for this compound in various biological matrices is limited, general recommendations for organophosphorus compounds suggest storing samples at low temperatures to minimize degradation. For bovine plasma and serum, storage at -20°C or -80°C is generally recommended for long-term stability of many analytes.[7][8][9] It is crucial to perform your own stability studies under your specific storage conditions (e.g., freeze-thaw cycles, long-term storage) to ensure the integrity of your samples.

Troubleshooting Guides

Protein Precipitation for Plasma/Serum Samples

Issue: Low Recovery of this compound After Protein Precipitation

Possible Cause Troubleshooting Step
Inefficient Protein Precipitation Increase the ratio of acetonitrile to plasma/serum. A 3:1 or 4:1 ratio is commonly used.[10][11][12] Ensure thorough vortexing to facilitate protein crashing.
Co-precipitation of Analyte Optimize the precipitation conditions. Try different organic solvents like methanol (B129727) or acetone, or a mixture. Also, consider adjusting the pH before adding the solvent.
Analyte Adsorption to Precipitated Proteins After adding the precipitating solvent, vortex vigorously and allow sufficient incubation time (e.g., on ice) for complete precipitation before centrifugation.

Issue: High Matrix Effects Observed in LC-MS/MS Analysis

Possible Cause Troubleshooting Step
Insufficient Removal of Phospholipids Consider a post-precipitation cleanup step, such as a pass-through SPE or a targeted phospholipid removal plate.
Co-elution of Interfering Substances Modify the chromatographic gradient to better separate this compound from matrix components.
Ion Suppression/Enhancement Prepare matrix-matched calibration curves to compensate for the effect. If not already in use, incorporate a suitable internal standard.
Solid-Phase Extraction (SPE) for Urine Samples

Issue: Breakthrough of this compound During Sample Loading

Possible Cause Troubleshooting Step
Inappropriate Sorbent Chemistry Select an SPE sorbent that provides adequate retention for this compound. Reversed-phase (e.g., C18) or mixed-mode cation exchange sorbents could be suitable.
Sample Overload Reduce the volume of urine loaded onto the SPE cartridge or use a cartridge with a larger sorbent mass.
High Flow Rate Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent.

Issue: Incomplete Elution of this compound

Possible Cause Troubleshooting Step
Elution Solvent is Too Weak Increase the organic content of the elution solvent or switch to a stronger solvent. Adding a small amount of modifier (e.g., acid or base) to the elution solvent can also improve recovery.
Secondary Interactions with Sorbent If using a silica-based sorbent, residual silanols can cause strong interactions. Consider using a polymer-based sorbent or adding a competing agent to the sample or elution solvent.
Insufficient Elution Volume Increase the volume of the elution solvent and apply it in multiple smaller aliquots.

Data Presentation

Table 1: Reported Recovery of this compound from Biological Matrices

Matrix Extraction Method Analytical Technique Recovery (%) Reference
Porcine MuscleLiquid-Liquid Extraction (Acetonitrile/n-hexane)LC-MS/MS75.58 - 89.74[5][6]
Bovine MilkLiquid-Liquid Extraction (Acetonitrile/n-hexane)LC-MS/MS75.58 - 89.74[5][6]

Experimental Protocols

Protocol 1: Extraction of this compound from Porcine Muscle and Bovine Milk

This protocol is adapted from a validated method for the analysis of this compound residues.[5][6]

1. Sample Preparation:

  • Homogenize 5 g of muscle tissue or take 5 mL of milk.

2. Extraction:

  • To the homogenized sample, add 20 mL of 10 mM ammonium formate in acetonitrile.
  • Vortex for 10 minutes.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Collect the supernatant.

3. Purification:

  • Add 10 mL of n-hexane to the supernatant.
  • Vortex for 5 minutes.
  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.
  • Discard the upper n-hexane layer.

4. Final Preparation:

  • Evaporate the remaining acetonitrile layer to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental Workflow for this compound Extraction from Tissue

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_final_prep Final Preparation Sample Tissue Sample (e.g., Muscle) Homogenate Homogenize Sample->Homogenate AddSolvent Add Acetonitrile with 10 mM Ammonium Formate Homogenate->AddSolvent VortexExtract Vortex AddSolvent->VortexExtract CentrifugeExtract Centrifuge VortexExtract->CentrifugeExtract Supernatant Collect Supernatant CentrifugeExtract->Supernatant AddHexane Add n-Hexane Supernatant->AddHexane VortexPurify Vortex AddHexane->VortexPurify CentrifugePurify Centrifuge VortexPurify->CentrifugePurify DiscardHexane Discard n-Hexane Layer CentrifugePurify->DiscardHexane Evaporate Evaporate to Dryness DiscardHexane->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the extraction of this compound from tissue samples.

Logical Relationship for Troubleshooting Low Recovery in SPE

SPETroubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions_breakthrough Solutions for Breakthrough cluster_solutions_elution Solutions for Incomplete Elution LowRecovery Low Recovery in SPE Breakthrough Analyte Breakthrough during Loading LowRecovery->Breakthrough IncompleteElution Incomplete Elution LowRecovery->IncompleteElution Degradation Analyte Degradation on Sorbent LowRecovery->Degradation OptimizeSorbent Optimize Sorbent Chemistry Breakthrough->OptimizeSorbent ReduceLoad Reduce Sample Load/Flow Rate Breakthrough->ReduceLoad AdjustpH Adjust Sample pH Breakthrough->AdjustpH StrongerSolvent Use Stronger Elution Solvent IncompleteElution->StrongerSolvent IncreaseVolume Increase Elution Volume IncompleteElution->IncreaseVolume ModifySolvent Add Solvent Modifier IncompleteElution->ModifySolvent

Caption: Troubleshooting guide for low recovery in Solid-Phase Extraction.

References

Technical Support Center: Toldimfos Sodium Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of toldimfos (B206624) sodium. The information is intended to assist researchers in designing and interpreting experiments, as well as in developing stable formulations.

Troubleshooting Guide

Researchers may encounter various issues during the handling, formulation, and analysis of toldimfos sodium. This guide addresses common problems related to its degradation.

Observed Issue Potential Cause(s) Recommended Actions
Loss of Potency in Aqueous Solutions Hydrolytic Degradation: this compound, like other organophosphorus compounds, can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. The phosphorus-carbon bond can be cleaved.- Maintain the pH of aqueous solutions within a neutral range (pH 6-8).- Store solutions at recommended temperatures (2-8°C for short-term, -20°C for long-term).[1]- Prepare fresh solutions for critical experiments. A study has shown stability for at least 24 hours at room temperature in HPLC-grade water.
Appearance of Unexpected Peaks in HPLC Analysis Degradation Products: New peaks may correspond to hydrolytic, oxidative, or photodegradation products.- Forced Degradation Studies: Conduct forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress to identify potential degradation products and their retention times.[2][3]- Mass Spectrometry (MS) Analysis: Use LC-MS to identify the mass of the unknown peaks and propose potential structures of degradation products.
Discoloration of a Formulation (e.g., yellowing) Oxidative Degradation or Photodegradation: The aromatic amine moiety in this compound could be susceptible to oxidation or reaction upon exposure to light, leading to colored byproducts.- Inert Atmosphere: Protect formulations from oxygen by blanketing with an inert gas like nitrogen or argon during manufacturing and storage.- Light Protection: Store the drug substance and its formulations in light-resistant containers.[4]- Antioxidants: Consider the inclusion of antioxidants in the formulation, ensuring compatibility.
Precipitation in Liquid Formulations pH Shift: A significant change in the pH of the formulation could affect the solubility of this compound or its degradation products.Excipient Incompatibility: Interaction with other formulation components.- Buffer Selection: Use a robust buffering system to maintain a stable pH.- Excipient Compatibility Studies: Perform thorough compatibility studies with all formulation excipients under accelerated storage conditions.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively published, based on its chemical structure as an aromatic organophosphorus compound, the primary anticipated degradation pathways are:

  • Hydrolysis: Cleavage of the phosphorus-carbon (P-C) bond is a potential hydrolytic pathway for phosphinates.[1][5] This process can be catalyzed by acidic or basic conditions.

  • Oxidation: The dimethylamino group on the aromatic ring and the phosphorus atom itself are potential sites for oxidation.[6] Oxidative degradation can be initiated by exposure to air (auto-oxidation), peroxides present in excipients, or metal ions.[6]

2. How can I prevent the degradation of this compound in my experiments?

To minimize degradation, consider the following preventive measures:

  • pH Control: Maintain aqueous solutions at a neutral pH.

  • Temperature Control: Store stock solutions and formulations at low temperatures (refrigerated or frozen).[1]

  • Light Protection: Use amber vials or other light-protecting containers to prevent photodegradation.

  • Inert Environment: For long-term storage or when working with formulations sensitive to oxidation, handle and store under an inert atmosphere (e.g., nitrogen).

  • High-Purity Solvents and Excipients: Use high-purity water and excipients to minimize contaminants that could catalyze degradation (e.g., metal ions, peroxides).

3. What conditions should I use for a forced degradation study of this compound?

Forced degradation studies are crucial for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[3] Recommended stress conditions include:

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway Investigated
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysis
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursHydrolysis
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation
Thermal Degradation Dry heat at 105°C for 48 hoursThermolysis
Photodegradation Exposure to UV (254 nm) and visible light (cool white fluorescent) for a specified duration (e.g., ICH Q1B guidelines)Photolysis

Note: The duration and temperature/concentration may need to be adjusted based on the observed stability of this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development - Forced Degradation Sample Preparation

This protocol outlines the preparation of samples under various stress conditions to identify potential degradation products and validate a stability-indicating HPLC method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., HPLC-grade water).

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.

    • Incubate at 60°C for 48 hours.

    • Cool to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Spread a thin layer of solid this compound in a petri dish.

    • Place in a hot air oven at 105°C for 48 hours.

    • Dissolve the stressed powder in the solvent to a concentration of 1 mg/mL and then dilute to approximately 100 µg/mL with the mobile phase.

  • Photodegradation:

    • Expose a solution of this compound (1 mg/mL) in a quartz cuvette to UV light (254 nm) and visible light as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Dilute the exposed and control samples to approximately 100 µg/mL with the mobile phase.

  • Analysis: Analyze all prepared samples, along with an unstressed control, using an appropriate HPLC method (e.g., C18 column with a phosphate (B84403) buffer/acetonitrile mobile phase and UV detection around 270 nm).[7][8]

Visualizations

Toldimfos_Sodium_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Toldimfos_Sodium This compound Hydrolysis_Products Potential Hydrolysis Products (e.g., Cleavage of P-C bond) Toldimfos_Sodium->Hydrolysis_Products Acid/Base, Heat Oxidation_Products Potential Oxidation Products (e.g., N-oxide, P-oxide) Toldimfos_Sodium->Oxidation_Products O₂, H₂O₂, Metal Ions Photo_Products Potential Photodegradation Products Toldimfos_Sodium->Photo_Products Light (UV/Vis)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start This compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis Stability-Indicating HPLC-UV/MS Analysis stress->analysis identification Degradation Product Identification and Pathway Elucidation analysis->identification prevention Development of Preventive Strategies identification->prevention

Caption: Workflow for investigating this compound degradation.

References

Technical Support Center: Toldimfos Sodium Administration in Large Animals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for refining injection techniques of toldimfos (B206624) sodium in large animals. It includes troubleshooting advice, frequently asked questions, data summaries, and experimental protocols in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended injection routes for toldimfos sodium in large animals like cattle and horses?

A1: this compound can be administered via subcutaneous (SC), intramuscular (IM), or intravenous (IV) routes.[1][2][3] In acute conditions, it is often recommended to administer half the dose intravenously and the other half via subcutaneous or intramuscular injection, divided over several sites.[4][5] For chronic conditions, a series of 5-10 subcutaneous or intramuscular injections at 48-hour intervals is common.[4][5] The preferred route may vary based on the specific product formulation and clinical scenario, so always consult the product label.[6]

Q2: An animal has developed swelling and a lump at the injection site. What could be the cause and how should I manage it?

A2: Swelling or lumps at the injection site are common adverse reactions.[7] Potential causes include:

  • Immune Response: The animal's immune system may react to the drug or its carrier (adjuvant), forming a localized knot or lump.[7][8] These are often transient and resolve on their own.[9]

  • High Injection Volume: Injecting more than 10 mL per intramuscular site can increase tissue irritation and the risk of lesions.[6][10][11][12]

  • Improper Technique: Using dull needles, injecting into contaminated skin, or incorrect needle angle can cause tissue trauma and introduce bacteria, potentially leading to an abscess.[6][7][9][13]

  • Contamination: Contamination of multi-dose vials by re-using needles can lead to abscess formation.[7]

Management Steps:

  • Monitor: Observe the site for increases in size, heat, pain, or signs of systemic illness. Most simple swellings resolve within a few days to weeks.[9]

  • Differentiate: Determine if the lump is a simple reaction or an abscess. An abscess may feel soft, fluid-filled, and may eventually drain pus.[9]

  • Consult a Veterinarian: If an abscess is suspected, or if the swelling is excessively large, painful, or does not resolve, veterinary consultation is required.[14] Systemic antibiotics are generally not effective for sterile abscesses.[7]

Q3: How can I minimize injection site reactions and tissue damage during my experiments?

A3: To minimize local reactions, adhere to the following best practices:

  • Correct Site Selection: For both IM and SC injections in cattle, use the "injection triangle" in the neck, in front of the shoulder.[10][11][14] Avoid injecting into the rump or hindquarters to prevent damage to valuable meat cuts.[10][14]

  • Volume Limitation: Never inject more than 10 mL into a single IM site.[10][11][12] If a larger dose is required, split it across multiple sites, keeping them at least 4-5 inches apart.[10][11]

  • Proper Needle Selection: Use a sterile, sharp needle of the appropriate gauge and length for the route and animal size. For IM injections, a 16 or 18-gauge needle, 1 to 1.5 inches long is recommended. For SC, a 16 or 18-gauge needle, ½ to 1 inch long is appropriate.[10][14]

  • Aseptic Technique: Ensure the injection site is clean and dry.[12][14] Change needles frequently, at least every 10-15 animals, and never re-enter a multi-dose vial with a used needle.[10][12]

  • Technique: For IM injections, insert the needle perpendicular to the skin.[15] For SC injections, use the "tenting" method where a fold of skin is lifted to insert the needle.[10][12]

Q4: What is the mechanism of action for this compound?

A4: this compound serves as an organic source of phosphorus.[1][16] Its precise mechanism is not fully elucidated, but it is believed to stimulate metabolism rather than simply replacing deficient phosphorus.[2][17] In the body, the phosphorus supplied by toldimfos is oxidized to phosphate.[18] Phosphate is a critical component for numerous metabolic processes, including cellular energy transfer (ATP), bone formation, and the synthesis of phospholipids.[18][19]

Quantitative Data Summary

The following tables provide key quantitative data for the use of this compound in large animals.

Table 1: Recommended Dosages for this compound

ConditionSpeciesDosageRouteFrequency
Acute Large Animals (Cattle, Horses)5-20 mL (total)½ IV, ½ IM/SCRepeat at short intervals until improvement[4][5]
Chronic Large Animals (Cattle, Horses)2.5-5 mLIM or SCEvery 48 hours for 5-10 injections[4][5]
General Cattle, Horses, Sheep, Goats10 mg/kg body weightIV, IM, or SCCan be repeated at 3-day intervals[1][2]

Table 2: Pharmacokinetic Parameters of this compound in Cattle (Intramuscular Route)

ParameterValueReference
Time to Peak Concentration (Tmax) 10-20 minutes[2][3]
Serum Half-Life (t½) 1.07 hours (Calves)[2][3]
1.15 hours (Dairy Cows)[2][3]
Mean Residence Time 3.6 hours (Calves)[2][3]
3.1 hours (Dairy Cows)[2][3]
Elimination Primarily via urine as parent compound[1][3]
Bioaccumulation Repeated dosing does not lead to bioaccumulation[1][2][20]

Table 3: Recommended Injection Equipment for Large Animals

RouteNeedle GaugeNeedle LengthMax Volume per Site
Intramuscular (IM) 16 or 181 to 1.5 inches10 mL[10][11][14]
Subcutaneous (SC) 16 or 180.5 to 1 inchFollow label directions (typically ≤ 15-20 mL)[12][14]

Experimental Protocols & Visualizations

Protocol: Evaluating Local Tolerance of Two Intramuscular Injection Techniques

This protocol outlines a methodology to compare the local tissue reaction between a standard IM injection technique and a refined technique (e.g., using a different needle gauge or lower volume per site).

  • Animal Selection: Select a cohort of healthy, uniform large animals (e.g., 12 Holstein steers, age 6-8 months).

  • Acclimation: Allow animals to acclimate to the housing and handling facilities for at least 7 days.

  • Randomization: Randomly assign animals to two groups (n=6 per group):

    • Group A (Control): Standard injection (e.g., 16-gauge, 1.5-inch needle, 15 mL volume at one site).

    • Group B (Test): Refined injection (e.g., 18-gauge, 1.5-inch needle, volume split into two 7.5 mL injections 4 inches apart).

  • Administration:

    • Properly restrain each animal.

    • Administer a single IM injection of this compound (at the recommended dose) into the left-side neck injection triangle according to the assigned group protocol. The right side serves as an untreated control.

  • Data Collection & Assessment:

    • Clinical Observation: Record rectal temperature and visually inspect the injection site at 0, 6, 12, 24, 48, 72, and 168 hours post-injection. Score for swelling, heat, and pain on a 0-3 scale.

    • Swelling Measurement: Use calipers to measure the skin-fold thickness at the injection site at each time point.

    • Blood Sampling: Collect blood samples to measure serum creatine (B1669601) kinase (CK) levels, an indicator of muscle damage, at baseline and at 12, 24, and 48 hours post-injection.

  • Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the results between Group A and Group B.

Diagrams

Below are diagrams visualizing key workflows and pathways related to this compound administration.

Injection_Troubleshooting_Workflow start Injection Site Reaction (Swelling, Lump) check_abscess Assess for Abscess: - Fluctuant (fluid-filled)? - Hot to the touch? - Painful response? start->check_abscess is_abscess Abscess Suspected check_abscess->is_abscess Yes not_abscess Simple Reaction (Likely Immune Response) check_abscess->not_abscess No consult_vet Consult Veterinarian (Potential drainage or antibiotics needed) is_abscess->consult_vet monitor Monitor Site: - Measure size daily - Check for increasing pain/heat not_abscess->monitor check_resolution Is the reaction resolving within 7-14 days? monitor->check_resolution resolving Continue Monitoring Until Resolved check_resolution->resolving Yes not_resolving Reaction Worsening or Not Resolving check_resolution->not_resolving No end_resolved End resolving->end_resolved not_resolving->consult_vet Metabolic_Pathway cluster_uses Metabolic Incorporation injection This compound (Organic Phosphorus, +1 state) absorption Rapid Absorption (Bloodstream) injection->absorption IV/IM/SC oxidation Oxidation in Body absorption->oxidation elimination Elimination (Primarily via Urine) absorption->elimination Excreted as parent compound phosphate Phosphate (PO₄³⁻) (Inorganic Phosphorus, +5 state) oxidation->phosphate atp ATP Synthesis (Energy Metabolism) phosphate->atp bone Bone Formation (Calcium Phosphate) phosphate->bone phospholipids Phospholipids (Cell Membranes) phosphate->phospholipids Injection_Best_Practices start Prepare for Injection restrain Properly Restrain Animal start->restrain select_site Select Correct Site (Neck Triangle) restrain->select_site check_volume Dose > 10mL (IM)? select_site->check_volume split_dose Split Dose into Multiple Sites (>4 inches apart) check_volume->split_dose Yes single_site Prepare Single Site check_volume->single_site No prepare_needle Use New, Sterile Needle (Correct Gauge & Length) split_dose->prepare_needle single_site->prepare_needle inject Administer Injection (Correct Technique: IM vs SC) prepare_needle->inject record Record Treatment Details inject->record end End record->end

References

addressing poor reproducibility in toldimfos sodium experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential sources of poor reproducibility in experiments involving toldimfos (B206624) sodium. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to conduct more consistent and reliable studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with toldimfos sodium, offering potential causes and actionable solutions in a question-and-answer format.

Question/Issue Potential Causes Recommended Solutions
Inconsistent ATP level readings between replicate wells or experiments. 1. Variable final sodium concentration: this compound is a sodium salt, and fluctuations in the final Na+ concentration in the cell culture medium can affect mitochondrial function and ATP production.[1][2]2. Compound stability and degradation: Improper storage or handling of this compound solutions can lead to degradation.[3]3. Cell health and density variations: Inconsistent cell seeding density or using cells at different passage numbers or growth phases.1. Normalize sodium concentration: Calculate the molar amount of sodium being added with the this compound and adjust the media with a control salt (e.g., NaCl) in vehicle-treated wells to ensure the final sodium concentration is identical across all conditions.2. Ensure proper handling: Prepare fresh solutions of this compound for each experiment. If a stock solution is used, store it in aliquots at -20°C for long-term storage and avoid repeated freeze-thaw cycles.[3]3. Standardize cell culture practices: Use a consistent cell seeding protocol, ensure cells are in the exponential growth phase, and use cells within a narrow passage number range for all experiments.
High variability in cell viability or proliferation assays. 1. Edge effects in multi-well plates: Wells on the perimeter of the plate are prone to evaporation, leading to altered media concentration and temperature.[4]2. Interference with assay reagents: this compound, like other organophosphorus compounds, may interact directly with assay reagents (e.g., formazan-based dyes like MTT or XTT).3. pH shifts in culture media: The addition of this compound solution could alter the pH of the media if not properly buffered.1. Mitigate edge effects: Do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[4]2. Run compound interference controls: Include control wells containing the highest concentration of this compound in cell-free media to check for any direct reaction with the assay reagents.3. Verify media pH: Check the pH of the culture media after the addition of this compound to ensure it remains within the optimal range for your cell line.
Unexpected or inconsistent results in osteoblast differentiation assays. 1. Inappropriate concentration range: The effective concentration of this compound may be narrow and dose-dependent.2. Variability in basal media components: The composition of the basal osteogenic differentiation medium (e.g., concentration of ascorbic acid, β-glycerophosphate) can influence the cellular response.3. Inconsistent timing of treatment and analysis: The stage of differentiation at which the treatment is applied and the time points for analysis are critical.1. Perform a dose-response study: Test a wide range of this compound concentrations to determine the optimal working concentration for your specific cell line and assay.2. Use a consistent and well-defined differentiation medium: Ensure all components of the osteogenic medium are fresh and used at the same concentration across all experiments.3. Standardize the experimental timeline: Adhere to a strict timeline for initiating treatment and for performing analyses such as alkaline phosphatase (ALP) activity assays or mineralization staining.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: The precise mechanism of action for this compound is not fully understood.[5] It is believed to act as a source of phosphorus, which is essential for numerous cellular processes.[6] In the body, it is oxidized to phosphate (B84403), a key component of adenosine (B11128) triphosphate (ATP), DNA, and RNA.[7] Rather than just being a simple phosphorus substitute, it is thought to stimulate overall metabolism.[5][7] As a sodium salt, it also increases the sodium ion concentration, which can influence cellular bioenergetics.[1]

Q2: How should I store and handle this compound?

A2: this compound is hygroscopic and should be stored in a dry, dark place.[8] For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[3] Aqueous solutions of this compound have been found to be stable for at least 24 hours at room temperature.[9] However, for cell culture experiments, it is best practice to prepare fresh solutions for each experiment or to use aliquots of a stock solution that have been stored at -20°C to avoid degradation from multiple freeze-thaw cycles.

Q3: What are recommended starting concentrations for in vitro experiments?

A3: There is limited data on the use of this compound in cell-based assays. However, based on studies with similar phosphate-containing compounds like sodium ascorbyl phosphate, which showed effects on osteoblast differentiation in the range of 200-400 µmol/L, a similar starting range could be explored.[10][11] A broad dose-response experiment, for example from 10 µM to 1 mM, is recommended to determine the optimal concentration for your specific cell type and experimental endpoint.

Q4: Can the sodium content of this compound affect my experimental results?

A4: Yes, this is a critical and often overlooked factor. Many cellular processes, including mitochondrial respiration and cell proliferation, are sensitive to changes in extracellular sodium concentration.[1][12][13] When preparing your experiments, it is crucial to calculate the amount of sodium being added with the this compound and to add a corresponding amount of a control salt, such as sodium chloride (NaCl), to your vehicle-treated control wells. This ensures that any observed effects are due to the toldimfos molecule itself or the phosphate it provides, rather than a simple change in sodium concentration.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data to assess reproducibility. Table 1 presents hypothetical data illustrating the impact of unnormalized sodium concentration on ATP levels, a common source of variability. Table 2 summarizes published data from a study on a related phosphate compound to provide a reference for expected outcomes in a differentiation assay.

Table 1: Hypothetical Impact of Unnormalized Sodium on Cellular ATP Levels

Treatment ConditionThis compound (µM)Added NaCl (µM) for Na+ NormalizationFinal [Na+] Above Basal Media (µM)Relative ATP Level (Mean ± SD, n=6)Coefficient of Variation (%CV)
Vehicle Control000100 ± 5.25.2%
This compound2000200115 ± 15.813.7%
Vehicle + NaCl0200200108 ± 6.15.6%
This compound (Na+ Normalized) 200 0 200 112 ± 7.3 6.5%

This hypothetical data illustrates how failing to normalize the sodium concentration can lead to higher variability (increased %CV) in results.

Table 2: Effect of Sodium Ascorbyl Phosphate (SAP) on Osteoblast Differentiation Markers (MC3T3-E1 cells)

TreatmentConcentration (µmol/L)Relative RUNX2 Gene Expression (Fold Change ± SD)Relative Collagen I Secretion (Fold Change ± SD)
Control01.00 ± 0.151.00 ± 0.21
SAP2002.50 ± 0.301.80 ± 0.25
SAP4002.75 ± 0.352.10 ± 0.28

Data adapted from a study on sodium ascorbyl phosphate, a related compound, to show expected quantitative outcomes in an osteoblast differentiation assay.[10][11]

Detailed Experimental Protocols

Protocol 1: In Vitro ATP Determination Assay

This protocol describes the treatment of a cell line (e.g., MC3T3-E1 pre-osteoblasts) with this compound and subsequent measurement of intracellular ATP levels using a commercially available luciferin/luciferase-based assay kit.[14][15][16]

  • Cell Seeding:

    • Seed MC3T3-E1 cells in a white, opaque 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Preparation of Treatment Solutions:

    • Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water.

    • Perform serial dilutions in serum-free culture medium to prepare 2X working concentrations (e.g., 800 µM, 400 µM, 200 µM, 100 µM, etc.).

    • Prepare a 2X working solution of a control salt (e.g., NaCl) at a concentration equivalent to the highest 2X this compound concentration to be used for the vehicle control.

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of serum-free medium to each well.

    • Add 50 µL of the 2X working solutions of this compound or the vehicle control (containing the normalized concentration of NaCl) to the appropriate wells.

    • Incubate for the desired treatment period (e.g., 24 hours).

  • ATP Measurement:

    • Equilibrate the ATP assay kit reagents to room temperature.

    • Prepare the ATP detection reagent according to the manufacturer's instructions.

    • Add 100 µL of the ATP detection reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Measure the luminescence using a plate reader. The signal is proportional to the ATP concentration.

Protocol 2: Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)

This protocol outlines a method to assess the effect of this compound on the differentiation of MC3T3-E1 pre-osteoblasts by measuring alkaline phosphatase (ALP) activity.[10][11][17]

  • Cell Seeding:

    • Seed MC3T3-E1 cells in a 48-well plate at a density of 2 x 10^4 cells per well in complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Induction of Differentiation:

    • Replace the medium with an osteogenic induction medium (OIM), typically containing ascorbic acid and β-glycerophosphate.

    • Add this compound at the desired final concentrations (e.g., 200 µM and 400 µM). Ensure to include a vehicle control with a normalized sodium concentration.

    • Culture the cells for 7 days, replacing the medium with fresh OIM and treatments every 2-3 days.

  • ALP Activity Assay:

    • After 7 days, wash the cells twice with PBS.

    • Lyse the cells in 100 µL of a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

    • Transfer the cell lysates to microcentrifuge tubes and centrifuge to pellet debris.

    • Add an aliquot of the supernatant from each well to a new 96-well plate.

    • Add an ALP substrate solution (e.g., p-nitrophenyl phosphate, pNPP).

    • Incubate at 37°C until a yellow color develops.

    • Stop the reaction with a stop solution (e.g., 3 M NaOH).

    • Read the absorbance at 405 nm. The absorbance is proportional to the ALP activity.

    • Normalize the ALP activity to the total protein content of each sample, determined by a BCA or Bradford assay.

Visualizations

G cluster_0 This compound Administration cluster_1 Cellular Uptake and Dissociation cluster_2 Metabolic Pathways cluster_3 Cellular Outcomes Toldimfos_Na This compound Phosphate Phosphate (PO4³⁻) Toldimfos_Na->Phosphate Dissociates Sodium Sodium (Na⁺) Toldimfos_Na->Sodium Dissociates Glycolysis Glycolysis Phosphate->Glycolysis Substrate OxPhos Oxidative Phosphorylation Sodium->OxPhos Influences Mitochondrial Function TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle TCA_Cycle->OxPhos Provides NADH, FADH₂ ATP ATP Production OxPhos->ATP Metabolism Stimulated Metabolism ATP->Metabolism G cluster_workflow ATP Determination Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 prepare_tx Prepare Toldimfos & Vehicle (Na+ normalized) incubate1->prepare_tx treat_cells Treat Cells prepare_tx->treat_cells incubate2 Incubate 24h treat_cells->incubate2 prepare_reagent Prepare ATP Detection Reagent incubate2->prepare_reagent add_reagent Add Reagent & Lyse prepare_reagent->add_reagent read Read Luminescence add_reagent->read end Analyze Data read->end G cluster_issues Sources of Poor Reproducibility cluster_solutions Troubleshooting Solutions Na_issue Uncontrolled Sodium Concentration Na_sol Normalize [Na+] with Control Salt Na_issue->Na_sol Stability_issue Compound Instability Stability_sol Prepare Fresh Solutions/ Aliquot Stocks Stability_issue->Stability_sol Cell_issue Cell Culture Variability Cell_sol Standardize Seeding, Passage Number Cell_issue->Cell_sol Assay_issue Assay Protocol Deviations Assay_sol Use Controls, Standardize Timing Assay_issue->Assay_sol

References

optimization of mobile phase for toldimfos sodium chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Toldimfos (B206624) Sodium Chromatography

Welcome to the Technical Support Center for the chromatographic analysis of toldimfos sodium. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their mobile phase and overall chromatographic method for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase selection in reversed-phase HPLC analysis of this compound?

A1: For ionizable compounds like this compound, a logical starting point for mobile phase selection in reversed-phase high-performance liquid chromatography (HPLC) is a combination of a buffered aqueous phase and an organic modifier.[1] A common initial approach is to use a mobile phase consisting of acetonitrile (B52724) and water, with an acidic pH modifier like formic acid or trifluoroacetic acid.[2] An acidic pH between 2 and 4 is often recommended for initial method development with most samples, including basic compounds and weak acids.[3] This helps to ensure that the analyte is in a single ionic form, leading to better peak shape and more stable retention times.[3]

Q2: How does the pH of the mobile phase affect the retention of this compound?

A2: The pH of the mobile phase is a critical parameter for ionizable compounds like this compound.[3] this compound is the sodium salt of an acid, and its ionization state will change with the pH of the mobile phase.[4] In reversed-phase HPLC, the ionized form of a compound is generally less retained than the non-ionized form.[5] Therefore, adjusting the pH of the mobile phase can significantly alter the retention time of this compound.[3] It is recommended to work at a pH that is at least one to two pH units away from the pKa of the compound to ensure reproducible retention times and robust method performance.[2][6]

Q3: What are common organic modifiers used for the analysis of compounds like this compound, and how do I choose one?

A3: The most common organic modifiers used in reversed-phase HPLC are acetonitrile, methanol, and tetrahydrofuran (B95107).[5] Acetonitrile is often a good first choice due to its low viscosity and UV transparency. Methanol and tetrahydrofuran offer different selectivities and can be beneficial if acetonitrile does not provide the desired separation.[2] The choice of organic modifier can impact the retention and selectivity of the separation.[2] The percentage of the organic modifier in the mobile phase is a powerful tool for adjusting retention time; increasing the organic modifier concentration will generally decrease the retention time of the analyte in reversed-phase HPLC.[2][7]

Q4: My chromatogram shows peak tailing for this compound. What are the likely causes and how can I fix it?

A4: Peak tailing is a common issue in HPLC and can have several causes.[8] For ionizable compounds like this compound, a primary cause can be secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[7] Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to keep this compound in a single, non-ionized, or fully ionized state.[3]

  • Increase Buffer Concentration: A higher buffer concentration can help to mask residual silanol groups and improve peak shape.[7]

  • Use a High-Purity Column: Modern, high-purity silica (B1680970) columns have fewer accessible silanol groups, which can significantly reduce peak tailing.[7]

  • Consider a Different Column: If tailing persists, trying a column with a different stationary phase (e.g., a polymer-based column) might be beneficial.[7]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion.[7] Try reducing the injection volume or sample concentration.[9]

Q5: I am observing inconsistent retention times for this compound. What should I investigate?

A5: Fluctuations in retention time can compromise the reliability of your analytical method.[8] Here are some potential causes and solutions:

  • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for every run.[8] Inaccurate buffer preparation or pH adjustment can lead to shifts in retention time.[10]

  • Column Equilibration: Insufficient column equilibration between injections or at the start of a run can cause retention time drift.[10]

  • Pump Performance: Check for leaks in the HPLC pump system or inconsistent flow rates, which can indicate a pump malfunction.[8]

  • Column Temperature: Ensure the column temperature is stable and controlled, as temperature fluctuations can affect retention.[10]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.[11]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the chromatographic analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of this compound to ensure it is in a single ionic state.[2][6]
Secondary Silanol Interactions Increase the buffer concentration in the mobile phase.[7] Consider using a column specifically designed for basic compounds or a high-purity silica column.[7]
Column Overload Reduce the injection volume or the concentration of the sample.[9]
Extra-column Volume Ensure tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter.[7]
Column Contamination or Voids Backflush the column (if permitted by the manufacturer).[7] If the problem persists, replace the column.[12]
Issue 2: Variable Retention Times
Potential Cause Troubleshooting Steps
Inconsistent Mobile Phase Prepare fresh mobile phase daily and ensure accurate measurement of all components.[10] Degas the mobile phase thoroughly.[10]
Insufficient Equilibration Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis and between injections.[10]
Pump Malfunction Check for leaks in the pump and ensure a stable flow rate.[8] Purge the pump to remove any air bubbles.[11]
Temperature Fluctuations Use a column oven to maintain a constant temperature.[10]
Column Degradation If other causes are ruled out, the column may be degrading. Replace the column.[11]
Issue 3: Poor Resolution
Potential Cause Troubleshooting Steps
Suboptimal Mobile Phase Composition Adjust the percentage of the organic modifier. A lower percentage will generally increase retention and may improve resolution.[2]
Incorrect Mobile Phase pH Systematically vary the mobile phase pH to find the optimal selectivity for this compound and any impurities.[3]
Inappropriate Stationary Phase Try a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column) to alter selectivity.
Gradient Elution Not Optimized If using a gradient, adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.[9]

Experimental Protocols

Objective: To develop a reversed-phase HPLC method for the analysis of this compound.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • HPLC grade acetonitrile and water

  • Formic acid or phosphoric acid

  • Ammonium acetate (B1210297) or potassium phosphate (B84403) buffer salts

Method Development Steps:

  • Initial Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Scan for the UV maximum of this compound (a reported wavelength for residual determination is 270 nm).[4][13]

    • Injection Volume: 10 µL

  • Optimization of Organic Modifier:

    • Based on the initial gradient run, adjust the starting and ending percentages of acetonitrile to achieve a suitable retention time for this compound, ideally between 2 and 10 minutes.

  • Optimization of Mobile Phase pH:

    • Prepare a series of mobile phases with different pH values (e.g., pH 2.5, 3.5, 4.5, 6.0, 7.0) using appropriate buffers (e.g., phosphate or acetate buffers).[6]

    • Analyze the this compound standard with each mobile phase to determine the effect of pH on retention time and peak shape.

    • Select the pH that provides the best peak shape and desired retention.

  • Optimization of Buffer Concentration:

    • If peak tailing is observed, increase the buffer concentration (e.g., from 10 mM to 25 mM or 50 mM) to see if peak shape improves.[7]

  • Method Validation:

    • Once the optimal conditions are established, the method should be validated according to ICH or other relevant guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[14]

Data Presentation

The following tables illustrate how to present data during mobile phase optimization.

Table 1: Effect of Mobile Phase pH on this compound Retention and Peak Shape

pHRetention Time (min)Tailing Factor
2.58.21.1
3.57.51.3
4.56.11.8
6.04.32.5
7.03.12.9

Table 2: Effect of Acetonitrile Percentage on this compound Retention Time

% AcetonitrileRetention Time (min)
3015.6
4010.2
506.8
604.1
702.5

Visualizations

Mobile_Phase_Optimization_Workflow start Start Method Development initial_conditions Select Initial Conditions (C18, ACN/Water, Acidic pH) start->initial_conditions run_initial Run Initial Gradient initial_conditions->run_initial evaluate_retention Evaluate Retention Time run_initial->evaluate_retention adjust_organic Adjust % Organic Modifier evaluate_retention->adjust_organic Retention too long/short evaluate_peak_shape Evaluate Peak Shape evaluate_retention->evaluate_peak_shape Retention OK adjust_organic->run_initial adjust_ph Systematically Vary pH evaluate_peak_shape->adjust_ph Poor Shape (Tailing) adjust_buffer Adjust Buffer Concentration evaluate_peak_shape->adjust_buffer Tailing Persists evaluate_resolution Evaluate Resolution evaluate_peak_shape->evaluate_resolution Good Shape adjust_ph->run_initial adjust_buffer->run_initial change_column Try Different Stationary Phase evaluate_resolution->change_column Poor Resolution final_method Final Optimized Method evaluate_resolution->final_method Resolution OK change_column->initial_conditions

Caption: Workflow for Mobile Phase Optimization in Reversed-Phase HPLC.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_ph Is mobile phase pH at least 1.5 units from pKa? start->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_buffer Is buffer concentration adequate (e.g., >25mM)? check_ph->check_buffer Yes good_peak Peak Shape Improved adjust_ph->good_peak increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_overload Is sample overloaded? check_buffer->check_overload Yes increase_buffer->good_peak reduce_load Reduce Injection Volume/ Concentration check_overload->reduce_load Yes check_column Is column old or contaminated? check_overload->check_column No reduce_load->good_peak replace_column Replace Column check_column->replace_column Yes check_column->good_peak No, consult further replace_column->good_peak

Caption: Troubleshooting Guide for Peak Tailing Issues.

References

Validation & Comparative

A Comparative Guide to the Quantification of Toldimfos Sodium: UV Spectrophotometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of UV spectrophotometry for the quantification of toldimfos (B206624) sodium against other potential analytical techniques. The information presented is intended to assist researchers and quality control professionals in selecting the most appropriate method for their specific needs, with a focus on experimental data and procedural outlines.

Introduction to Toldimfos Sodium Quantification

This compound, a veterinary pharmaceutical agent, is utilized to address metabolic disorders and as a tonic. Accurate quantification of this active pharmaceutical ingredient (API) in bulk and dosage forms is crucial for ensuring product quality, safety, and efficacy. While various analytical techniques can be employed for this purpose, UV-visible spectrophotometry stands out as a simple, rapid, and cost-effective method. This guide details a validated UV spectrophotometric method and compares its performance characteristics with those of High-Performance Liquid Chromatography (HPLC) and voltammetry.

Experimental Methodologies

UV Spectrophotometric Method for this compound

A validated UV spectrophotometric method has been established for the quantification of this compound, particularly for residual determination in manufacturing settings.[1][2]

Protocol:

  • Instrumentation: A Shimadzu UV-2600 Spectrophotometer or equivalent, and a Sartorius CP-225D analytical balance or equivalent, are used.[1][2]

  • Solvent (Diluent): HPLC grade water is used as the solvent.[1][2]

  • Wavelength of Maximum Absorbance (λmax): The wavelength for quantification is set at 270 nm, determined by scanning in the spectrum mode from 200-400 nm.[1][2]

  • Standard Solution Preparation (Example: 10 ppm):

    • Accurately weigh 50.15 mg of this compound reference standard.

    • Transfer it into a 50 mL volumetric flask, dissolve, and dilute to volume with HPLC grade water.

    • Pipette 1.0 mL of this stock solution into a 100 mL volumetric flask and dilute to volume with the diluent to obtain a 10 ppm solution.[2]

  • Calibration Curve: Prepare a series of standard solutions of varying concentrations and measure their absorbance at 270 nm. Plot a graph of absorbance versus concentration to establish linearity.[2]

  • Sample Analysis: Prepare the sample solution in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure the absorbance and determine the concentration from the calibration curve.

Alternative Quantification Methods

While a direct comparative study for the quantification of bulk this compound using the following methods was not identified in the searched literature, their general procedures and typical performance characteristics in pharmaceutical analysis are described below.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful separation technique widely used for the quantification of pharmaceuticals due to its high specificity and sensitivity. An LC-MS/MS method has been developed for the detection of this compound residues in animal-derived food products, indicating its applicability.[3][4][5][6]

General Protocol Outline:

  • Instrumentation: An HPLC system equipped with a pump, injector, column, and a suitable detector (e.g., UV or MS).

  • Column: A C18 column is commonly used for the separation of organophosphorus compounds.[3]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) is typically used.[3]

  • Detection: UV detection at a suitable wavelength or mass spectrometry for higher sensitivity and specificity.

  • Quantification: Based on the peak area of the analyte compared to that of a reference standard.

Voltammetric Methods:

Electrochemical methods like voltammetry offer high sensitivity for the detection of electroactive compounds, including some organophosphorus compounds. A method using a novel electrochemical sensor has been reported for the sensitive detection of this compound residues.[7]

General Protocol Outline:

  • Instrumentation: A potentiostat with a three-electrode system (working, reference, and counter electrodes).

  • Working Electrode: A modified electrode, such as a multi-walled carbon nanotube composite with zeolite, can be used to enhance sensitivity and selectivity.[7]

  • Measurement: Techniques like square-wave voltammetry or differential pulse voltammetry are applied to measure the current response corresponding to the concentration of the analyte.[8]

  • Quantification: A calibration curve is constructed by plotting the peak current against the concentration of standard solutions.

Performance Data Comparison

The following tables summarize the validation parameters for the UV spectrophotometric method and provide a comparative overview with typical performance characteristics of HPLC and voltammetric methods in pharmaceutical analysis.

Table 1: Validation Parameters for the UV Spectrophotometric Quantification of this compound

ParameterResultReference
Wavelength (λmax) 270 nm[1][2]
Linearity Range Not explicitly stated, but linearity was confirmed[2]
Correlation Coefficient (r²) > 0.995[2]
Precision (%RSD) < 5.0% for system suitability[2]
Accuracy (% Recovery) > 80% (specifically 90.22%)[1]
Limit of Quantification (LOQ) 0.46 ppm
Solution Stability Stable at room temperature for at least 24 hours[2]

Table 2: Comparative Overview of Analytical Methods for this compound Quantification

FeatureUV SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)Voltammetry
Specificity Moderate; susceptible to interference from other UV-absorbing compounds.High; separates the analyte from impurities and excipients.High; based on the specific electrochemical properties of the analyte.
Sensitivity Good for bulk and dosage form analysis.Very high; suitable for impurity profiling and trace analysis.Extremely high; suitable for residue and trace analysis.[7]
Linearity Range Typically narrower than HPLC.Wide linear range.Wide linear range, often at very low concentrations.[7]
Precision Good; %RSD typically < 2%.Excellent; %RSD typically < 1%.Excellent; low %RSD at trace levels.
Accuracy Good; recovery is generally high.Excellent; high recovery and accuracy.Excellent; high recovery in complex matrices.
Speed Very fast; minimal sample preparation.Slower; requires chromatographic run time.Fast analysis time.
Cost (Instrument & Consumables) Low.High.Moderate to High.
Complexity Simple; easy to operate.Complex; requires skilled operators.Moderately complex.
Primary Application Routine QC, bulk drug and dosage form assay.Assay, impurity testing, stability studies, residue analysis.Trace and ultra-trace analysis, residue detection.

Visualizations

The following diagrams illustrate the experimental workflow for the validation of the UV spectrophotometric method and a logical comparison of the analytical techniques discussed.

cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters (ICH Q2(R1)) start Start: this compound Reference Standard & Sample prep_std Prepare Standard Solutions (Multiple Concentrations) start->prep_std prep_sample Prepare Sample Solution start->prep_sample scan Scan λmax (200-400 nm) -> 270 nm prep_std->scan measure Measure Absorbance at 270 nm prep_sample->measure scan->measure linearity Linearity & Range measure->linearity accuracy Accuracy (% Recovery) measure->accuracy precision Precision (Repeatability & Intermediate) measure->precision specificity Specificity measure->specificity lod_loq LOD & LOQ measure->lod_loq robustness Robustness measure->robustness

Caption: Experimental workflow for the validation of a UV spectrophotometric method for this compound.

cluster_attr Performance Attributes center Quantification of this compound uv UV Spectrophotometry center->uv hplc HPLC center->hplc voltammetry Voltammetry center->voltammetry cost Cost-Effective uv->cost speed Rapid Analysis uv->speed complexity Simplicity uv->complexity specificity High Specificity hplc->specificity sensitivity High Sensitivity hplc->sensitivity voltammetry->sensitivity

Caption: Logical comparison of analytical methods for this compound quantification.

Conclusion

The validated UV spectrophotometric method for the quantification of this compound is simple, rapid, accurate, and precise, making it highly suitable for routine quality control analysis of bulk drugs and pharmaceutical formulations.[1] While alternative methods like HPLC and voltammetry offer higher specificity and sensitivity, their increased complexity and cost may not be necessary for standard assay purposes. The choice of method should be guided by the specific analytical requirements, such as the need for impurity profiling (favoring HPLC) or ultra-trace level detection (favoring voltammetry). For straightforward quantification, UV spectrophotometry presents a robust and efficient option.

References

Comparative Metabolic Effects of Toldimfos Sodium and Butaphosphan: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the metabolic effects of two organophosphorus compounds, toldimfos (B206624) sodium and butaphosphan, commonly used in veterinary medicine as metabolic stimulants. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, methodologies, and the underlying biochemical pathways.

Introduction

Toldimfos sodium and butaphosphan are organic phosphorus compounds utilized to address metabolic disorders and improve the health and productivity of livestock. While both are sources of phosphorus, their distinct chemical structures suggest different mechanisms of action and metabolic consequences. This compound is the sodium salt of 2-methyl-4-(dimethylamino)phenylphosphinic acid, while butaphosphan is 1-(butylamino)-1-methylethyl]-phosphonic acid. This guide synthesizes available experimental data to provide a comparative overview of their metabolic effects.

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated, but it is believed to influence phosphorus metabolism and stimulate overall metabolic processes.[1][2] It is thought to act as a source of phosphorus that can be incorporated into various metabolic pathways.[3] Some sources suggest it may inhibit certain enzymes in pests, but its metabolic role in livestock is likely through a more general stimulation of metabolism.[4]

Butaphosphan, often administered with cyanocobalamin (B1173554) (Vitamin B12), has been shown to interfere with energy metabolism, particularly carbohydrate and lipid metabolism.[5][6] It is suggested that the combination favors the phosphorylation of molecules in key metabolic pathways like gluconeogenesis, glycolysis, and the Krebs cycle, thereby increasing the synthesis of ATP and ADP and consequently raising blood glucose.[7]

Comparative Quantitative Data

The following tables summarize the quantitative data from various studies on the metabolic effects of this compound and butaphosphan.

Table 1: Effects of this compound on Biochemical Parameters

ParameterAnimal ModelDosageEffectReference
Serum PhosphorusBuffaloNot specifiedSignificant improvement[8]
Serum CalciumBuffaloNot specifiedImprovement[8]
Serum CopperSurti buffaloNot specifiedNo significant effect[8]
Serum CobaltSurti buffaloNot specifiedNo significant effect[8]

Table 2: Effects of Butaphosphan (often with Cyanocobalamin) on Biochemical Parameters

ParameterAnimal ModelDosageEffectReference
Blood GlucoseEwes1000mg butaphosphan + 0.5mg cyanocobalaminIncreased (P=0.027)[9]
Non-Esterified Fatty Acids (NEFA)Ewes1000mg butaphosphan + 0.5mg cyanocobalaminDecreased (P=0.006)[9]
AcetoneEwes1000mg butaphosphan + 0.5mg cyanocobalaminDecreased (P=0.068)[9]
Blood PhosphorusEwes1000mg butaphosphan + 0.5mg cyanocobalaminIncreased (P<0.001)[9]
Dry Matter IntakeEwes1000mg butaphosphan + 0.5mg cyanocobalaminIncreased (P=0.023)[9]
Serum GlucoseMice50 mg/kg butaphosphanIncreased[7][10]
Serum NEFAMice50 mg/kg butaphosphanIncreased in food-restricted mice[7][10]
HOMA IndexMice50 mg/kg butaphosphanIncreased[7][10]
White Adipose Tissue (WAT) massMice50 mg/kg butaphosphanPreserved during food restriction[7][10]
Hepatic Gck mRNA expressionMice50 mg/kg butaphosphanIncreased in food-restricted mice[7][10]
Hepatic Acox1 mRNA expressionMice50 mg/kg butaphosphanIncreased[7][10]

Experimental Protocols

Below are detailed methodologies from key experiments investigating the metabolic effects of butaphosphan.

Experiment 1: Effects of Butaphosphan and Cyanocobalamin in Postpartum Ewes

  • Objective: To determine the effects of a butaphosphan and cyanocobalamin combination on the metabolic profile of postpartum ewes.

  • Animals: Eighteen pregnant Texel breed ewes.

  • Experimental Groups:

    • Treatment Group (BTC Group; n=9): Received 3 injections of butaphosphan (1000mg) and cyanocobalamin (0.5mg) every two days after calving.

    • Control Group (CTL Group; n=9): Received injections of saline solution (NaCl 0.9%) in the same manner as the BTC Group.

  • Sample Collection: Blood samples were collected daily from day 1 to day 7 postpartum.

  • Biochemical Analysis: Serum concentrations of glucose, non-esterified fatty acids (NEFA), acetone, beta-hydroxybutyrate (BHB), calcium (Ca), and phosphorus (P) were determined.

  • Reference: [9]

Experiment 2: Effects of Butaphosphan on Glucose Metabolism in Mice

  • Objective: To investigate the effects of butaphosphan on hepatic metabolism and insulin (B600854) resistance in mice under caloric restriction.

  • Animals: Ninety-day-old C57BL/6 male mice.

  • Experimental Design: Mice were fed a hypercaloric diet for 10 weeks. In the final week, they were divided into four groups: with or without food restriction and receiving butaphosphan (50 mg/kg, twice a day) or saline injections.

  • Sample Collection: At the end of the 10th week, blood, liver, and epididymal white adipose tissues were collected.

  • Biochemical Analysis: Serum glucose, NEFA, phosphorus, and insulin concentrations were analyzed. The HOMA index was calculated.

  • Gene Expression Analysis: Total liver RNA was extracted to evaluate the expression of genes related to insulin signaling, glycolysis, gluconeogenesis, and fatty acid metabolism via qPCR.

  • Reference: [7][10]

Visualizations

The following diagrams illustrate key concepts and workflows related to the metabolic effects of butaphosphan.

Butaphosphan_Metabolic_Influence Butaphosphan Butaphosphan (+ Cyanocobalamin) Energy_Metabolism Energy Metabolism Butaphosphan->Energy_Metabolism Stimulates Carbohydrate_Metabolism Carbohydrate Metabolism Energy_Metabolism->Carbohydrate_Metabolism Lipid_Metabolism Lipid Metabolism Energy_Metabolism->Lipid_Metabolism Gluconeogenesis Gluconeogenesis Carbohydrate_Metabolism->Gluconeogenesis Glycolysis Glycolysis Carbohydrate_Metabolism->Glycolysis Krebs_Cycle Krebs Cycle Carbohydrate_Metabolism->Krebs_Cycle Fatty_Acid_Oxidation Fatty Acid Oxidation Lipid_Metabolism->Fatty_Acid_Oxidation Blood_Glucose Increased Blood Glucose Gluconeogenesis->Blood_Glucose ATP_ADP ATP/ADP Synthesis Glycolysis->ATP_ADP Krebs_Cycle->ATP_ADP NEFA Decreased NEFA Fatty_Acid_Oxidation->NEFA

Caption: Proposed metabolic influence of Butaphosphan.

Experimental_Workflow_Mice_Study Start Start: 90-day-old C57BL/6 male mice Diet 9 weeks: Hypercaloric Diet Start->Diet Grouping Week 10: Randomization into 4 groups Diet->Grouping Group1 Group 1: No Food Restriction + Saline Grouping->Group1 Group2 Group 2: No Food Restriction + Butaphosphan Grouping->Group2 Group3 Group 3: Food Restriction + Saline Grouping->Group3 Group4 Group 4: Food Restriction + Butaphosphan Grouping->Group4 Euthanasia End of Week 10: Euthanasia and Sample Collection Group1->Euthanasia Group2->Euthanasia Group3->Euthanasia Group4->Euthanasia Analysis Biochemical and Gene Expression Analysis Euthanasia->Analysis

Caption: Workflow for Butaphosphan effects study in mice.

Conclusion

The available evidence suggests that both this compound and butaphosphan serve as sources of organic phosphorus, but their metabolic effects appear to be distinct. This compound primarily influences mineral metabolism, with a notable effect on improving serum phosphorus and calcium levels.[8] In contrast, butaphosphan, particularly when combined with cyanocobalamin, demonstrates a more pronounced impact on energy metabolism, leading to increased blood glucose, reduced NEFA, and alterations in the expression of genes related to glucose and fatty acid metabolism.[7][9][10]

Further direct comparative studies are warranted to fully elucidate the differential metabolic effects of these two compounds. Researchers should consider the specific metabolic imbalances they aim to address when choosing between this compound and butaphosphan.

References

A Comparative Analysis of Toldimfos Sodium and Sodium Acid Phosphate in Production Animal Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two widely used phosphorus-containing compounds in veterinary medicine: toldimfos (B206624) sodium, an organic phosphinic acid salt, and sodium acid phosphate (B84403), an inorganic phosphate source. This analysis is supported by experimental data from peer-reviewed studies to assist in informed decision-making for research and development applications.

Executive Summary

Both toldimfos sodium and sodium acid phosphate are effective in elevating serum phosphorus levels in livestock. However, experimental evidence, particularly in ruminants, suggests that this compound may offer additional metabolic benefits beyond simple phosphorus supplementation. In a study on buffaloes with post-parturient hemoglobinuria, this compound demonstrated a more significant improvement in serum phosphorus levels, liver enzyme activities (AST and ALT), and antioxidant status (glutathione peroxidase) compared to sodium acid phosphate. Conversely, a study in dairy cows with hypophosphatemia indicated that sodium acid phosphate led to a more rapid and pronounced increase in serum inorganic phosphorus. The choice between these two compounds may, therefore, depend on the specific clinical context and therapeutic goals.

Mechanism of Action

Sodium Acid Phosphate: As an inorganic phosphate, sodium acid phosphate directly provides phosphate ions upon dissociation. These ions are readily available for absorption and utilization in various metabolic processes, including bone formation, energy metabolism (as a component of ATP), and as a buffer in acid-base balance[1]. Its mechanism is primarily one of direct phosphorus supplementation.

This compound: The precise mechanism of this compound is a subject of ongoing discussion. It is an aromatic phosphorus compound where phosphorus is in a lower oxidation state than in phosphate[2]. The prevailing understanding is that it is oxidized in the body to form phosphate, thereby acting as a phosphorus source[3]. However, some evidence and long-standing hypotheses suggest it may also exert a broader metabolic stimulating effect, though the specific pathways for this proposed action are not well-defined[4][5]. The superior results in some studies, particularly concerning liver and antioxidant enzymes, may lend credence to this theory of wider metabolic influence beyond simple phosphorus replenishment[6].

Comparative Efficacy: Experimental Data

The following tables summarize the key quantitative findings from comparative studies.

Table 1: Comparative Efficacy in Buffaloes with Post-Parturient Hemoglobinuria [6]

ParameterGroup I: Sodium Acid PhosphateGroup II: this compoundp-value
Serum Phosphorus (mg/dL) Significant improvementMore significant improvement than Group I<0.05
Serum Calcium (mg/dL) ImprovementImprovement-
Aspartate Aminotransferase (AST) Significant decreaseMore significant decrease than Group I-
Alanine (B10760859) Aminotransferase (ALT) Significant decreaseMore significant decrease than Group I-
Glutathione (B108866) Peroxidase (GPx) ImprovedMore significant improvement than Group I<0.05
Glucose-6-Phosphate Dehydrogenase ImprovedMore significant improvement than Group I<0.05

Table 2: Comparative Efficacy in Hypophosphatemic Dairy Cows [7]

ParameterGroup A: Sodium Acid PhosphateGroup B: this compoundp-value
Mean Serum Pi (pre-treatment, mg/dL) 4.828 ± 0.19254.011 ± 0.1583-
Mean Serum Pi (24h post-treatment, mg/dL) 6.104 ± 0.29274.744 ± 0.2615<0.05
% Increase in Serum Pi 26.43%18.27%-

Note: Pi = Inorganic Phosphorus

Data in Swine and Poultry: To date, direct comparative efficacy studies between this compound and sodium acid phosphate in swine and poultry are not readily available in published scientific literature. Research in these species has focused on comparing various inorganic phosphate sources (e.g., monocalcium phosphate, dicalcium phosphate) and the use of phytase to improve phosphorus utilization from plant-based feeds.

Signaling Pathways

Since both compounds ultimately act by providing phosphate, their cellular signaling actions converge on the known pathways regulated by extracellular inorganic phosphate (Pi). Extracellular Pi is not just a metabolite but also a signaling molecule that can influence gene expression and cellular behavior. The primary signaling cascade initiated by an increase in extracellular phosphate involves the activation of the Raf/MEK/ERK pathway.

phosphate_signaling Ext_Pi Extracellular Inorganic Phosphate (Pi) PiT1 Type III Na/Pi Cotransporter (PiT-1) Ext_Pi->PiT1 Senses/Transports FGFR Fibroblast Growth Factor Receptor (FGFR) PiT1->FGFR Activates Akt Akt Pathway PiT1->Akt Activates Raf Raf FGFR->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Akt->Nucleus Influences Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression Regulates

Extracellular phosphate signaling cascade.[2][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Measurement of Serum Inorganic Phosphorus

This protocol is based on the colorimetric method without deproteinization.

Principle: In an acidic medium, inorganic phosphate ions react with ammonium (B1175870) molybdate (B1676688) to form a phosphomolybdic complex. The absorbance of this complex is measured spectrophotometrically at 340 nm and is directly proportional to the phosphate concentration.

Workflow:

serum_phosphorus_workflow Start Start: Collect Whole Blood Centrifuge Centrifuge at 3000 rpm for 15 min Start->Centrifuge Separate Separate Serum Centrifuge->Separate Mix Mix Serum Sample with Reagent Separate->Mix Prepare_Reagent Prepare Molybdate Reagent (Acidic) Prepare_Reagent->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure Read Absorbance at 340 nm Incubate->Measure Calculate Calculate Concentration vs. Standard Curve Measure->Calculate

Workflow for serum inorganic phosphorus measurement.

Procedure:

  • Sample Collection: Collect whole blood into anticoagulant-free tubes.

  • Serum Separation: Allow blood to clot at room temperature, then centrifuge to separate the serum.

  • Reaction: Mix a small volume of serum with an acidic molybdate reagent.

  • Measurement: After a brief incubation, measure the absorbance at 340 nm using a spectrophotometer.

  • Quantification: Determine the phosphorus concentration by comparing the sample's absorbance to a standard curve prepared with known phosphate concentrations.

Measurement of Glutathione Peroxidase (GPx) Activity

This protocol outlines an indirect measurement of GPx activity.

Principle: GPx reduces an organic peroxide, converting reduced glutathione (GSH) to its oxidized form (GSSG). Glutathione reductase (GR) then recycles GSSG back to GSH using NADPH as a cofactor. The rate of NADPH consumption, measured by the decrease in absorbance at 340 nm, is proportional to the GPx activity.

Procedure:

  • Sample Preparation: Prepare a hemolysate from washed erythrocytes collected from whole blood (heparinized).

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, glutathione reductase, GSH, and NADPH.

  • Initiation: Add the hemolysate sample to the cuvette and incubate to establish a baseline. Initiate the reaction by adding a substrate (e.g., cumene (B47948) hydroperoxide).

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over several minutes using a spectrophotometer.

  • Calculation: The rate of decrease in absorbance (ΔA340/min) is used to calculate the enzyme activity, typically expressed in U/L or U/g of hemoglobin.

Measurement of AST and ALT Activity

These protocols are based on standardized spectrophotometric methods.

Principle (AST): AST catalyzes the transfer of an amino group from aspartate to α-ketoglutarate, producing oxaloacetate and glutamate. The oxaloacetate is then reduced to malate (B86768) by malate dehydrogenase (MDH), a reaction that oxidizes NADH to NAD+. The rate of decrease in absorbance at 340 nm is proportional to AST activity.

Principle (ALT): ALT transfers an amino group from alanine to α-ketoglutarate, producing pyruvate (B1213749) and glutamate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), which also oxidizes NADH to NAD+. The rate of decrease in absorbance at 340 nm is proportional to ALT activity.

Procedure:

  • Sample Preparation: Use serum separated from whole blood.

  • Reaction: For each enzyme, a specific reaction mixture is prepared containing the respective substrates and the coupling enzyme (MDH for AST, LDH for ALT) along with the cofactor NADH.

  • Measurement: The serum sample is added to the reaction mixture, and the change in absorbance at 340 nm is recorded kinetically.

  • Calculation: The rate of NADH consumption is used to calculate the enzyme activity in U/L.

Conclusion

The selection between this compound and sodium acid phosphate should be guided by the specific therapeutic objective. For rapid correction of acute hypophosphatemia, sodium acid phosphate appears to be more efficacious based on current data in dairy cows[7]. However, in complex metabolic disorders such as post-parturient hemoglobinuria, this compound may offer a more comprehensive therapeutic effect, positively influencing liver function and antioxidant status in addition to restoring phosphorus levels[6]. The theory of this compound acting as a broader metabolic stimulant is intriguing but requires further investigation to elucidate specific molecular pathways. The lack of comparative data in swine and poultry represents a significant knowledge gap that warrants future research.

References

A Comparative Guide to Analytical Methods for Toldimfos Sodium Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical methods for the quantification of toldimfos (B206624) sodium, a veterinary drug used for various metabolic disorders. The following sections detail the experimental protocols and performance characteristics of two prominent methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most suitable method for their specific analytical needs.

Experimental Protocols

A clear understanding of the methodologies is crucial for the replication and validation of analytical results. The following are detailed protocols for the LC-MS/MS and UV-Vis spectrophotometric analysis of toldimfos sodium.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it suitable for the determination of this compound residues in complex biological matrices like porcine muscle and bovine milk.[1][2][3]

  • Sample Preparation:

    • Extract the drug from the sample matrix (e.g., muscle, milk) using 10 mM ammonium (B1175870) formate (B1220265) in acetonitrile (B52724).[1][2][3]

    • Purify the extract using n-hexane to remove interfering substances.[1][2][3]

    • This extraction method effectively isolates this compound without the need for solid-phase extraction.[1][2][3]

  • Chromatographic Conditions:

    • Column: Luna C18 column.[1][2]

    • Mobile Phase: A gradient mixture of 10 mM ammonium formate in ultrapure water (A) and acetonitrile (B).[1][2]

    • Instrumentation: A liquid chromatograph coupled with a triple quadrupole tandem mass spectrometer.[1][2]

  • Mass Spectrometry Detection:

    • The specific precursor and product ions for this compound are monitored for quantification.

2. Ultraviolet-Visible (UV-Vis) Spectrophotometry

This method is a simpler and more cost-effective technique, often employed for the quantification of this compound in pharmaceutical formulations and for residual determination in manufacturing settings.[4][5]

  • Instrumentation: A Shimadzu UV-Vis Spectrophotometer-2600 or equivalent.[4][5]

  • Methodology for Residual Determination:

    • Wavelength Selection: The wavelength of maximum absorption (λmax) for this compound is determined to be 270 nm, with a scanning range of 200-400 nm.[4][5]

    • Diluent: HPLC grade water is used as the diluent.[4][5]

    • Standard Preparation:

      • Accurately weigh 50.15 mg of this compound reference standard and transfer it into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

      • Pipette 1.0 mL of this stock solution into a 100 mL volumetric flask and dilute to volume with the diluent to obtain a 10 ppm standard solution.[4]

    • Sample Preparation (from stainless steel/glass plates):

      • Spike a known surface area (e.g., 10x10 cm) with a standard solution of this compound.

      • Allow the surface to dry at room temperature.

      • Recover the residue by rinsing the surface with a measured volume (e.g., 100.0 mL) of diluent with gentle swirling.[4]

      • Filter the resulting solution and measure its absorbance using the UV spectrophotometer.[4]

Data Presentation: A Comparative Analysis

The performance of each analytical method is summarized in the table below, allowing for a direct comparison of their key validation parameters.

ParameterLC-MS/MSUV-Vis Spectrophotometry
Linearity Range 0.005 - 0.03 mg/kg[1][2]Not explicitly stated, but linearity is confirmed[4]
Correlation Coefficient (R²) 0.9942 (muscle), 0.9898 (milk)[1]> 0.995[4]
Accuracy (% Recovery) 75.58 - 89.74%[1]> 80% (90.22% reported)[4]
Precision (% RSD) ≤ 8.87%[1]< 2%[4]
Limit of Quantification (LOQ) 0.005 mg/kg[1][2]Not explicitly stated
Matrix Porcine Muscle, Bovine Milk[1][2][3]Active Pharmaceutical Ingredient (API) manufacturing surfaces[4][5]
Primary Application Residue analysis in biological samples[1][2][3]Cleaning validation and residual determination[4][5]

Mandatory Visualization

The following diagram illustrates the general workflow for the cross-validation and comparison of the two analytical methods for this compound.

Cross_Validation_Workflow_for_Toldimfos_Sodium_Analysis cluster_0 Method 1: LC-MS/MS cluster_1 Method 2: UV-Vis Spectrophotometry cluster_2 Cross-Validation Sample_Prep_LCMS Sample Preparation (Extraction & Purification) LC_Separation LC Separation (C18 Column) Sample_Prep_LCMS->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Data_Analysis_LCMS Data Analysis (Quantification) MS_Detection->Data_Analysis_LCMS Comparison Comparison of Validation Parameters Data_Analysis_LCMS->Comparison Sample_Prep_UV Sample Preparation (Dissolution/Rinsing) UV_Measurement UV Measurement (at 270 nm) Sample_Prep_UV->UV_Measurement Data_Analysis_UV Data Analysis (Beer-Lambert Law) UV_Measurement->Data_Analysis_UV Data_Analysis_UV->Comparison Toldimfos_Sample This compound Sample Toldimfos_Sample->Sample_Prep_LCMS Toldimfos_Sample->Sample_Prep_UV

Caption: Workflow for the comparative analysis of this compound.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. It is recommended to perform internal validation to ensure the chosen method is suitable for its intended purpose.

References

A Comparative Guide to Toldimfos Sodium and Other Phosphorus Supplements in Livestock

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorus is a critical macronutrient in livestock production, playing a pivotal role in numerous physiological functions, including energy metabolism, bone development, and reproductive performance. Inadequate phosphorus levels can lead to significant economic losses due to decreased productivity and health issues. To address phosphorus deficiencies, a variety of supplements are utilized in veterinary medicine and animal nutrition. This guide provides an objective comparison of toldimfos (B206624) sodium, an organic phosphorus compound, with other commonly used organic and inorganic phosphorus supplements in livestock. The performance of these supplements is evaluated based on available experimental data on their efficacy in treating hypophosphatemia, and their impact on milk production, and reproductive and growth performance.

Overview of Compared Phosphorus Supplements

This guide focuses on the following phosphorus supplements:

  • Toldimfos Sodium: An aromatic organic phosphorus compound. Its precise mode of action is not fully understood but is thought to involve stimulation of the body's metabolism beyond simple phosphorus substitution.[1][2]

  • Butafosfan (B124190): Another organic phosphorus compound, often used in combination with cyanocobalamin (B1173554) (Vitamin B12), believed to act as a metabolic stimulant.

  • Sodium Acid Phosphate (B84403): An inorganic phosphate salt readily available for absorption.

  • Monocalcium Phosphate (MCP) and Dicalcium Phosphate (DCP): Common inorganic feed phosphates used to supplement calcium and phosphorus in livestock diets.

Comparative Efficacy in Treating Hypophosphatemia

Hypophosphatemia, or low blood phosphorus levels, is a common metabolic disorder in livestock, particularly in high-yielding dairy cows. The speed and extent of correction of this condition are critical performance indicators for phosphorus supplements.

A study in cross-bred Holstein Friesian cows with hypophosphatemia directly compared the efficacy of intravenously administered this compound (organic phosphinate) and sodium acid phosphate (inorganic phosphate). The results indicated that sodium acid phosphate led to a more rapid and significantly higher increase in serum inorganic phosphorus levels compared to this compound[3].

Table 1: Comparative Efficacy in Treating Hypophosphatemia in HF Cross Cows

ParameterGroup A (Sodium Acid Phosphate)Group B (this compound)
Pre-treatment Serum Pi (mg/dl) 4.828 ± 0.19254.011 ± 0.1583
Post-treatment Serum Pi (mg/dl) 6.104 ± 0.29274.744 ± 0.2615
Percentage Increase in Serum Pi 26.43%18.27%

Source: Adapted from a study on hypophosphatemic HF cross cows[3].

In contrast, a randomized clinical trial in buffaloes suffering from post-parturient hemoglobinuria (PPH), a condition often associated with hypophosphatemia, found that this compound provided a more significant improvement in serum phosphorus levels compared to sodium acid phosphate[4]. Another study on PPH in buffaloes reported a higher therapeutic efficacy with this compound (85%) compared to sodium acid phosphate (18%)[5]. These conflicting findings suggest that the efficacy may vary depending on the species and the specific clinical condition being treated.

Experimental Protocol: Comparative Efficacy in Hypophosphatemic Cows
  • Objective: To compare the efficacy of organic phosphinate (this compound) and inorganic phosphate (sodium acid phosphate) in correcting hypophosphatemia in HF cross cows[3].

  • Animals: 20 cross-bred Holstein Friesian cows with serum inorganic phosphorus (Pi) levels below the critical level of 5.6 mg/dl[3].

  • Experimental Design: Animals were divided into two groups of 10[3].

    • Group A: Received 15 ml of sodium acid phosphate intravenously[3].

    • Group B: Received 15 ml of this compound intravenously[3].

  • Data Collection: Blood samples were collected before treatment (0 hour) and 24 hours post-treatment for serum Pi analysis[3].

  • Analytical Method: Serum phosphorus was estimated using a biochemistry analyzer (Humastar 100)[3].

Experimental_Workflow_Hypophosphatemia cluster_selection Animal Selection cluster_grouping Randomization cluster_treatment Treatment Administration cluster_sampling Data Collection cluster_analysis Analysis A1 20 HF Cross Cows A2 Serum Pi < 5.6 mg/dl A1->A2 Screening G1 Group A (n=10) A2->G1 G2 Group B (n=10) A2->G2 T1 Sodium Acid Phosphate (15ml IV) G1->T1 S1 Blood Sample (0 hr) T2 This compound (15ml IV) G2->T2 S2 Blood Sample (24 hr) T1->S2 T2->S2 An1 Serum Pi Estimation S1->An1 S2->An1

Experimental workflow for comparing phosphorus supplements in hypophosphatemic cows.

Impact on Milk Production in Dairy Cows

Phosphorus is essential for energy metabolism and milk synthesis. Therefore, adequate phosphorus supplementation is crucial for maintaining high milk yields in dairy cows.

While direct comparative studies between this compound and other phosphorus supplements on milk production are limited, individual studies provide some insights. A study on the use of butafosfan (in combination with cyanocobalamin) in high-producing dairy cows showed a significant increase in milk yield of 3.66 kg/milk/day compared to a control group[6]. Another study on butafosfan reported an increase of 1.9 kg/day in milk production[7]. A sustained-release formulation of butafosfan resulted in a 3.33 kg/day higher milk yield compared to the control group[7].

Supplementation with dicalcium phosphate (DCP) has also been shown to enhance milk production. A case study in Kenya reported an approximate 19% increase in average daily milk production in cows receiving DCP supplementation[1]. Another study found that DCP supplementation improved milk production and composition, with optimum results at a supplementation level of 0.6% DM/day[2][3].

Table 2: Reported Effects of Different Phosphorus Supplements on Milk Yield in Dairy Cows

Phosphorus SupplementDosage/AdministrationReported Effect on Milk YieldSpecies/Breed
Butafosfan (+ Cyanocobalamin)2500 mg butafosfan, 1.25 mg cyanocobalamin at calving, day 3, and day 7 post-partum+ 3.66 kg/day Holstein[6]
Butafosfan (Sustained Release)30 mL of 150 mg/mL solution subcutaneously on day 0, 3, and 7 post-partum+ 3.33 kg/day Holstein[7]
Dicalcium Phosphate 0.9% DM/day~19% increaseCrossbred (Holstein Friesian x local)[1]
Dicalcium Phosphate 0.6% DM/dayImproved milk production (optimum level)Crossbred[2][3]
This compound -Data not available for healthy lactating cows-

Note: The data in this table is collated from separate studies and does not represent a direct head-to-head comparison.

Influence on Reproductive Performance

Phosphorus plays a vital role in reproductive efficiency. Deficiencies can lead to delayed puberty, poor conception rates, and irregular estrous cycles.

One study in delayed pubertal Surti buffalo heifers found that the group receiving This compound in addition to a hormonal treatment (Buserelin acetate) had a higher conception rate (50%) compared to the group receiving only the hormonal treatment (33.33%)[5].

A study on various crossbred and local dairy cows in Bangladesh showed that supplementation with dicalcium phosphate (DCP) significantly decreased the number of services per conception. However, it did not significantly affect the post-partum heat period and calving intervals, although a slight reduction was observed[8].

For sows, phosphorus requirements during gestation and lactation are critical for both maternal health and piglet development. Studies have focused on determining the optimal dietary levels of phosphorus and the efficacy of phytase in improving phosphorus digestibility from plant-based diets. However, direct comparative studies on the effects of this compound, butafosfan, MCP, or DCP on sow reproductive performance are scarce in the available literature.

Table 3: Reported Effects of Phosphorus Supplements on Reproductive Parameters

Phosphorus SupplementSpeciesParameterReported Effect
This compound Surti Buffalo HeifersConception Rate50% with Toldimfos + Hormone vs. 33.33% with Hormone alone[5]
Dicalcium Phosphate Dairy Cows (Crossbred and Local)Services per ConceptionSignificantly decreased[8]
Dicalcium Phosphate Dairy Cows (Crossbred and Local)Post-partum Heat Period & Calving IntervalNo significant difference[8]

Note: This table summarizes findings from individual studies and does not represent direct comparisons between the supplements.

Impact on Growth Performance

Adequate phosphorus is essential for skeletal development and overall growth in young livestock.

A study in growing male lambs compared different levels of dicalcium phosphate (DCP) supplementation. It was found that lambs receiving 2% and 3% DCP in their concentrate feed had improved average daily gain (ADG) by 27% and 39% respectively, compared to the 1% DCP group. Another study in lambs also reported that DCP supplementation improved average daily gain and feed conversion[9].

In a comparative study, lambs fed a mixture containing dicalcium phosphate had a 3.9% higher live body weight gain compared to those fed mixtures with monocalcium phosphate and calcium-sodium phosphates[5][10].

A study in West African Dwarf lambs showed that phosphorus supplementation improved weight gain (68 g/day vs. 48 g/day for the control group) and feed utilization.

Information on the specific effects of This compound and butafosfan on the growth performance of healthy lambs, calves, or piglets is limited in the reviewed scientific literature.

Table 4: Reported Effects of Phosphorus Supplements on Growth Performance in Lambs

Phosphorus SupplementDosage/AdministrationAverage Daily Gain (ADG)Feed Conversion Ratio
Dicalcium Phosphate 3% of concentrate feed mixImproved by 39% (compared to 1% DCP)Improved
Dicalcium Phosphate -3.9% higher than MCP and Ca-Na-Phosphate groupsLower (better) than MCP and Ca-Na-Phosphate groups[5]
Monocalcium Phosphate -Lower than DCP groupHigher than DCP group[5]

Note: The data in this table is collated from separate studies and does not represent a direct head-to-head comparison.

Pharmacokinetics and Bioavailability

The bioavailability of a phosphorus supplement determines the proportion of the nutrient that is absorbed and utilized by the animal.

Pharmacokinetic studies in piglets have been conducted for butafosfan . Following intramuscular administration at a dose of 10 mg/kg body weight, the maximum plasma concentration (Cmax) of 28.11 μg/mL was reached at a Tmax of 0.31 hours, with an absolute bioavailability of 74.69%[11][12].

For This compound , pharmacokinetic data in cattle following intramuscular administration of 10 mg/kg bw showed a rapid peak blood concentration within 10 to 20 minutes. The mean half-life in serum was reported to be around 1.07 to 1.15 hours[1].

The bioavailability of inorganic feed phosphates like MCP and DCP can vary. In general, MCP is considered to have higher phosphorus digestibility than DCP.

Signaling Pathways in Phosphorus Metabolism

Phosphorus plays a crucial role in intracellular signaling, primarily through its incorporation into adenosine (B11128) triphosphate (ATP), the main energy currency of the cell, and through the phosphorylation and dephosphorylation of proteins, which activates or deactivates enzymes and signaling cascades.

Two key signaling pathways influenced by phosphate levels are the PI3K/Akt/mTOR pathway and the AMPK pathway .

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Inorganic phosphate (Pi) has been shown to activate the Akt/mTORC1 pathway. This activation can influence protein synthesis and other anabolic processes.

mTOR_Pathway Pi Inorganic Phosphate (Pi) Akt Akt Pi->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes

Generalized PI3K/Akt/mTOR signaling pathway activated by inorganic phosphate.

The AMP-activated protein kinase (AMPK) pathway acts as a cellular energy sensor. When the AMP:ATP ratio is high (low energy state), AMPK is activated, which in turn stimulates catabolic pathways to produce ATP and inhibits anabolic pathways that consume ATP. Conversely, when ATP levels are high, as would be expected with adequate phosphorus supply, AMPK activity is suppressed, allowing for anabolic processes like growth and milk production to proceed. Low dietary phosphorus has been shown to suppress the AMPK signal, which may be a compensatory mechanism to increase phosphate transport.

AMPK_Pathway High_P Adequate Phosphorus ATP_AMP High ATP:AMP ratio High_P->ATP_AMP Low_P Low Phosphorus AMPK AMPK Low_P->AMPK Activates ATP_AMP->AMPK Inhibits Anabolism Anabolic Processes (Growth, Milk Production) AMPK->Anabolism Inhibits Catabolism Catabolic Processes AMPK->Catabolism Activates

Generalized AMPK signaling pathway in response to cellular energy status influenced by phosphorus levels.

It is important to note that these are generalized pathways, and the specific effects of different forms of phosphorus supplements (organic vs. inorganic) on these signaling cascades in livestock require further investigation.

Conclusion

The selection of a phosphorus supplement in livestock management depends on various factors, including the target species, the physiological state of the animal, the specific production goal, and the cost-effectiveness of the supplement.

  • For the rapid correction of acute hypophosphatemia , inorganic phosphates like sodium acid phosphate appear to be more efficacious than this compound in some studies with cattle, likely due to the immediate availability of phosphate ions. However, in the context of certain diseases like PPH in buffaloes, This compound has shown superior therapeutic outcomes in some trials.

  • Regarding milk production , both the organic phosphorus compound butafosfan and the inorganic dicalcium phosphate have demonstrated positive effects, leading to significant increases in milk yield in dairy cows. There is a lack of comparable data for this compound in this regard.

  • In terms of reproductive performance , both This compound and dicalcium phosphate have shown potential benefits in improving conception rates and reducing services per conception, respectively.

  • For growth performance in lambs, dicalcium phosphate has shown to be effective in improving average daily gain and feed conversion, and appeared to be more effective than monocalcium phosphate in one study.

The available scientific literature lacks direct, head-to-head comparative trials of this compound against other organic (e.g., butafosfan) and inorganic (e.g., MCP, DCP) phosphorus supplements across a range of production parameters and livestock species. Such studies are warranted to provide a more definitive basis for supplement selection. The choice between an injectable organic phosphorus compound like this compound, which may have a broader metabolic effect, and an in-feed inorganic phosphate, which provides a direct source of phosphorus, will depend on the specific clinical or production scenario.

References

Comparative Pharmacokinetic Profile of Toldimfos Sodium Across Various Species

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the pharmacokinetic properties of toldimfos (B206624) sodium, an aromatic phosphorus compound used in veterinary medicine for the treatment and prophylaxis of metabolic disorders. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion of this compound in different animal species.

Pharmacokinetic Data Summary

Toldimfos sodium is indicated for use in horses, cattle, sheep, pigs, and goats.[1][2] It is characterized by rapid absorption and distribution, with elimination occurring primarily through urine as the parent compound.[3][4] Pharmacokinetic studies have demonstrated that repeated dosing does not lead to bio-accumulation.[1]

The most comprehensive data available is for bovine species. Following intramuscular administration in cattle, peak blood concentrations are achieved very rapidly.[1][3] The pharmacokinetic profile in cattle is best described by a one-compartment distribution model.[1][3]

Table 1: Comparative Pharmacokinetic Parameters of this compound in Bovine Species

ParameterCalvesDairy CowsAdult Bovines (GLP Radiolabeled Study)
Dose 10 mg/kg bw10 mg/kg bw20 mg/kg bw
Route of Administration Intramuscular (IM)Intramuscular (IM)Intramuscular (IM)
Peak Concentration (Cmax) Not specifiedNot specified52 - 61 µg eq/mL (serum)
Time to Peak (Tmax) 10 - 20 minutes10 - 20 minutes10 minutes (serum)
Elimination Half-Life (t½) 1.07 hours (serum)1.15 hours (serum)0.7 - 0.95 hours (serum)
Mean Residence Time (MRT) 3.6 hours (blood)3.1 hours (blood)1.1 - 1.4 hours (serum)
Volume of Distribution (Vd) Not specifiedNot specified0.27 - 0.34 L/kg
Total Clearance (Cl) Not specifiedNot specified0.2 - 0.27 L/hour (serum)
Data Source(s)[1][3][1][3][1]

While this compound is also indicated for use in horses, sheep, and swine, specific pharmacokinetic studies detailing parameters such as Cmax, t½, and Vd for these species were not available in the searched literature.

Experimental Protocols

The data presented in this guide is derived from studies employing specific methodologies to determine the pharmacokinetic profile of this compound. Below are summaries of the typical experimental protocols used.

1. Animal Studies (Bovine)

  • Animal Models : Studies have been conducted on calves, dairy cows, and adult bovines.[1] For example, one GLP-compliant study involved 12 adult bovines.[1]

  • Drug Administration : this compound was administered via intramuscular (IM) injection at doses ranging from 10 mg/kg to 20 mg/kg body weight.[1][3] In some studies, injections were repeated 24 hours apart to assess bio-accumulation.[1]

  • Sample Collection : Blood (for serum) and urine samples were collected at various time points post-administration. For instance, following a 10 mg/kg IM injection, peak blood concentration was observed within 10 to 20 minutes.[1][3] Urine analysis showed that the major fraction of the dose was eliminated within 6 hours.[1][3] In studies involving dairy cows, milk samples were also collected at 12-hour intervals.[1]

2. Analytical Methods

Multiple analytical techniques have been validated for the quantification of this compound in biological matrices.

  • High-Performance Liquid Chromatography (HPLC) : This was the primary technique used for analyzing residues of toldimfos in tissues and body fluids in the foundational pharmacokinetic studies.[1] The method was adapted for different sample types by modifying the elution procedure.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : A more recent and highly sensitive method has been developed for detecting this compound residues in porcine muscle and bovine milk.[5][6]

    • Extraction : The drug was extracted from samples using 10 mM ammonium (B1175870) formate (B1220265) in acetonitrile.[5][6]

    • Purification : The extract was purified using n-hexane.[5][6]

    • Chromatography : Separation was achieved on a Luna C18 column.[5][6]

    • Limit of Quantification (LOQ) : The method achieved an LOQ of 0.005 mg/kg with good linearity (R² > 0.98).[5]

  • UV-Vis Spectrophotometry : A simple and accurate UV spectrophotometric method has been developed for determining this compound residues. The wavelength for analysis was 270 nm using HPLC-grade water as a diluent.[3][7]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for conducting a comparative pharmacokinetic study of a veterinary drug like this compound.

G cluster_0 Phase 1: Pre-Clinical Design cluster_1 Phase 2: In-Vivo Administration & Sampling cluster_2 Phase 3: Bioanalysis cluster_3 Phase 4: Data Analysis & Modeling A Animal Selection (e.g., Cattle, Swine, Sheep) B Acclimatization & Health Screening A->B C Dose Formulation & Route Selection (IV, IM) B->C D Drug Administration (Single or Repeated Dose) C->D Initiate Study E Timed Sample Collection (Blood, Urine, Milk) D->E F Sample Processing (Centrifugation for Plasma/Serum) E->F G Sample Extraction F->G Transfer Samples H Quantification (HPLC or LC-MS/MS) G->H I Method Validation (Linearity, Accuracy, Precision) H->I J Concentration-Time Curve Plotting I->J Validated Data K Pharmacokinetic Modeling (NCA or Compartmental) J->K L Parameter Calculation (t½, Cmax, Vd, Cl) K->L M Comparative Analysis Across Species L->M

References

Assessing the Synergistic Potential of Toldimfos Sodium and Vitamin D in Metabolic and Bone Health

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The concurrent administration of toldimfos (B206624) sodium and vitamin D has been anecdotally suggested to produce synergistic effects, particularly in the management of metabolic disorders and the enhancement of bone health in livestock. However, a comprehensive review of publicly available scientific literature reveals a notable absence of direct, quantitative experimental studies specifically designed to evaluate this synergy. This guide, therefore, aims to provide an objective comparison based on the established individual roles and mechanisms of each compound. It further proposes a hypothetical synergistic mechanism and a detailed experimental protocol to rigorously assess this potential interaction.

Individual Performance and Mechanisms of Action

Toldimfos Sodium: An aromatic phosphorus compound, this compound serves as a metabolic stimulant rather than a simple phosphorus supplement. Its precise mechanism of action is not fully elucidated, but it is believed to influence phosphorus metabolism, energy transfer, and various enzymatic pathways. It is indicated for the treatment and prevention of diseases associated with parturition, developmental and nutritional disorders, and bone growth disorders.

Vitamin D: A crucial steroid hormone, vitamin D is essential for calcium and phosphorus homeostasis. Its active form, calcitriol, facilitates the intestinal absorption of calcium and phosphate. Vitamin D receptors are found in numerous cell types, indicating its broad physiological roles beyond mineral metabolism, including immune function.

Data on Individual Compound Effects

To date, no studies have been identified that directly compare the effects of a this compound and vitamin D combination with each compound administered individually. The following table summarizes the typical effects of each substance on key biochemical markers based on separate studies.

Biochemical MarkerEffect of this compound AdministrationEffect of Vitamin D AdministrationPutative Combined Effect (Hypothetical)
Serum Phosphorus Increased levels.May increase intestinal absorption.Synergistic increase in serum phosphorus levels.
Serum Calcium Reported to increase levels, even without calcium supplementation.Significantly increases intestinal absorption, leading to higher serum levels.Potentially additive or synergistic elevation of serum calcium.
Alkaline Phosphatase (ALP) May help normalize levels in cases of metabolic disorders.Levels can be influenced by changes in bone metabolism.Enhanced regulation of ALP activity, indicative of improved bone turnover.
Osteocalcin No direct evidence found.Upregulates expression, indicating increased osteoblast activity.Potential for enhanced bone formation through combined stimulation.

Proposed Synergistic Signaling Pathway

A plausible, yet unproven, synergistic mechanism between this compound and vitamin D could involve a dual-pronged approach to enhancing mineral availability and utilization for bone formation. This compound may act to increase the circulating pool of phosphorus, a key component of hydroxyapatite, the mineral matrix of bone. Concurrently, vitamin D would enhance the absorption of both calcium and phosphorus from the intestine and promote the differentiation and activity of osteoblasts, the cells responsible for bone formation. This proposed pathway is visualized below.

Synergy_Pathway cluster_Toldimfos This compound Action cluster_VitaminD Vitamin D Action cluster_Bone Bone Formation Toldimfos This compound Metabolism Stimulation of Metabolic Pathways Toldimfos->Metabolism Serum_P Increased Serum Phosphorus Metabolism->Serum_P Hydroxyapatite Hydroxyapatite Formation Serum_P->Hydroxyapatite VitD Vitamin D Active_VitD Active Vitamin D (Calcitriol) VitD->Active_VitD Intestine Increased Intestinal Ca & P Absorption Active_VitD->Intestine Osteoblasts Stimulation of Osteoblasts Active_VitD->Osteoblasts Serum_Ca_P Increased Serum Calcium & Phosphorus Intestine->Serum_Ca_P Serum_Ca_P->Hydroxyapatite Osteoblasts->Hydroxyapatite Bone Enhanced Bone Mineralization Hydroxyapatite->Bone

Caption: Proposed synergistic pathway of this compound and vitamin D.

Experimental Protocol for Synergy Assessment

The following is a detailed, hypothetical experimental protocol designed to rigorously evaluate the synergistic effects of this compound and vitamin D on bone metabolism in a controlled research setting using a laboratory animal model, such as rats.

Objective: To determine if the co-administration of this compound and vitamin D results in a synergistic improvement in markers of bone health compared to the administration of each compound alone.

Experimental Animals: 40 male Sprague-Dawley rats, 8 weeks old.

Housing and Diet: Animals will be housed in individual cages with a 12-hour light/dark cycle. They will be fed a standard chow diet with adequate, but not excessive, levels of calcium, phosphorus, and vitamin D for a one-week acclimatization period. For the experimental period, a diet moderately deficient in phosphorus and vitamin D will be used to create a challenge model.

Experimental Groups (n=10 per group):

  • Control: Vehicle administration (e.g., saline).

  • This compound (TS): Administration of this compound at a therapeutically relevant dose.

  • Vitamin D (VD): Administration of vitamin D3 (cholecalciferol) at a standard dose.

  • This compound + Vitamin D (TS+VD): Co-administration of this compound and vitamin D3 at the same doses as groups 2 and 3.

Treatment Administration: All treatments will be administered daily for 4 weeks via oral gavage or subcutaneous injection, depending on the formulation.

Data Collection and Analysis:

  • Weekly: Body weight and feed intake will be recorded.

  • Bi-weekly: Blood samples will be collected via tail vein for analysis of serum calcium, phosphorus, and alkaline phosphatase (ALP).

  • End of Study (Week 4):

    • Terminal blood collection for serum analysis of calcium, phosphorus, ALP, osteocalcin, and parathyroid hormone (PTH).

    • Collection of femurs for analysis of bone mineral density (BMD) using dual-energy X-ray absorptiometry (DEXA) and biomechanical strength testing (e.g., three-point bending test).

    • Histomorphometric analysis of the tibias to assess bone formation and resorption parameters.

Statistical Analysis: Data will be analyzed using a two-way ANOVA to assess the main effects of this compound, vitamin D, and their interaction. A significant interaction term (TS x VD) would provide evidence of a synergistic or antagonistic effect. Post-hoc tests (e.g., Tukey's) will be used for pairwise comparisons between groups.

Experimental Workflow Diagram

The workflow for the proposed experimental protocol is outlined in the diagram below.

Experimental_Workflow start Start acclimatization Acclimatization (1 week) start->acclimatization grouping Randomization into 4 Groups (n=10) acclimatization->grouping treatment Treatment Period (4 weeks) grouping->treatment weekly_monitoring Weekly Monitoring: Body Weight & Feed Intake treatment->weekly_monitoring biweekly_sampling Bi-weekly Blood Sampling: Serum Ca, P, ALP treatment->biweekly_sampling end_study End of Study (Week 4) treatment->end_study terminal_sampling Terminal Blood & Tissue Collection: Serum markers, Femurs, Tibias end_study->terminal_sampling analysis Data Analysis: BMD, Biomechanics, Histology, Biochemistry terminal_sampling->analysis conclusion Conclusion on Synergy analysis->conclusion

Caption: Workflow for assessing this compound and vitamin D synergy.

Conclusion and Future Directions

While the combination of this compound and vitamin D is theoretically promising for enhancing metabolic and bone health, there is a clear need for robust, controlled experimental studies to validate this hypothesis. The proposed experimental protocol provides a framework for such an investigation. Researchers in drug development are encouraged to pursue studies of this nature to provide the empirical data necessary to support or refute claims of synergy. Future research could also explore the molecular mechanisms underlying any observed synergistic effects, such as the potential influence of this compound on the expression of vitamin D receptors or key enzymes in the vitamin D metabolic pathway.

Head-to-Head Comparison: Toldimfos Sodium and its Formulations in Veterinary Medicine

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis for researchers, scientists, and drug development professionals.

In the realm of veterinary medicine, particularly concerning metabolic and nutritional disorders, phosphorus-containing compounds play a crucial role. This guide provides a comprehensive head-to-head comparison of Toldimfos (B206624) Sodium, the active pharmaceutical ingredient, and its well-known formulation, Tonophosphan. It is imperative to clarify from the outset that Tonophosphan is a brand name for a veterinary product containing Toldimfos Sodium as its active ingredient.[1][2][3][4] Therefore, a direct comparison is an evaluation of the active compound itself, which is then benchmarked against another phosphorus source, Sodium Acid Phosphate (B84403), based on available experimental data.

Chemical and Pharmacological Profile

This compound is the sodium salt of 4-dimethylamino-2-methyl-phenyl-phosphinous acid.[5][6] It is an aromatic phosphorus compound used in veterinary medicine to treat and prevent conditions associated with metabolic disorders, parturition, and nutritional deficiencies.[7][8] While its precise mechanism of action is not fully elucidated, it is believed to stimulate metabolism in multiple ways rather than simply replacing deficient phosphorus.[5][7][9] The phosphorus in this compound is in a +1 oxidation state and is oxidized in the body to phosphate (oxidation state +5) to exert its metabolic effects.[10]

Tonophosphan is a commercial formulation containing this compound, typically as a 20% injectable solution.[4][11] Its therapeutic indications align with those of this compound, focusing on metabolic disorders, debility, and reproductive issues in a variety of animal species including cattle, horses, pigs, sheep, goats, dogs, and cats.[3][11][12]

Table 1: Chemical and Physical Properties

PropertyThis compound
Chemical Formula C9H13NNaO2P[7]
Molecular Weight 221.17 g/mol [7]
CAS Number 575-75-7[7][13]
Appearance White solid[13]
Solubility Highly soluble in water[7][13]

Pharmacokinetics

This compound is characterized by its rapid absorption and distribution in the body following parenteral administration.[14][15][16] Elimination occurs primarily through the urine, and the compound does not tend to accumulate in tissues with repeated dosing.[7][15][16]

Table 2: Pharmacokinetic Parameters of this compound in Cattle (Intramuscular Administration)

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 10 - 20 minutes[5][17]
Serum Half-life (t1/2) in Calves 1.07 hours[5][17]
Serum Half-life (t1/2) in Dairy Cows 1.15 hours[5][17]
Mean Residence Time (MRT) in Calves 3.6 hours[5]
Mean Residence Time (MRT) in Dairy Cows 3.1 hours[5]
Primary Route of Elimination Urine[15][16]

Comparative Efficacy: this compound vs. Sodium Acid Phosphate

A significant head-to-head clinical trial compared the therapeutic effects of this compound and sodium acid phosphate in the treatment of post-parturient hemoglobinuria (PPH) in buffaloes.[6] PPH is a metabolic disease associated with low serum phosphorus levels.[6] This study provides valuable quantitative data for comparing the efficacy of these two phosphorus sources.

Experimental Protocol: Comparative Treatment of Post-Parturient Hemoglobinuria in Buffaloes

This section details the methodology of the key comparative experiment.

Objective: To compare the efficacy of this compound and sodium acid phosphate in treating PPH in buffaloes.

Study Design: Randomized clinical trial.

Animals: Sixty-eight buffaloes diagnosed with PPH were randomly allocated into two equal groups (n=34).

Treatment Groups:

  • Group I (Sodium Acid Phosphate): Received 60 g of sodium acid phosphate in sterile water (20% concentration) intravenously, with a second dose administered subcutaneously 12 hours later.

  • Group II (this compound): Received 25 cc of a this compound solution intramuscularly, with the dose repeated after 12 hours.

Parameters Measured: Clinical findings, urine characteristics, hematological indices, and biochemical parameters (serum phosphorus, calcium, AST, ALT, Glutathione Peroxidase, and Glucose 6-Phosphate) were evaluated before and after treatment.

Statistical Analysis: Data were analyzed to determine significant differences between the treatment groups.

Table 3: Comparative Efficacy in Treating Post-Parturient Hemoglobinuria in Buffaloes [6]

ParameterSodium Acid Phosphate GroupThis compound Groupp-value
Serum Phosphorus Level ImprovedSignificantly improved<0.05
Serum Calcium Level ImprovedImprovedNot specified
Aspartate Aminotransferase (AST) Activity DecreasedSignificantly better decreaseNot specified
Alanine Aminotransferase (ALT) Activity DecreasedSignificantly better decreaseNot specified
Glutathione Peroxidase (GPx) Activity ImprovedMore significantly improved<0.05
Glucose 6-Phosphate (G6PT) Enzyme Activity ImprovedMore significantly improved<0.05

The study concluded that while both treatments were effective, this compound demonstrated a more significant improvement in key biochemical markers, suggesting it may be a more effective alternative for treating PPH in buffaloes.[6]

Visualizing the Role of Phosphorus in Cellular Metabolism

The following diagram illustrates the central role of phosphorus in key metabolic pathways, which is the underlying principle for the therapeutic use of compounds like this compound.

Phosphorus_Metabolism cluster_0 Cellular Energy & Metabolism cluster_1 Structural & Signaling Roles ATP ATP ADP ADP + Pi ATP->ADP Energy Release Energy Cellular Energy ATP->Energy ADP->ATP Energy Storage Glycolysis Glycolysis Glycolysis->ATP Substrate-level Phosphorylation OxPhos Oxidative Phosphorylation OxPhos->ATP Oxidative Phosphorylation Phospholipids Phospholipids CellMembrane Cell Membrane Integrity Phospholipids->CellMembrane NucleicAcids Nucleic Acids (DNA, RNA) GeneticInfo Genetic Information NucleicAcids->GeneticInfo SignalTransduction Signal Transduction (Phosphorylation) CellularResponse Cellular Response SignalTransduction->CellularResponse Toldimfos This compound (Tonophosphan) PhosphatePool Inorganic Phosphate (Pi) Pool Toldimfos->PhosphatePool Metabolic Conversion PhosphatePool->ADP PhosphatePool->Phospholipids PhosphatePool->NucleicAcids PhosphatePool->SignalTransduction

Caption: Role of Phosphorus in Cellular Processes.

Experimental Workflow for Comparative Drug Efficacy Study

The diagram below outlines a typical experimental workflow for a comparative study evaluating the efficacy of two phosphorus-based supplements.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis & Conclusion AnimalSelection Animal Selection (e.g., Buffaloes with PPH) Randomization Randomization AnimalSelection->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (Alternative) Randomization->GroupB TreatmentAdmin Treatment Administration GroupA->TreatmentAdmin GroupB->TreatmentAdmin DataCollection Data Collection (Clinical, Hematological, Biochemical) TreatmentAdmin->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Results Results Interpretation StatisticalAnalysis->Results Conclusion Conclusion Results->Conclusion

References

Evaluating the Bioequivalence of Generic Toldimfos Sodium Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for evaluating the bioequivalence of generic toldimfos (B206624) sodium injectable formulations. Given the absence of publicly available head-to-head comparative studies, this document outlines the established regulatory standards and presents a hypothetical bioequivalence study based on the known pharmacokinetic profile of toldimfos sodium. The experimental protocols, data analysis, and visualizations are designed to meet the rigorous standards expected by researchers, scientists, and drug development professionals.

Understanding Bioequivalence in Veterinary Medicine

Bioequivalence is a critical concept in the approval of generic veterinary drugs. Two medicinal products are considered bioequivalent if they are pharmaceutically equivalent and their bioavailabilities (in terms of rate and extent of absorption) are within acceptable predefined limits after administration of the same molar dose.[1][2] For systemically acting drugs like this compound, pharmacokinetic data from blood concentration studies are the primary measure of bioequivalence.[3][4][5] The key parameters assessed are the area under the plasma concentration-time curve (AUC), which represents the extent of absorption, and the maximum plasma concentration (Cmax), which indicates the rate of absorption.[1][3][4][5]

Experimental Protocol: A Hypothetical Bioequivalence Study

This section details a typical experimental protocol for a bioequivalence study comparing a generic this compound formulation (Test Product) to a reference formulation (Reference Product) in cattle, following the European Medicines Agency (EMA) guidelines.[3][4]

1. Study Design: A randomized, two-period, two-sequence, single-dose crossover design is recommended to minimize biological variability and allow for a statistically powerful comparison.[3]

  • Subjects: A sufficient number of healthy, adult cattle, representative of the target population, should be used to ensure statistical power.[3] The animals should be clinically healthy and free of any drug residues before the study.[3]

  • Housing and Diet: Animals should be housed in conditions that comply with good laboratory practice (GLP) and good clinical practice (GCP) principles.[3] Their nutritional status should be controlled and consistent throughout the study.[3]

  • Randomization: Animals are randomly assigned to one of two treatment sequences:

    • Sequence 1: Reference Product in Period 1, followed by Test Product in Period 2.

    • Sequence 2: Test Product in Period 1, followed by Reference Product in Period 2.

  • Washout Period: A suitable washout period between the two treatment periods is essential to ensure the complete elimination of the drug from the first period before the second administration. Given the short half-life of this compound (approximately 1.15 hours in dairy cows), a washout period of 7 days would be more than adequate.[6][7]

2. Drug Administration: Both the Test and Reference products should be administered via intramuscular injection at the same recommended therapeutic dose of 10 mg/kg body weight.[6][7][8] The site of injection should be consistent for all animals.

3. Blood Sampling: Blood samples should be collected at appropriate time points to accurately characterize the plasma concentration-time profile, particularly around the expected time of maximum concentration (Tmax) and during the elimination phase.[5] Based on the known pharmacokinetics of this compound, which reaches peak plasma concentrations within 10 to 20 minutes after intramuscular administration, the following sampling schedule is proposed:[6][7]

  • Pre-dose (0 hours)

  • Post-dose: 5, 10, 15, 20, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8, and 12 hours.

4. Bioanalytical Method: The concentration of this compound in plasma samples should be determined using a validated, sensitive, and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] The method must be validated for linearity, accuracy, precision, selectivity, and stability according to relevant guidelines.[5]

Data Presentation and Analysis

The pharmacokinetic parameters (AUC and Cmax) are calculated for each animal for both the Test and Reference products. These parameters are then statistically analyzed to determine if the generic product is bioequivalent to the reference product.

Table 1: Hypothetical Pharmacokinetic Parameters for a Bioequivalence Study of this compound

ParameterReference Product (Mean ± SD)Generic Product A (Mean ± SD)Geometric Mean Ratio (90% CI)Acceptance Criteria
AUC (0-t) (µg·h/mL)120.5 ± 25.2118.9 ± 23.898.7% (91.2% - 106.8%)80.00% - 125.00%
Cmax (µg/mL)58.2 ± 11.561.5 ± 12.1105.7% (96.5% - 115.6%)80.00% - 125.00%
Tmax (h)0.25 ± 0.100.23 ± 0.09-No formal acceptance criteria

This data is hypothetical and for illustrative purposes only.

For bioequivalence to be concluded, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of both AUC and Cmax must fall entirely within the predefined acceptance range of 80.00% to 125.00%.[11]

Visualizing the Experimental Workflow and Logical Relationships

Experimental Workflow for a Bioequivalence Study

The following diagram illustrates the key steps in a typical crossover design bioequivalence study.

G cluster_0 Study Setup cluster_1 Period 1 cluster_2 Washout Period cluster_3 Period 2 cluster_4 Analysis A Animal Selection & Acclimatization B Randomization to Sequences A->B C1 Administer Product A (Seq 1) / B (Seq 2) B->C1 D1 Serial Blood Sampling C1->D1 E Drug Elimination D1->E C2 Administer Product B (Seq 1) / A (Seq 2) E->C2 D2 Serial Blood Sampling C2->D2 F Bioanalysis of Plasma Samples (LC-MS/MS) D2->F G Pharmacokinetic Modeling (AUC, Cmax) F->G H Statistical Analysis (90% CI) G->H I Bioequivalence Conclusion H->I

Caption: Crossover design workflow for a veterinary bioequivalence study.

Proposed Metabolic Action of this compound

While the precise mechanism of action for this compound is not fully elucidated, it is understood to act as a readily available source of phosphorus, stimulating overall metabolism.[6][12] The following diagram conceptualizes this proposed action.

G cluster_0 Administration & Absorption cluster_1 Metabolic Contribution cluster_2 Physiological Effects cluster_3 Therapeutic Outcomes A This compound (Injectable Formulation) B Rapid Absorption into Systemic Circulation A->B C Provision of Organic Phosphorus B->C D Stimulation of Cellular Metabolism C->D E Enhanced Energy Production (ATP Synthesis) D->E F Support of Enzymatic Reactions D->F G Improved Metabolic Function E->G F->G H Treatment of Metabolic Disorders G->H I Support during High Demand Periods (e.g., Parturition, Growth) G->I

Caption: Conceptual pathway for the metabolic action of this compound.

Conclusion

The evaluation of bioequivalence for generic this compound formulations relies on well-controlled pharmacokinetic studies in the target species. By adhering to established regulatory guidelines for study design, conduct, and statistical analysis, manufacturers can demonstrate that a generic product is therapeutically interchangeable with the reference product. This guide provides the essential framework for conducting such an evaluation, ensuring that generic alternatives meet the necessary standards of quality, safety, and efficacy.

References

Comparative Analysis of Toldimfos Sodium's Effect on Milk Production in Dairy Cattle

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction

Maintaining optimal milk production in dairy cattle is a cornerstone of the dairy industry. Nutritional and metabolic factors play a pivotal role in lactation performance. Phosphorus, in particular, is a critical element in energy metabolism, a key driver of milk synthesis. This guide provides a comparative analysis of toldimfos (B206624) sodium, an organic phosphorus compound, and its effects on milk production in dairy cattle. Due to a lack of extensive research on toldimfos sodium in healthy, lactating animals, this guide draws comparisons with other phosphorus supplements and metabolic stimulants for which more data is available, such as butaphosphan and sodium phosphate. The information is intended for researchers, scientists, and drug development professionals to understand the current landscape and identify areas for future investigation.

Data on Milk Production and Composition

The following tables summarize the quantitative data from various studies on the effects of different phosphorus supplements and metabolic stimulants on milk yield and composition in dairy cows. It is important to note that direct comparative studies involving this compound on milk production in healthy lactating cows are limited. Much of the available data for this compound is in the context of recovery from metabolic diseases where milk production is already compromised.

Table 1: Effect of this compound on Milk Production (Data from studies on animals recovering from metabolic disorders)

Study ReferenceAnimal ModelConditionThis compound DosageObserved Effect on Milk Yield
[Fictional Example based on PPH recovery]BuffaloesPost-Parturient Hemoglobinuria25 cc/animal (I/M), repeated after 12 hrsRestoration of milk production to pre-illness levels was faster in the this compound treated group compared to controls.

Note: This table is illustrative due to the lack of direct studies on healthy animals. The effect is on recovery of milk yield, not necessarily an increase above baseline in healthy animals.

Table 2: Comparative Effect of Butaphosphan and Cyanocobalamin (B1173554) on Milk Production

Study ReferenceAnimal ModelTreatment GroupsDosageMilk Yield OutcomeMilk Composition Outcome
Pereira et al. (2013)[1][2]Holstein Cows1. Saline (Control) 2. BTPC1 3. BTPC21. 10 ml Saline 2. 1000 mg Butaphosphan + 0.5 mg Cyanocobalamin 3. 2000 mg Butaphosphan + 1.0 mg Cyanocobalamin (injections every 5 days from calving to 20 DIM)Linear increase with increasing doses of BTPC.[1][2]Milk protein had a linear increase with increasing doses of BTPC.[1][2] Milk fat and total solids showed a quadratic effect, with the lower dose having the lowest mean values.[1][2]
Faria et al. (2022)[3][4]Holstein Cows1. Saline (Control) 2. B+C1. 25 mL Saline 2. 2500 mg Butaphosphan + 1.25 mg Cyanocobalamin (injections at calving, and at day 3 and 7 post-partum)Increase of 3.66 kg/milk/day in the B+C group compared to control.[3][4]No significant effect on milk composition was observed.[3][4]

Table 3: Effect of Inorganic Phosphorus Supplementation on Milk Production

Study ReferenceAnimal ModelTreatment GroupsDosageMilk Yield Outcome
Svanberg (1943)[5]Dairy Cows1. Control (P deficient diet) 2. Test Group50 g Na₂HPO₄ per dayControl group daily milk yield decreased from 16.7 to 14.5 kg in the second year, while the test group's yield increased from 15.5 to 17.3 kg.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols from key studies cited in this guide.

Protocol 1: Evaluation of Butaphosphan and Cyanocobalamin on Postpartum Metabolism and Milk Production
  • Objective: To determine the effect of butaphosphan and cyanocobalamin (BTPC) supplementation on plasma metabolites and milk production in postpartum dairy cows.[1][2]

  • Animals: 52 multiparous Holstein cows.[1][2]

  • Experimental Design: Randomized assignment to one of three treatment groups:

    • Control Group: 10 ml of saline (0.9% NaCl).[1][2]

    • BTPC1 Group: 1000 mg of butaphosphan and 0.5 mg of cyanocobalamin.[1][2]

    • BTPC2 Group: 2000 mg of butaphosphan and 1.0 mg of cyanocobalamin.[1][2]

  • Administration: Injections were administered every 5 days from calving to 20 days in milk (DIM).[1][2]

  • Data Collection:

    • Blood samples were collected every 15 days from calving until 75 DIM to measure serum concentrations of glucose, non-esterified fatty acids (NEFA), β-hydroxybutyrate (BHB), cholesterol, urea, calcium, phosphorus, and magnesium.[1]

    • Milk production was evaluated from calving until 90 DIM.[1][2]

  • Statistical Analysis: Data were analyzed to determine the effects of the different treatment doses.

Protocol 2: Evaluation of Butaphosphan with Cyanocobalamin on Dry Matter Intake and Milk Yield in High Producing Cows
  • Objective: To verify the effect of butaphosphan combined with cyanocobalamin (B+C) on dry matter intake (DMI) and milk yield in high-producing dairy cows.[3][4]

  • Animals: 18 multiparous Holstein cows.[3][4]

  • Experimental Design: Randomized assignment to one of two groups:

    • Control Group: 25 mL/cow/day of saline solution (0.9% NaCl).[3][4]

    • B+C Group: 2500 mg of butaphosphan and 1.25 mg of cyanocobalamin (25 mL/cow/day).[3][4]

  • Administration: Injections were administered at calving, and at day 3 and 7 post-partum.[3][4]

  • Data Collection:

    • DMI, feed efficiency, and DMI/% body weight were evaluated until 21 DIM.[3][4]

    • Milk yield, rumination, activity, and lying time were evaluated until 28 DIM.[3][4]

    • Various metabolites were evaluated at 0, 3, 7, 14, 21, and 28 DIM.[3][4]

  • Statistical Analysis: The effects of the B+C treatment were compared to the control group.

Signaling Pathways and Mechanisms of Action

The precise mechanism of action of this compound on milk production is not well-defined in the available literature.[6][7][8] It is believed to act as a metabolic stimulant by providing a source of organic phosphorus, which is essential for energy metabolism (ATP production).[7][9]

Phosphorus Metabolism and its Role in Lactation

Phosphorus is a key component of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. Milk synthesis is an energy-intensive process that heavily relies on a consistent supply of ATP. The mammary gland has a high demand for phosphorus during lactation to support the synthesis of milk components, particularly casein, which is a phosphoprotein.

The diagram below illustrates the central role of phosphorus in the energy metabolism of a mammary epithelial cell, which is fundamental for milk synthesis.

Phosphorus_Metabolism_Lactation cluster_blood Bloodstream cluster_cell Mammary Epithelial Cell cluster_glycolysis Glycolysis & Krebs Cycle cluster_synthesis Milk Synthesis cluster_milk Milk Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Enters cell Phosphorus Inorganic Phosphorus (Pi) ATP_prod ATP Production Phosphorus->ATP_prod Required for phosphorylation Protein_synth Protein (Casein) Synthesis Phosphorus->Protein_synth Required for casein phosphorylation Krebs Krebs Cycle Glycolysis->Krebs Krebs->ATP_prod ATP ATP ATP_prod->ATP Lactose_synth Lactose Synthesis Milk Secreted Milk (Lactose, Protein, Fat) Lactose_synth->Milk Protein_synth->Milk Fat_synth Fat Synthesis Fat_synth->Milk ATP->Lactose_synth Provides Energy ATP->Protein_synth Provides Energy ATP->Fat_synth Provides Energy

Caption: Role of Phosphorus in Mammary Gland Energy Metabolism.

Experimental Workflow for a Comparative Drug Trial on Milk Production

The following diagram outlines a typical experimental workflow for a clinical trial designed to compare the effects of a test compound (like this compound) against a control on milk production in dairy cattle.

Experimental_Workflow start Animal Selection (Healthy Lactating Cows) randomization Randomization start->randomization grouping Group Allocation randomization->grouping treatment_a Treatment Group A (e.g., this compound) grouping->treatment_a Group A treatment_b Treatment Group B (e.g., Butaphosphan) grouping->treatment_b Group B control Control Group (e.g., Saline) grouping->control Control data_collection Data Collection (Daily Milk Yield, Milk Composition, Blood Metabolites) treatment_a->data_collection treatment_b->data_collection control->data_collection analysis Statistical Analysis data_collection->analysis results Results Interpretation (Comparison of Milk Production Parameters) analysis->results

Caption: Comparative Drug Trial Experimental Workflow.

Conclusion

The available evidence suggests that phosphorus supplementation can be beneficial for milk production in dairy cattle, particularly in postpartum animals. Organic phosphorus compounds like butaphosphan, often in combination with cyanocobalamin, have been shown in several studies to increase milk yield. While this compound is widely used for treating metabolic disorders associated with phosphorus deficiency, there is a clear gap in the scientific literature regarding its direct effect on enhancing milk production in healthy lactating dairy cows.

Future research should focus on conducting randomized controlled trials to evaluate the effects of this compound on milk yield and composition in healthy dairy cattle. Such studies would provide valuable data for the dairy industry and for the development of evidence-based protocols for optimizing lactation performance. Investigating the specific signaling pathways modulated by this compound in the mammary gland would also be a critical area for future research.

References

Safety Operating Guide

Navigating the Disposal of Toldimfos Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Toldimfos sodium, understanding the proper disposal procedures is paramount. This guide provides essential, step-by-step information for the appropriate management of this compound waste, aligning with regulatory guidelines and promoting a culture of safety.

Core Principles of this compound Disposal

This compound, an organophosphorus compound, requires careful handling and disposal to prevent environmental contamination and ensure workplace safety. While not classified as a hazardous material for transport, its disposal is subject to federal, state, and local regulations governing pharmaceutical and chemical waste.[1][2] The primary directive is to prevent its entry into drains, waterways, or the soil.[1][2]

Key Regulatory Considerations:

The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[3] A key provision for healthcare and laboratory facilities is the prohibition of disposing of hazardous waste pharmaceuticals down the drain.[4] While the safety data sheets for this compound do not categorize it as a hazardous waste, waste generators are responsible for making a final determination based on US EPA guidelines (40 CFR 261.3) and any applicable state or local regulations.[1]

Step-by-Step Disposal Protocol for this compound

  • Waste Identification and Segregation:

    • Treat all unused or expired this compound as chemical waste.

    • Segregate this compound waste from other laboratory waste streams to avoid unintended chemical reactions.

  • Containment:

    • Place solid this compound waste in a designated, leak-proof, and clearly labeled container.

    • For solutions containing this compound, use a compatible, sealed container. Ensure the container is labeled with "Hazardous Waste" (if determined to be so), the full chemical name, and the date.

  • Spill Management:

    • In the event of a spill, prevent further spread.

    • Absorb liquid spills with an inert material (e.g., vermiculite, sand).

    • For solid spills, carefully sweep or vacuum the material. Avoid creating dust.

    • Place all contaminated materials into a suitable, sealed container for disposal.[1]

  • Disposal of Empty Containers:

    • Do not reuse empty this compound containers.[1]

    • Consult your institution's safety guidelines regarding the rinsing of containers. If the material is determined to be hazardous, containers may need to be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[5][6]

  • Final Disposal:

    • The recommended method for the final disposal of this compound is through an approved waste disposal plant or a licensed hazardous material disposal company.[1][7] Incineration at a licensed facility is a common practice for pharmaceutical waste.[4]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.

Quantitative Data Summary

ParameterValue/InstructionSource
EPA Hazardous Waste Classification Generator must determine based on 40 CFR 261.3 and state/local regulations.[1]
Sewer Disposal Prohibited for hazardous waste pharmaceuticals; not recommended for any chemical waste.[1][4]
Recommended Disposal Method Approved waste disposal plant/incineration.[1][4][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

ToldimfosSodiumDisposal start Start: this compound Waste Generated is_spill Is it a Spill? start->is_spill contain_spill Contain Spill with Inert Material is_spill->contain_spill Yes is_empty_container Is it an Empty Container? is_spill->is_empty_container No package_spill Package Contaminated Material in a Sealed Container contain_spill->package_spill contact_ehs Contact Environmental Health & Safety (EHS) for Pickup package_spill->contact_ehs rinse_container Triple Rinse Container (if required) Collect Rinsate as Waste is_empty_container->rinse_container Yes is_unused Is it Unused/Expired Product? is_empty_container->is_unused No dispose_container Dispose of Container as Unused Product rinse_container->dispose_container dispose_container->contact_ehs package_waste Place in a Labeled, Sealed Waste Container is_unused->package_waste Yes package_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

References

Navigating the Safe Handling of Toldimfos Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Toldimfos sodium, offering procedural, step-by-step guidance to minimize risk and build confidence in chemical handling protocols.

Hazard Identification and Personal Protective Equipment

This compound is identified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Recommended Personal Protective Equipment (PPE)
Body PartPersonal Protective EquipmentSpecifications and Best Practices
Hands Chemical-resistant glovesNeoprene or rubber gloves are recommended.[2] Always inspect gloves for integrity before use. Wash hands thoroughly after handling.[1][3]
Eyes/Face Safety goggles or face shieldWear tightly fitting safety goggles with side-shields or a face shield to protect against splashes.[2][4]
Body Protective clothing/Lab coatWear appropriate laboratory apparel, such as a lab coat and long pants, to protect exposed skin.[1][2] In case of contamination, immediately remove affected clothing.[1]
Respiratory NIOSH-approved respiratorUse only in a well-ventilated area, preferably a fume hood.[1][4] If ventilation is inadequate or dust is generated, a NIOSH-approved respirator is recommended.[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for safety.

Step-by-Step Handling Protocol
  • Receiving and Storage : Upon receipt, inspect the container for any damage. Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances and sources of ignition.[1]

  • Preparation : Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4] Ensure all necessary PPE is worn correctly before handling.

  • Weighing and Solution Preparation : Avoid generating dust.[1] If weighing the solid, do so carefully. When preparing solutions, add this compound to the solvent slowly.

  • Post-Handling : After handling, wash hands and forearms thoroughly with soap and water.[1] Decontaminate all work surfaces.

  • Disposal : Dispose of waste, including empty containers, through an approved waste disposal plant in accordance with all federal, state, and local regulations.[1] Do not allow the product to enter drains or waterways.[1]

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal b1 Inspect Container b2 Don PPE b1->b2 b3 Prepare Fume Hood b2->b3 c1 Weigh Solid b3->c1 c2 Prepare Solution c1->c2 d1 Decontaminate Surfaces c2->d1 d2 Remove PPE d1->d2 d3 Wash Hands d2->d3 e1 Collect Waste d3->e1 e2 Dispose via Approved Vendor e1->e2 Emergency Response for this compound Incidents cluster_spill Spill cluster_exposure Personal Exposure cluster_action Follow-Up Action a1 Evacuate Area a2 Don PPE a1->a2 a3 Contain Spill a2->a3 a4 Collect Waste a3->a4 c2 Dispose of Waste Properly a4->c2 b1 Skin: Wash with soap and water c1 Seek Medical Attention b1->c1 b2 Eyes: Flush with water b2->c1 b3 Inhalation: Move to fresh air b3->c1 b4 Ingestion: Rinse mouth b4->c1 c3 Report Incident c1->c3 c2->c3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.